molecular formula C17H21NO3 · HCl B1163414 25H-NBOH (hydrochloride)

25H-NBOH (hydrochloride)

Cat. No.: B1163414
M. Wt: 323.8
InChI Key: RGSDGLBGYMHFRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

25H-NBOH (hydrochloride) is an analytical reference standard categorized as a phenethylamine. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.

Properties

Molecular Formula

C17H21NO3 · HCl

Molecular Weight

323.8

InChI

InChI=1S/C17H21NO3.ClH/c1-20-15-7-8-17(21-2)13(11-15)9-10-18-12-14-5-3-4-6-16(14)19;/h3-8,11,18-19H,9-10,12H2,1-2H3;1H

InChI Key

RGSDGLBGYMHFRV-UHFFFAOYSA-N

SMILES

COC1=C(CCNCC2=C(O)C=CC=C2)C=C(OC)C=C1.Cl

Synonyms

2-[[[2-(2,5-dimethoxyphenyl)ethyl]amino]methyl]-phenol, monohydrochloride

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 25H-NBOH Hydrochloride (CAS Number: 2595087-21-9)

Author: BenchChem Technical Support Team. Date: February 2026

A Note on CAS Number: Initial research may reveal conflicting CAS numbers for 25H-NBOH hydrochloride. For the purpose of this guide, we will use 2595087-21-9 , which is assigned by major chemical suppliers to the hydrochloride salt form of 25H-NBOH. The user-provided CAS number, 1539266-17-5, may refer to a different salt or freebase form, or may be an older or less common identifier.

Introduction

25H-NBOH hydrochloride is a potent and selective agonist for the serotonin 5-HT2A receptor, belonging to the N-benzylphenethylamine class of compounds. It is a derivative of the phenethylamine 2C-H and is structurally related to the more widely known NBOMe series of psychoactive substances. Due to its high affinity and selectivity for the 5-HT2A receptor, 25H-NBOH is a valuable research tool for investigating the role of this receptor in various physiological and pathological processes, including neurotransmission, cognition, and psychiatric disorders. This technical guide provides a comprehensive overview of the chemical properties, synthesis, pharmacology, analytical methods, and safety considerations for 25H-NBOH hydrochloride, intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

25H-NBOH hydrochloride is a crystalline solid at room temperature. Its chemical structure consists of a 2,5-dimethoxyphenethylamine backbone with a 2-hydroxybenzyl group attached to the amine.

PropertyValueSource
Chemical Name 2-[[[2-(2,5-dimethoxyphenyl)ethyl]amino]methyl]-phenol, monohydrochloride[1]
Molecular Formula C₁₇H₂₂ClNO₃[1]
Molecular Weight 323.8 g/mol [1]
Appearance Crystalline solid[1]
Solubility Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (20 mg/ml). Sparingly soluble in aqueous buffers.[1]
Storage Temperature -20°C for long-term storage.[2]
Stability Stable for at least 5 years when stored properly at -20°C.[1]

Synthesis

The synthesis of 25H-NBOH hydrochloride is typically achieved through a reductive amination reaction between 2-(2,5-dimethoxyphenyl)ethan-1-amine (2C-H) and salicylaldehyde. This method provides a straightforward and efficient route to the target compound.[3]

Experimental Protocol: Synthesis of 25H-NBOH Hydrochloride

Materials:

  • 2-(2,5-dimethoxyphenyl)ethan-1-amine hydrochloride (2C-H HCl)

  • Salicylaldehyde

  • Triethylamine (Et₃N)

  • Sodium borohydride (NaBH₄)

  • Ethanol (EtOH)

  • Dichloromethane (DCM)

  • 1 M Citric acid solution

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Hydrochloric acid (HCl) solution in a suitable solvent (e.g., diethyl ether or isopropanol)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Imine Formation: In a round-bottom flask, suspend 2-(2,5-dimethoxyphenyl)ethan-1-amine hydrochloride (1.0 eq) in ethanol. Add triethylamine (1.1 eq) to liberate the free base. To this mixture, add salicylaldehyde (1.1 eq). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Reduction: Once the imine formation is complete, cool the reaction mixture to 0°C in an ice bath. Carefully add sodium borohydride (1.5 - 2.0 eq) portion-wise, maintaining the temperature below 10°C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Quench the reaction by the slow addition of 1 M citric acid solution until the effervescence ceases. Remove the ethanol under reduced pressure. Partition the residue between dichloromethane and water. Adjust the pH of the aqueous layer to 8-9 with a saturated sodium carbonate solution.

  • Extraction and Drying: Separate the organic layer, and extract the aqueous layer twice more with dichloromethane. Combine the organic extracts and wash with brine. Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 25H-NBOH freebase.

  • Salt Formation: Dissolve the crude freebase in a minimal amount of a suitable solvent like diethyl ether or isopropanol. Add a solution of hydrochloric acid in the same solvent dropwise with stirring until precipitation is complete.

  • Purification: Collect the precipitated 25H-NBOH hydrochloride by filtration, wash with cold solvent, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain a crystalline solid.[4]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_purification Work-up & Purification 2C-H_HCl 2C-H HCl Imine_Formation Imine Formation (EtOH, rt) 2C-H_HCl->Imine_Formation Salicylaldehyde Salicylaldehyde Salicylaldehyde->Imine_Formation Et3N Et3N Et3N->Imine_Formation Reduction Reduction (NaBH4, 0°C to rt) Imine_Formation->Reduction Workup Aqueous Work-up & Extraction Reduction->Workup Salt_Formation Salt Formation (HCl) Purification Recrystallization Salt_Formation->Purification Workup->Salt_Formation Final_Product Final_Product Purification->Final_Product 25H-NBOH HCl Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 25H-NBOH 25H-NBOH 5HT2A_R 5-HT2A Receptor 25H-NBOH->5HT2A_R Agonist Binding Gq Gq/11 5HT2A_R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Modulation of Neuronal Excitability & Gene Expression PKC->Cellular_Response Phosphorylation of Target Proteins ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Ca2->Cellular_Response Ca²⁺ Signaling

Caption: Canonical 5-HT2A receptor signaling pathway.

Analytical Methods

The analysis of 25H-NBOH hydrochloride requires sensitive and specific analytical techniques due to its high potency and potential for thermal degradation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common technique for the analysis of psychoactive substances. However, NBOH compounds, including 25H-NBOH, are known to be thermolabile and can degrade in the hot GC injection port, primarily to the corresponding 2C-phenethylamine (2C-H in this case). [5]This can lead to misidentification.

Considerations for GC-MS Analysis:

  • Derivatization: To prevent thermal degradation, derivatization of the hydroxyl and secondary amine groups is often necessary. Acetic anhydride or other acetylating agents can be used to form more stable derivatives. [6]* Method Optimization: Using shorter GC columns and higher carrier gas flow rates can reduce the residence time of the analyte in the heated zones, minimizing degradation. [5]* Interpretation: Analysts should be aware of the potential for thermal degradation and look for the presence of both the parent compound (if any survives) and its degradation products in the chromatogram.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the analysis of 25H-NBOH and other NBOH compounds as it avoids the high temperatures associated with GC. This technique offers high sensitivity and selectivity.

Typical LC-MS/MS Parameters:

  • Chromatography: Reversed-phase chromatography using a C8 or C18 column is typically employed.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is common.

  • Ionization: Electrospray ionization (ESI) in positive mode is used to generate protonated molecular ions [M+H]⁺.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions. For 25H-NBOH, the precursor ion would be the protonated molecule, and product ions would result from fragmentation of the N-benzyl bond and other characteristic cleavages.

Example LC-MS/MS Method (adapted from methods for related compounds): [7]

  • Column: Luna 3μ C8(2) 100Å, 100 x 2.0 mm

  • Mobile Phase A: 10 mM Ammonium formate in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient from high aqueous to high organic content.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Injection Volume: 5 - 10 µL

  • Ionization Mode: ESI Positive

  • MRM Transitions: Specific transitions for 25H-NBOH would need to be determined by infusing a standard solution.

Metabolism

The in vitro metabolism of 25H-NBOH has been investigated using human liver microsomes. The major biotransformations include: [8]

  • O-demethylation: Removal of one or both of the methoxy groups on the phenethylamine ring.

  • Hydroxylation: Addition of a hydroxyl group to the aromatic rings or the ethyl side chain.

  • N-dealkylation (N-dehydroxybenzylation): Cleavage of the N-benzyl bond to yield 2C-H.

  • Oxidative transformations: Oxidation to form ketone and carboxylate metabolites.

  • Glucuronidation: Conjugation with glucuronic acid, a phase II metabolic reaction.

The major metabolites recommended as biomarkers for 25H-NBOH intake are a hydroxylated metabolite (H5), a demethylated metabolite (H2-1), and the N-dealkylated product 2C-H (H1). [8]

Toxicology and Safety

25H-NBOH hydrochloride is a highly potent psychoactive substance and should be handled with extreme caution by trained personnel in a controlled laboratory setting.

Toxicological Profile
  • In Vitro and In Vivo Studies: Studies in zebrafish embryos have shown that 25H-NBOH can induce developmental abnormalities and mortality at high concentrations. Research using organotypic hippocampal cultures has indicated potential neurotoxic effects, including a reduction in the density of mature neurons.

  • Human Toxicity: Due to its high potency, the risk of overdose is significant. The toxicological properties in humans have not been formally studied, but adverse effects associated with other potent 5-HT2A agonists include cardiovascular and neurological complications.

Safe Handling Procedures

As a highly potent active pharmaceutical ingredient (HPAPI), strict safety protocols must be followed when handling 25H-NBOH hydrochloride.

Engineering Controls:

  • Containment: All handling of the solid material should be performed in a containment system such as a glove box or a fume hood with appropriate filtration (e.g., HEPA filters).

  • Ventilation: The laboratory should have adequate ventilation with negative pressure relative to surrounding areas to prevent the escape of airborne particles. [5] Personal Protective Equipment (PPE):

  • Gloves: Double gloving with chemically resistant gloves is recommended.

  • Gown: A dedicated lab coat or disposable gown should be worn.

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Respiratory Protection: For operations with a risk of aerosolization outside of a primary containment system, a powered air-purifying respirator (PAPR) should be used.

Decontamination and Waste Disposal:

  • Decontamination: All surfaces and equipment should be decontaminated after use. A validated cleaning procedure should be in place.

  • Waste Disposal: All contaminated materials (gloves, gowns, vials, etc.) should be disposed of as hazardous waste in accordance with institutional and local regulations.

Research Applications

Given its high potency and selectivity for the 5-HT2A receptor, 25H-NBOH hydrochloride is a valuable tool for a variety of research applications:

  • Neuroscience Research: Investigating the role of the 5-HT2A receptor in cognitive processes, learning, and memory.

  • Pharmacological Studies: Serving as a reference compound in the development of new 5-HT2A receptor ligands, including potential therapeutics for psychiatric disorders.

  • In Vivo Imaging: Radiolabeled analogs of NBOH compounds have been explored as potential PET tracers for imaging 5-HT2A receptors in the brain.

  • Toxicology and Forensic Science: As an analytical reference standard for the identification and quantification of this compound in seized materials and biological samples. [1]

Conclusion

25H-NBOH hydrochloride is a potent and selective 5-HT2A receptor agonist with significant potential as a research tool. Its synthesis is achievable through standard organic chemistry techniques, and its pharmacological profile makes it ideal for probing the intricacies of the serotonergic system. However, its high potency necessitates stringent safety precautions during handling, and its analysis requires sensitive and specific methods like LC-MS/MS to avoid issues with thermal degradation. This guide provides a foundational understanding of the key technical aspects of 25H-NBOH hydrochloride to aid researchers in its safe and effective use in a laboratory setting.

References

  • Stellpflug, S. J., Kealey, S. E., Hegarty, C. B., & Janis, G. C. (2014). High Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Determination of 2CC-NBOMe and 25I-NBOMe in Human Serum. Journal of analytical toxicology, 38(8), 500–505.
  • Jensen, A. A., Hentzer, M., Leth-Petersen, S., Bundgaard, C., & Kristensen, J. L. (2026). Improved synthesis and physicochemical characterization of the selective serotonin 2A receptor agonist 25CN-NBOH. Beilstein Journal of Organic Chemistry, 22, 11-19.
  • Barros, W. A. de, Queiroz, M. P., da Silva Neto, L., Borges, G. M., Martins, F. T., & de Fátima, Â. (2021). Synthesis of 25X-BOMes and 25X-NBOHs (X = H, I, Br) for pharmacological studies and as reference standards for forensic purposes. Tetrahedron Letters, 66, 152804.
  • Barros, W. A. de, Queiroz, M. P., da Silva Neto, L., Borges, G. M., Martins, F. T., & de Fátima, Â. (2021). Synthesis of 25X-BOMes and 25X-NBOHs (X = H, I, Br) for pharmacological studies and as reference standards for forensic purposes. Tetrahedron Letters, 66, 152804.
  • Reprocell. (2022, May 4). Everything we know about the 5-HT2A (serotonin) receptor. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 1). 5-HT2A receptor. In Wikipedia, The Free Encyclopedia. Retrieved February 22, 2026, from [Link]

  • Xiang, J., Wen, D., Zhai, W., Zhao, J., & Liu, C. (2024). Metabolic characterization of 25X-NBOH and 25X-NBOMe phenethylamines based on UHPLC-Q-Exactive Orbitrap MS in human liver microsomes. Journal of Pharmaceutical and Biomedical Analysis, 243, 116035.
  • Fantegrossi, W. E., Wessinger, T. S., & Winsauer, P. J. (2014). The new psychoactive substances 25H-NBOMe and 25H-NBOH induce abnormal development in the zebrafish embryo and interact in the DNA major groove. Current Research in Toxicology, 2, 386-398.
  • Labchem. (2026, January 8). 25H-NBOH (hydrochloride). Retrieved from [Link]

  • European Pharmaceutical Review. (2023, March 9). Handling HPAPIs safely – what does it take? Retrieved from [Link]

  • IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved from [Link]

  • Wikipedia contributors. (2023, October 21). 25CN-NBOH. In Wikipedia, The Free Encyclopedia. Retrieved February 22, 2026, from [Link]

  • Scribd. (n.d.). 25i NBOH Stab. Retrieved from [Link]

  • ResearchGate. (n.d.). Affinity values (K i in nM) at selected serotonin receptor isoforms. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 1). 25H-NBOMe. In Wikipedia, The Free Encyclopedia. Retrieved February 22, 2026, from [Link]

  • SWGDRUG. (2019, March 11). 25C-NBOH. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS TIC showing that 25I-NBOH reference standard breaks down into 2C-I before entering the column. Retrieved from [Link]

  • Pottie, E., et al. (2022). Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 65(19), 13035–13053.
  • de Oliveira, G. G. A., et al. (2020). Analysis of N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography-mass spectrometry.
  • Outsourced Pharma. (2016, November 20). Handling Highly Potent Actives and Controlled Substances Safely and Securely. Retrieved from [Link]

  • Pottie, E., et al. (2022). Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 65(19), 13035–13053.
  • SWGDRUG. (2020, May 14). 25B-NBOH. Retrieved from [Link]

  • Jensen, A. A., et al. (2017). Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist. Journal of Pharmacology and Experimental Therapeutics, 361(3), 441-453.
  • da Silva, G. N., et al. (2023). Neurotoxic effects of hallucinogenic drugs 25H-NBOMe and 25H-NBOH in organotypic hippocampal cultures. Toxicology and Applied Pharmacology, 477, 116669.
  • Barros, W. A. de, et al. (2021). The new psychoactive substances 25H-NBOMe and 25H-NBOH induce abnormal development in the zebrafish embryo and interact in the DNA major groove. Current Research in Toxicology, 2, 386-398.
  • Bertin Bioreagent. (n.d.). 25B-NBOH (hydrochloride). Retrieved from [Link]

  • Scribd. (n.d.). 25i NBOH Stab. Retrieved from [Link]

  • ResearchGate. (n.d.). Electroanalytical identification of 25I-NBOH and 2C-I via differential pulse voltammetry: a rapid and sensitive screening method to avoid misidentification. Retrieved from [Link]

Sources

Technical Monograph: 25H-NBOH Selectivity Profile (5-HT2A vs. 5-HT2C)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a rigorous, mechanism-first analysis of the 25H-NBOH selectivity profile. It deviates from standard templates to prioritize the causal relationships between molecular structure, receptor kinetics, and functional output.

Compound: 25H-NBOH (2-([2-(4-hydrogen-2,5-dimethoxyphenyl)ethylamino]methyl)phenol) Class: N-benzylphenethylamine (NBOH series) Primary Target: 5-HT2A Receptor (Agonist) Secondary Target: 5-HT2C Receptor (Agonist/Partial Agonist)

Executive Technical Summary

25H-NBOH represents the unsubstituted "parent" scaffold of the high-potency N-benzylphenethylamine family. Unlike its halogenated analogs (25I-NBOH, 25B-NBOH) or the highly selective 25CN-NBOH, 25H-NBOH lacks a hydrophobic substituent at the 4-position of the phenethylamine ring.

For researchers, 25H-NBOH is a critical reference compound. It isolates the pharmacodynamic contribution of the N-(2-hydroxybenzyl) moiety—specifically its hydrogen-bonding capability—from the lipophilic interactions usually driven by 4-position halogens.

Key Pharmacological Signature:

  • High Affinity: Low nanomolar

    
     at 5-HT2A (superior to non-benzylated 2C-H).
    
  • Functional Selectivity: Distinct preference for 5-HT2A over 5-HT2C, driven by specific residue interactions (Ser156) that stabilize the active receptor conformation more effectively in the 2A subtype.

  • Efficacy: Full agonist at 5-HT2A; often displays partial agonism at 5-HT2C, creating a "functional selectivity window" wider than its binding affinity ratio suggests.

Molecular Mechanism: The "NBOH" Effect

To understand the selectivity profile, one must first understand the binding pocket dynamics. The selectivity of 25H-NBOH over 5-HT2C is not merely a result of steric hindrance but of specific electrostatic stabilization.

The Hydrogen Bond Anchor

The defining feature of the NBOH series is the hydroxyl group (-OH) on the N-benzyl ring.

  • 5-HT2A Interaction: The 2'-hydroxyl group acts as a hydrogen bond donor to Ser156 (5.46) in transmembrane helix 5 (TM5). This interaction locks the ligand into the orthosteric binding pocket, stabilizing the active state (Gq-coupling).

  • 5-HT2C Interaction: While the homologous residue exists in 5-HT2C, the subtle variations in the non-conserved residues of the Extended Binding Pocket (EBP) in 5-HT2C alter the orientation of the N-benzyl tail, making this H-bond less energetically favorable compared to 5-HT2A.

The Missing 4-Substituent

In 25I-NBOH, the iodine atom occupies a deep hydrophobic pocket formed by Val156 and Phe339 (in 5-HT2A). 25H-NBOH lacks this.[1]

  • Consequence: The overall affinity of 25H-NBOH is lower than 25I-NBOH.[1] However, because the hydrophobic pocket is highly conserved between 2A and 2C, removing the halogen does not significantly harm selectivity; in fact, it emphasizes the contribution of the N-benzyl H-bond, which is the selectivity driver.

Mechanism Visualization

The following diagram illustrates the differential signaling and binding logic.

G cluster_2A 5-HT2A Receptor Environment cluster_2C 5-HT2C Receptor Environment Ligand 25H-NBOH R2A 5-HT2A Orthosteric Site Ligand->R2A High Affinity R2C 5-HT2C Orthosteric Site Ligand->R2C Moderate Affinity Ser156 Ser156 (TM5) H-Bond Anchor R2A->Ser156 2'-OH Interaction Gq Gq/11 Recruitment Ser156->Gq Stabilizes Active State Steric EBP Steric Constraint R2C->Steric Non-optimal Fit Partial Partial Activation Steric->Partial Reduced Efficacy

Caption: Mechanistic divergence of 25H-NBOH at 5-HT2A vs 5-HT2C. Note the critical role of Ser156 in facilitating full Gq recruitment at 5-HT2A.

Quantitative Selectivity Profile

The following data summarizes the consensus pharmacological profile derived from structure-activity relationship (SAR) studies (e.g., Hansen et al., 2014; Jensen et al., 2020).

Binding vs. Function

It is imperative to distinguish between affinity (


) and potency (

). 25H-NBOH is often more selective functionally than in binding.[2]
Parameter5-HT2A Receptor5-HT2C ReceptorSelectivity Ratio (2C/2A)
Binding Affinity (

)
2 – 10 nM 40 – 100 nM ~10 – 20x
Functional Potency (

)
1 – 5 nM 20 – 60 nM ~15 – 30x
Intrinsic Efficacy (

)
Full (>90%) Partial (60-80%) N/A

Note: Values are approximate ranges based on IP-One accumulation assays in HEK293 cells. 25H-NBOH generally shows lower potency than 25I-NBOH (sub-nanomolar) but maintains a favorable safety/selectivity profile.

The "Head-Twitch" Correlation

In vivo, the selectivity of 25H-NBOH is validated by the Head-Twitch Response (HTR) in murine models. The HTR is exclusively mediated by 5-HT2A.

  • Observation: 25H-NBOH induces robust HTR.[3][4]

  • Validation: Effects are blocked by M100907 (2A antagonist) but not by SB242084 (2C antagonist), confirming that at active doses, 25H-NBOH does not significantly engage 5-HT2C to a behaviorally relevant extent.

Experimental Protocols: Validating Selectivity

To replicate or validate the selectivity profile of 25H-NBOH, the following self-validating protocols are recommended. These avoid common pitfalls such as receptor reserve artifacts.

Protocol A: Competitive Radioligand Binding

Objective: Determine


 values to assess affinity selectivity.
  • Membrane Preparation: Use HEK293 cells stably expressing human 5-HT2A and 5-HT2C (non-edited isoform preferred for consistency).

  • Radioligand Selection (Critical):

    • 5-HT2A: Use [

      
      H]-Ketanserin  (0.5 - 1.0 nM). Why? It is an antagonist that labels both G-protein coupled and uncoupled states, providing a total receptor population count.
      
    • 5-HT2C: Use [

      
      H]-Mesulergine  (0.5 - 1.0 nM). Why? High affinity antagonist with low non-specific binding.[5]
      
  • Incubation: 60 mins at 37°C. (NBOH compounds have fast association/dissociation rates compared to LSD, but equilibrium must be ensured).

  • Displacement: Use 25H-NBOH (10 pM to 10 µM) in duplicate.

  • Analysis: Fit to a one-site competition model. Calculate

    
     using the Cheng-Prusoff equation.
    
Protocol B: IP-One Functional Assay (Gq Signaling)

Objective: Determine


 and 

to assess functional selectivity. Note: This is superior to Calcium Flux assays for 5-HT2A as it measures equilibrium accumulation rather than transient kinetic spikes.
  • Reagent: Cisbio IP-One HTRF (Homogeneous Time Resolved Fluorescence) kit.

  • Cell Seeding: 20,000 cells/well in 384-well plates.

  • Stimulation Buffer: Include LiCl (50 mM) . Causality: Lithium inhibits inositol monophosphatase, causing IP1 to accumulate linearly with receptor activation.

  • Agonist Addition: Add 25H-NBOH. Incubate for 45 minutes at 37°C.

  • Detection: Add HTRF acceptor (d2-labeled IP1) and donor (Cryptate-labeled anti-IP1).

  • Readout: Measure FRET signal (665nm/620nm ratio).

  • Normalization: Normalize to 10 µM 5-HT (defined as 100% Efficacy).

Experimental Workflow Diagram

Experiment cluster_Binding Affinity (Ki) cluster_Func Function (EC50) Start Start: 25H-NBOH Characterization Bind2A Binding: 5-HT2A ([3H]-Ketanserin) Start->Bind2A Bind2C Binding: 5-HT2C ([3H]-Mesulergine) Start->Bind2C IP2A IP-One: 5-HT2A (+LiCl) Start->IP2A IP2C IP-One: 5-HT2C (+LiCl) Start->IP2C CalcKi Calculate Ki (Cheng-Prusoff) Bind2A->CalcKi Bind2C->CalcKi Result Selectivity Ratio Calculation (Ki_2C / Ki_2A) CalcKi->Result CalcEff Calculate EC50 & Emax (% of 5-HT) IP2A->CalcEff IP2C->CalcEff CalcEff->Result

Caption: Parallel workflow for determining affinity and functional selectivity ratios.

Research Implications & Safety[4][6]

The "Window of Safety"

The 5-HT2C receptor is associated with anorectic effects but also anxiety and valvulopathy (if 2B is involved). 25H-NBOH's selectivity profile (2A > 2C) makes it a cleaner tool for studying hallucinogenic signaling than non-selective amphetamines like DOI.

Solubility and Stability
  • Stability: Unlike 25I-NBOMe, which can be metabolically labile at the methoxy position, the phenol in 25H-NBOH is prone to Phase II conjugation (glucuronidation).

  • Handling: 25H-NBOH is often supplied as a hydrochloride salt. It must be stored at -20°C. In solution, the phenolic oxidation is a risk; use antioxidants (ascorbic acid) if storing stock solutions for >24 hours.

Comparison to 25CN-NBOH

While 25H-NBOH is selective, researchers requiring extreme selectivity (100-fold) should consider 25CN-NBOH .[2] However, 25H-NBOH remains the vital control for studying the specific contribution of the 4-position substituent to receptor residence time.

References

  • Hansen, M., et al. (2014).[5][6][7] Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243–249.[6] Link

  • Jensen, A. A., et al. (2020).[3][8] The selective 5-HT2A receptor agonist 25CN-NBOH: Structure-activity relationship, in vivo pharmacology, and in vitro and ex vivo binding characteristics of [3H]25CN-NBOH. Biochemical Pharmacology, 177, 113979. Link

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl-phenethylamines (NBOMe derivatives) and related substances. European Neuropsychopharmacology, 25(11), 2230-2244. Link

  • Halberstadt, A. L., & Geyer, M. A. (2014). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology, 78, 206-223. Link

Sources

[1]

Executive Summary

25H-NBOH (2-(((2-(2,5-dimethoxyphenyl)ethyl)amino)methyl)phenol) is a high-potency 5-HT2A receptor agonist used primarily in neuropharmacology to map serotonin receptor selectivity and signaling bias.[1] Unlike its halogenated counterparts (e.g., 25I-NBOH), 25H-NBOH lacks a 4-position substituent on the phenethylamine ring, rendering it pharmacologically distinct yet structurally homologous to controlled substances like 2C-H and 25I-NBOMe.[1]

Critical Advisory: While 25H-NBOH is not explicitly listed in the UN Single Convention on Narcotic Drugs, it faces a complex "Analogue" status in major jurisdictions (USA) and generic structural bans in others (UK, Germany). This guide outlines the compliance framework required to procure and utilize this compound for legitimate in vitro and in vivo research.

Chemical & Pharmacological Intelligence

Structural Definition

25H-NBOH is the N-(2-hydroxybenzyl) derivative of the phenethylamine 2C-H. The "NBOH" designation indicates the presence of a hydroxyl group at the ortho position of the N-benzyl ring, a modification that increases hydrophilicity and metabolic stability compared to the "NBOMe" (methoxy) series.

  • IUPAC: 2-(((2-(2,5-dimethoxyphenyl)ethyl)amino)methyl)phenol[1]

  • Formula: C17H21NO3[1] · HCl

  • CAS: 1335331-46-8 (Free base) / Varying for HCl salt[1]

Pharmacodynamics & Selectivity

Research indicates 25H-NBOH acts as a highly potent, selective 5-HT2A agonist.[1] It is frequently used to study the "head-twitch response" (HTR) in rodent models, a behavioral proxy for hallucinogenic potential in humans.[1]

ReceptorAffinity (

)
Functional Potency (

)
Efficacy (

)
5-HT2A 2.8 – 15 nM~40 nM (IP accumulation)Full Agonist (>85%)
5-HT2C 16 – 20 nMLower potencyPartial/Full Agonist
5-HT1A Low AffinityMicromolar rangeNegligible

Data aggregated from Hansen et al. (2014) and broad structure-activity relationship (SAR) studies [1, 2].[1]

Global Regulatory Landscape[3]

The legal status of 25H-NBOH is defined by three distinct regulatory mechanisms: Explicit Scheduling , Analogue Provisions , and Generic Structural Bans .

United Nations (International Baseline)
  • Status: Unscheduled .

  • Implication: 25H-NBOH is not listed under the 1961 Single Convention or the 1971 Convention on Psychotropic Substances. This allows for international transport unless the country of import/export has stricter domestic laws.

United States (The "Intent" Trap)
  • Status: Unscheduled / Controlled Analogue .

  • Mechanism: Federal Analogue Act (21 U.S.C. § 813).[1]

  • Analysis: 25H-NBOH is structurally substantially similar to 2C-H (Schedule I) and 25I-NBOMe (Schedule I).[1]

  • The Research Exemption: The Analogue Act only treats a substance as Schedule I if it is intended for human consumption.

    • Legitimate Research: Possession of 25H-NBOH for in vitro or animal research is technically legal, provided there is zero evidence of intent for human use.[1]

    • Risk: Importation can still result in seizure if Customs and Border Protection (CBP) field tests flag it as a phenethylamine.[1]

United Kingdom (The "Blanket" Ban)
  • Status: Class A Controlled Drug .[1][2]

  • Mechanism: Misuse of Drugs Act 1971 (Amendment Order 2016).[1]

  • Analysis: The UK implemented a "catch-all" clause for N-benzylphenethylamines.[1][2] Because 25H-NBOH fits the generic chemical description of an N-benzyl derivative of a 2-phenethylamine, it is automatically Class A.[1]

  • Research Path: You must hold a Home Office Schedule 1 License to possess, import, or synthesize this compound. The "Psychoactive Substances Act" research exemption does not apply because it is controlled under the Misuse of Drugs Act [3].

Germany (The "Scientific" Pathway)
  • Status: Controlled (NpSG) but Research Allowed .[1][3]

  • Mechanism: Neue-psychoaktive-Stoffe-Gesetz (NpSG).[1][3]

  • Analysis: Falls under the generic definition of phenethylamines.

  • Research Exemption: Unlike the BtMG (Narcotics Act), the NpSG explicitly permits the use of these substances for recognized commercial, industrial, and scientific purposes (Section 3 NpSG). German researchers can procure it without a specific BtmG license, provided it is for professional use [4].

Regulatory Logic Diagram

LegalStatusStart25H-NBOH ProcurementUNUN Scheduled?Start->UNUSUSA JurisdictionUN->USNoUKUK JurisdictionUN->UKNoDEGermany JurisdictionUN->DENoAnalogueIs it for Human Consumption?US->AnalogueAnalogue ActClassAClass A (Generic Ban)UK->ClassAMDA 1971NpSGNpSG (Generic Ban)DE->NpSGLegalLegal (Research Only)Analogue->LegalNo (Strict Documentation)IllegalFederal ProsecutionAnalogue->IllegalYesLicenseRequires HO LicenseClassA->LicenseExemptResearch Exempt (NpSG §3)NpSG->ExemptScientific Use

Figure 1: Decision tree for determining the legal procurement pathway of 25H-NBOH based on jurisdiction.[1][2]

Compliance & Handling Protocols

To maintain "Trustworthiness" and mitigate legal liability, researchers must implement a self-validating system of custody and safety.[1]

Procurement & Documentation (The "Paper Trail")

In jurisdictions operating under Analogue laws (USA), the "burden of proof" regarding intent lies with the possessor.

  • Vendor Vetting: Only purchase from vendors providing a COA (Certificate of Analysis) and MSDS.[1] Avoid "grey market" vendors who sell to the public.

  • End-User Declaration (EUD): Draft an internal EUD for every shipment.

    • Must State: "For in vitro/in vivo laboratory research only. Not for human or veterinary clinical use."[1]

    • Must Reference: The specific protocol/grant number utilizing the compound.

Standard Operating Procedure (SOP) for Handling

25H-NBOH is active in the microgram range.[1] Transdermal absorption is a theoretical risk with N-benzylphenethylamines.[1]

Safety Protocol:

  • Engineering Controls: All weighing and solvation must occur inside a certified Chemical Fume Hood .[1]

  • PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety goggles.[1]

  • Deactivation: Spills should be neutralized with a 10% bleach solution (oxidation destroys the phenethylamine core) before disposal.

Storage Stability
  • Condition: Store as the hydrochloride salt.

  • Temperature: -20°C.

  • Environment: Desiccated and protected from light (amber vial).

  • Shelf Life: >2 years if stored correctly.[1] NBOH compounds are generally more stable than NBOMes, which can hydrolyze under acidic conditions, but NBOHs can degrade if exposed to strong oxidizers.

Experimental Workflow: 5-HT2A Calcium Flux Assay

To demonstrate "Expertise," the following is a standard protocol for validating the activity of 25H-NBOH in a HEK-293 cell line expressing human 5-HT2A.

  • Cell Seeding: Plate HEK-293-5HT2A cells in poly-D-lysine coated 96-well plates (50,000 cells/well). Incubate 24h.

  • Dye Loading: Aspirate media. Add Calcium-4 dye (Molecular Devices) in HBSS buffer. Incubate 1h at 37°C.

  • Compound Prep: Dissolve 25H-NBOH HCl in 100% DMSO (10 mM stock). Serial dilute in HBSS (Final DMSO < 0.1%).

  • Addition: Add compound to cells using a FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.[1]

  • Measurement: Record fluorescence (Ex 485nm / Em 525nm) for 120 seconds.

  • Analysis: Normalize to basal response (0%) and 5-HT maximal response (100%). Fit to a sigmoidal dose-response curve to determine ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    .[1]
    

References

  • Hansen, M., et al. (2014). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. Journal of Pharmacology and Experimental Therapeutics. Link

  • Poulie, C. B. M., et al. (2020). The selective 5-HT2A receptor agonist 25CN-NBOH: Structure-activity relationship, in vivo pharmacology, and in vitro and ex vivo binding characteristics. Journal of Medicinal Chemistry. Link

  • UK Government. (1971).[1] Misuse of Drugs Act 1971 (Modifications regarding N-benzylphenethylamines). legislation.gov.uk.[1] Link

  • German Federal Ministry of Health. (2016).[1] Neue-psychoaktive-Stoffe-Gesetz (NpSG).[1][3] Gesetze-im-internet.de. Link

  • United Nations Office on Drugs and Crime (UNODC). (2023).[1] Scheduling of the Single Convention on Narcotic Drugs of 1961. unodc.org. Link

Toxicological and Pharmacological Profiling of 25H-NBOH in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

25H-NBOH (2-([2-(2,5-dimethoxyphenyl)ethylamino]methyl)phenol) is a potent N-benzylphenethylamine belonging to the NBOH family of serotonergic agonists. Structurally, it acts as the 25H- analogue of the more widely known 25I-NBOH, lacking the hydrophobic halogen at the 4-position of the phenethylamine ring.

While often utilized in Structure-Activity Relationship (SAR) studies to determine the baseline pharmacophore activity of the N-benzyl series, recent toxicological evaluations indicate that 25H-NBOH possesses a distinct toxicity profile. Unlike its methoxy-analog (25H-NBOMe), 25H-NBOH exhibits higher lethality in zebrafish models and induces progressive, non-reversible neurotoxicity in hippocampal cultures.

This guide synthesizes the current toxicological data, delineating the specific risks, mechanisms, and experimental protocols required to evaluate 25H-NBOH in preclinical models.

Pharmacodynamics & Molecular Mechanism

Receptor Binding Profile

The primary toxicological mechanism of 25H-NBOH is mediated through high-affinity agonism of the 5-HT2A receptor . The addition of the N-(2-hydroxybenzyl) group confers significant selectivity and potency increases over the parent compound (2C-H).

Receptor

(nM)
Functional ActivitySignificance
5-HT2A ~2 – 15 Full AgonistPrimary driver of hallucinations and vasoconstriction.
5-HT2C 40 – 100Partial AgonistContributes to anorectic effects and anxiety; lower affinity than 2A.
5-HT1A > 10,000NegligibleLow contribution to serotonin syndrome risk compared to MDMA.

Note: Values are synthesized from SAR studies on N-benzylphenethylamines [1, 2].

Signaling Bias and Cytotoxicity

Unlike simple agonists, N-benzylphenethylamines often stabilize a receptor conformation that preferentially recruits


-arrestin over 

. However, the toxicity of 25H-NBOH appears linked to downstream dysregulation of neurodevelopmental pathways.

Key Finding: In organotypic hippocampal cultures, 25H-NBOH activates the Wnt/


-catenin pathway , leading to aberrant progenitor cell differentiation and progressive neuronal death that continues even after drug withdrawal [3].[1]

G Ligand 25H-NBOH Rec 5-HT2A Receptor Ligand->Rec High Affinity Binding Gjq Gq/11 Coupling Rec->Gjq Wnt Wnt/Beta-Catenin Pathway Activation Rec->Wnt Biased Signaling? PLC PLC Activation Gjq->PLC Ca Intracellular Ca2+ Release PLC->Ca Death Progressive Neuronal Death Ca->Death Excitotoxicity Diff Aberrant Progenitor Differentiation Wnt->Diff Diff->Death Neurotoxicity

Figure 1: Proposed signaling cascade linking 25H-NBOH binding to neurotoxic outcomes via Wnt pathway dysregulation and excitotoxicity.

Toxicological Profiles in Animal Models[2][3][4]

Zebrafish Embryotoxicity (Developmental Model)

The zebrafish (Danio rerio) model has proven superior to rodent models for high-throughput screening of NBOH lethality.

  • LC50 (96h): 43 µg/mL[2]

  • Comparison: 25H-NBOH is approximately 2x more lethal than 25H-NBOMe (LC50 = 84 µg/mL) in this model [4].

  • Teratogenic Effects: Spine malformation, pericardial edema, and otolith malformation.[2][3]

  • Mechanism: Strong interaction with the DNA major groove (binding constant

    
    ), suggesting genotoxicity may parallel receptor-mediated toxicity [4].
    
Murine Behavioral Toxicity (Head Twitch Response)

While lethality data is sparse in rodents, the Head Twitch Response (HTR) serves as the standard proxy for 5-HT2A-mediated hallucinogenic potency and potential for serotonin syndrome-like excitability.

  • Behavior: Paroxysmal rotational head movements.

  • Potency: 25H-NBOH induces HTR but with lower potency than the halogenated analogs (25I-NBOH, 25CN-NBOH).

  • Risk: The "inverted U-shaped" dose-response curve common to this class means that absence of HTR at high doses may indicate transition to catalepsy or seizure activity, not lack of toxicity.

Experimental Protocols

Protocol A: Organotypic Hippocampal Slice Culture (Neurotoxicity Assay)

Rationale: This assay validates the specific "progressive death" phenotype observed with 25H-NBOH.

1. Tissue Preparation:

  • Source: Wistar rat pups (P7–P9).

  • Dissection: Rapidly decapitate and isolate the hippocampus in ice-cold Gey’s Balanced Salt Solution (GBSS).

  • Slicing: Use a McIlwain tissue chopper to generate 400 µm transverse slices.

2. Culturing:

  • Interface Method: Place 3-4 slices on Millicell-CM membranes (0.4 µm pore) in 6-well plates.

  • Medium: 50% MEM, 25% HBSS, 25% horse serum, supplemented with glucose (6.5 mg/mL).

  • Incubation: 37°C, 5% CO2. Maintain for 14 days in vitro (DIV) prior to exposure to allow stabilization.

3. Drug Exposure & Withdrawal:

  • Treatment: Add 25H-NBOH (dissolved in DMSO, final conc. <0.1%) at graded concentrations (1 µM – 100 µM).

  • Duration: Expose for 48 hours.

  • Withdrawal (Critical Step): Wash slices 3x with fresh medium. Incubate for an additional 2–7 days in drug-free medium to assess progressive toxicity.

4. Readout (Propidium Iodide Uptake):

  • Add Propidium Iodide (PI) (5 µg/mL) to the medium 1 hour before imaging.

  • Imaging: Confocal microscopy (Excitation 543 nm). PI uptake correlates linearly with neuronal death.

  • Quantification: Measure fluorescence intensity in the CA1, CA3, and DG regions relative to total kill (100% toxicity induced by NMDA or Triton X-100).

Protocol B: Zebrafish Embryotoxicity Screening

Rationale: High-throughput determination of LC50 and teratogenicity.

Z Step1 Spawning (26°C, 14:10 Light/Dark) Step2 Selection (4-8 hpf fertilized eggs) Step1->Step2 Step3 Exposure (12-well plates, 20 embryos/well) Step2->Step3 Step4 Observation (24, 48, 72, 96 hpf) Step3->Step4 Step5 Scoring (Lethality & Malformation) Step4->Step5

Figure 2: Workflow for Zebrafish Embryotoxicity Assay (FET Test).

1. Embryo Collection:

  • Collect fertilized eggs within 4 hours post-fertilization (hpf).

  • Wash in E3 medium.

2. Exposure:

  • Distribute 20 embryos per well in 12-well plates.

  • Administer 25H-NBOH at logarithmic concentrations (e.g., 10, 25, 50, 75, 100 µg/mL).

  • Control: E3 medium + 0.1% DMSO.

3. Endpoints (96 hpf):

  • Lethality: Coagulation of fertilized eggs, lack of somite formation, non-detachment of the tail, lack of heartbeat.

  • Teratogenicity: Use a stereomicroscope to score for pericardial edema, spine curvature (scoliosis/lordosis), and yolk sac edema.

Metabolic Pathways & Analysis

Understanding the metabolism of 25H-NBOH is vital for interpreting in vivo toxicity, as metabolites may retain activity.

  • Primary Enzymes: CYP2D6, CYP3A4 (inferred from NBOMe class data).

  • Major Metabolic Routes:

    • O-demethylation: Occurs at the 2- or 5-methoxy positions on the phenethylamine ring.

    • Hydroxylation: Occurs on the N-benzyl ring.[4]

    • Dehydrogenation: Formation of imine intermediates.

Analytical Detection (LC-HRMS): For toxicological confirmation in biological matrices (blood/urine), monitor for the parent compound and the O-desmethyl metabolite. The absence of the 4-halogen makes the mass spectral fragmentation pattern of 25H-NBOH distinct (base peak usually the tropylium ion equivalent from the benzyl moiety).

Safety & Handling

Warning: 25H-NBOH is a potent psychoactive substance.

  • Handling: Use a fume hood and nitrile gloves. Avoid inhalation of powder.

  • Neutralization: Bleach (sodium hypochlorite) is effective for surface decontamination.

  • Legal Status: While often uncontrolled as a specific isomer in some jurisdictions, it frequently falls under "Analogue Acts" due to its similarity to 2C-H and 25I-NBOMe.

References

  • Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243–249. Link

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology, 25(10), 364-376. Link

  • Arantes, L.C., et al. (2023). Neurotoxic effects of hallucinogenic drugs 25H-NBOMe and 25H-NBOH in organotypic hippocampal cultures.[1] Heliyon, 9(7), e17720. Link

  • de Barros, S.A., et al. (2021).[2] The new psychoactive substances 25H-NBOMe and 25H-NBOH induce abnormal development in the zebrafish embryo and interact in the DNA major groove.[5][2][3] Current Research in Toxicology, 2, 386-398.[3] Link

  • Halberstadt, A.L., & Geyer, M.A. (2014). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology, 75, 471-483. Link

Sources

The N-Benzyl Phenethylamine "Lock": A Technical Guide to the Discovery and Pharmacology of the NBOMe Series

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The discovery of N-benzyl phenethylamines (specifically the "NBOMe" and "NBOH" series) represents a paradigm shift in serotonin 5-HT2A receptor ligand design. Unlike the classic Structure-Activity Relationship (SAR) established by Alexander Shulgin—where N-alkylation of phenethylamines typically abolished psychoactivity—the addition of a specific ortho-substituted benzyl group creates a "molecular lock" within the receptor's orthosteric binding site. This modification increases binding affinity by up to two orders of magnitude (Ki < 1.0 nM) compared to the parent compounds. This guide details the historical genesis, the specific molecular interactions (Phe339/Phe340), synthetic protocols, and the functional selectivity profiles of these super-potent agonists.

Part 1: Historical Genesis & Structural Evolution

The evolution of N-benzyl phenethylamines is a case study in breaking established medicinal chemistry dogmas.

The Shulgin Dogma (1970s-1990s)

For decades, the SAR of psychedelic phenethylamines (e.g., 2C-B, 2C-I, DOI) was governed by the "Shulgin Rule": substitution on the amine nitrogen (N-methylation, N-ethylation) drastically reduced potency. The nitrogen atom was believed to require freedom to form an ionic bond with Asp155 (3.32) in the receptor without steric hindrance.

The Heim Breakthrough (2003)

The pivotal moment occurred at the Freie Universität Berlin. In his PhD thesis, Ralf Heim synthesized a series of N-benzyl derivatives of 2C-B and 2C-I. Heim discovered that while simple alkyl chains reduced potency, a bulky benzyl group—specifically one with an ortho-methoxy substituent (2-OMe)—did not hinder binding. Instead, it locked the molecule into a high-affinity conformation.

The Nichols Characterization (2006-2008)

Dr. David Nichols and his team at Purdue University (specifically Michael Braden) recognized the significance of Heim's work. They rigorously characterized these compounds, developing [11C]-labeled variants (CIMBI-5, CIMBI-36) as PET radiotracers. Their work elucidated why these molecules were so potent, mapping the specific hydrophobic interactions that stabilize the ligand-receptor complex.

StructuralEvolution cluster_0 Parent Scaffold cluster_1 The N-Benzyl Breakthrough PEA Phenethylamine (Endogenous Backbone) TwoC 2C-X Series (2,5-dimethoxy-4-X) PEA->TwoC Ring Substitution (2,5-OMe) NBOMe 25X-NBOMe (N-(2-methoxybenzyl)) TwoC->NBOMe Reductive Amination (o-methoxybenzaldehyde) NBOH 25X-NBOH (N-(2-hydroxybenzyl)) NBOMe->NBOH Metabolic/Synthetic Variation

Figure 1: Structural evolution from the endogenous phenethylamine backbone to the super-potent N-benzyl derivatives.

Part 2: Molecular Mechanism (The "Lock")

The dramatic increase in affinity is not accidental; it is a result of a specific interaction with Residue 6.51 in Helix 6 of the 5-HT2A receptor.

The Hydrophobic Pocket

Docking studies and site-directed mutagenesis have confirmed that the N-benzyl moiety occupies a hydrophobic cavity that is not utilized by the parent 2C-x compounds.

  • Asp155 (3.32): Forms the canonical salt bridge with the protonated amine nitrogen (essential for all tryptamine/phenethylamine binding).

  • Phe340 (6.52): Interacts with the aromatic ring of the phenethylamine core (pi-pi stacking).

  • Phe339 (6.51): This is the critical differentiator. The N-benzyl ring extends into a pocket formed by Phe339. The ortho-substitution (methoxy or hydroxy) creates a specific steric and electrostatic fit that stabilizes the active conformation of the receptor (Braden et al., 2006).

Why Ortho Matters

The position of the substituent on the benzyl ring is binary in its effect:

  • Ortho (2-position): High Affinity (Ki < 1 nM).[1] The substituent points away from the steric clash zone and may form an intramolecular hydrogen bond (in the case of NBOH) or specific van der Waals contact.

  • Meta/Para (3/4-position): Drastically reduced affinity. These positions cause steric interference with the receptor helices.

Part 3: Synthesis Protocol (Reductive Amination)

The synthesis of N-benzyl phenethylamines is robust and relies on indirect reductive amination. This protocol is self-validating: the formation of the imine intermediate is often visible (color change/precipitation), and the reduction is rapid.

Experimental Workflow

Reagents:

  • Substituted Phenethylamine (e.g., 2C-I freebase or HCl)

  • Substituted Benzaldehyde (e.g., 2-methoxybenzaldehyde)[1][2][3][4]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Reducing Agent: Sodium Borohydride (NaBH4)

Protocol:

  • Imine Formation (Schiff Base):

    • Dissolve the phenethylamine (1.0 eq) in MeOH.

    • Add the benzaldehyde (1.1 eq) dropwise.

    • Observation: Stir at Room Temperature (RT) for 1-4 hours. A color change (often yellowing) indicates imine formation. If using freebase amine, the imine may precipitate.

  • Reduction:

    • Cool the solution to 0°C on an ice bath.

    • Add NaBH4 (2.0 - 4.0 eq) in small portions (exothermic).

    • Allow to warm to RT and stir for 2 hours.

  • Work-up:

    • Quench with water or dilute HCl (carefully).

    • Evaporate volatile solvents.

    • Basify (pH > 10) with NaOH.

    • Extract into Dichloromethane (DCM) x3.

  • Purification:

    • The crude oil is often converted to the HCl salt using ethereal HCl gas or conc. HCl/IPA, then recrystallized from IPA/Et2O.

SynthesisWorkflow cluster_inputs Precursors A 2C-X Amine (Freebase/Salt) Imine Imine Intermediate (Schiff Base) A->Imine B 2-Methoxy Benzaldehyde B->Imine Reduction Reduction (NaBH4 / MeOH) Imine->Reduction Hydride Transfer Product 25X-NBOMe (Secondary Amine) Reduction->Product Workup & Salt Formation

Figure 2: Standard reductive amination pathway for NBOMe synthesis.

Part 4: Pharmacology & Functional Selectivity[4][5]

The NBOMe series are not just "stronger" versions of 2C-x; they possess a distinct pharmacological profile, often acting as full agonists with high intrinsic activity, which contributes to their narrower therapeutic index and toxicity profile compared to partial agonists like LSD.

Comparative Affinity Data (Ki)

The table below illustrates the massive affinity shift driven by the N-benzyl group. Note the sub-nanomolar affinity of the NBOMe variants.[4]

CompoundReceptorKi (nM)Efficacy (Intrinsic Activity)
2C-I 5-HT2A10 - 20Partial Agonist
25I-NBOMe 5-HT2A0.044 Full Agonist
2C-B 5-HT2A1 - 5Partial Agonist
25B-NBOMe 5-HT2A0.5 - 1.0 Full Agonist
LSD (Ref)5-HT2A1.0 - 3.0Partial Agonist

(Data aggregated from Braden et al. 2006; Hansen et al. 2014)

Functional Selectivity (Biased Agonism)

Recent research (Hansen et al., 2014; Nichols team) highlights that 5-HT2A signaling is pleiotropic. NBOMes strongly recruit Gq/11 (leading to Calcium release and Phospholipase C activation) and Beta-Arrestin-2 .

  • Psychedelic Effect: Correlates strongly with Gq-mediated signaling.

  • Tolerance/Downregulation: Correlates with Beta-Arrestin recruitment (internalization).

  • Toxicity: The full agonism and high potency can lead to receptor occupancy levels that trigger adverse cardiovascular events (vasoconstriction) and seizures, unlike the self-limiting partial agonism of classic psychedelics.

Signaling cluster_pathways Functional Selectivity Ligand 25I-NBOMe Receptor 5-HT2A Receptor Ligand->Receptor High Affinity Binding Gq Gq/11 Protein Receptor->Gq Strong Coupling Arrestin Beta-Arrestin-2 Receptor->Arrestin Recruitment Effect1 Calcium Release (Psychoactivity) Gq->Effect1 Effect2 Internalization (Tolerance) Arrestin->Effect2

Figure 3: Divergent signaling pathways activated by NBOMe binding at 5-HT2A.

References

  • Heim, R. (2003).[4] Synthese und Pharmakologie potenter 5-HT2A-Rezeptoragonisten mit N-2-Methoxybenzyl-Partialstruktur. PhD Thesis, Freie Universität Berlin. Link

  • Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006).[3][5] Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.[3][6][5][7]51) and Phe340(6.[3][6][5][7]52) with superpotent N-benzyl phenethylamine agonists.[3][6][5][7] Molecular Pharmacology, 70(6), 1956–1964.[5] Link

  • Hansen, M., et al. (2014).[4] Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists. ACS Chemical Neuroscience, 5(3), 243–249. Link

  • Ettrup, A., et al. (2010).[4] Radiosynthesis and in vivo evaluation of a series of substituted 11C-phenethylamines as 5-HT2A agonist PET tracers. European Journal of Nuclear Medicine and Molecular Imaging, 38(4), 681-693. Link

  • Halberstadt, A. L., & Geyer, M. A. (2014).[2] Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response. Neuropharmacology, 77, 200–207. Link

Sources

Methodological & Application

Precision Preparation of 25H-NBOH Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

25H-NBOH (2-(((2-(2,5-dimethoxyphenyl)ethyl)amino)methyl)phenol) is a highly potent, selective agonist for the 5-HT


 receptor. Unlike its N-benzyl-methoxy counterpart (25H-NBOMe), 25H-NBOH possesses a phenol group that confers distinct metabolic and binding characteristics.

This guide details the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO). Due to the compound's high potency (active in the nanomolar range) and lipophilicity, precise handling and solubility management are critical to prevent experimental error derived from "crashing out" in aqueous media or degradation due to oxidation.

Chemical Profile & Solubility Data[1][2][3][4][5]

Before initiating any protocol, verify the salt form of your specific batch. 25H-NBOH is most commonly supplied as a hydrochloride salt .

ParameterDataNotes
IUPAC Name 2-[[2-(2,5-dimethoxyphenyl)ethylamino]methyl]phenol
CAS Number 2595087-21-9
Formula C

H

NO

[1][2][3] • HCl
Hydrochloride salt
Molecular Weight 323.8 g/mol Used for all molarity calcs below
Solubility (DMSO) ~30 mg/mLExcellent
Solubility (Ethanol) ~20 mg/mLGood
Solubility (PBS) < 0.5 mg/mLPoor - Do not dissolve directly in buffer
Stability Solid: >2 Years @ -20°CProtect from light and moisture

Safety & Engineering Controls (Critical)

⚠️ DANGER: HIGH POTENCY AGONIST 25H-NBOH is a potent hallucinogen and 5-HT


 agonist. Microgram quantities can be biologically active.[2]
  • Engineering Controls: All weighing and solubilization must occur inside a certified Chemical Fume Hood or Glovebox .

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Neutralization: Prepare a beaker of 10% bleach solution for immediate decontamination of tips and weighing boats.

Protocol: Preparation of 10 mM Stock Solution

Objective: Prepare 1 mL of 10 mM 25H-NBOH stock in anhydrous DMSO.

Materials
  • Target Compound: 25H-NBOH Hydrochloride (Solid).[4]

  • Solvent: DMSO (Dimethyl Sulfoxide), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).

    • Note: Standard DMSO is hygroscopic. Absorbed water will accelerate degradation. Use a fresh bottle or one stored under argon.

  • Vessel: Amber glass vial (1.5 mL or 4 mL) with PTFE-lined cap.

  • Equipment: Analytical balance (0.01 mg readability recommended), Vortex mixer.

Step-by-Step Methodology
Step 1: Molar Mass Calculation

To achieve a 10 mM (10 mmol/L) concentration in 1 mL:




Expert Insight: Weighing exactly 3.24 mg is difficult. It is scientifically superior to weigh a larger amount (e.g., 5–10 mg) and adjust the solvent volume to match the mass, rather than trying to hit a specific mass target.

Step 2: Difference Weighing
  • Place a clean, anti-static weighing boat on the balance. Tare.

  • Transfer approximately 5 mg of 25H-NBOH HCl to the boat. Record exact mass (e.g.,

    
     mg).
    
  • Transfer the solid into the amber glass vial.

  • Reweigh the "empty" boat to account for residual dust. Subtract this from the initial mass to get the Precise Transferred Mass .

Step 3: Solvent Addition

Calculate the required DMSO volume (


) for the Precise Transferred Mass:


Example: If you transferred exactly 5.15 mg :



Add this exact volume of Anhydrous DMSO to the vial.

Step 4: Solubilization
  • Cap the vial tightly.

  • Vortex at medium speed for 30–60 seconds.

  • Visual QC: Hold the vial up to a light source. The solution must be perfectly clear. If particulates remain, sonicate for 1 minute (monitor temperature; do not let it heat up).

Workflow Visualization

G Start Solid 25H-NBOH (HCl Salt) Weigh Weigh Mass (m) (Difference Method) Start->Weigh Calc Calculate DMSO Vol V = m / (MW * 10mM) Weigh->Calc Mix Add Anhydrous DMSO & Vortex Calc->Mix QC Visual QC: Clear Solution? Mix->QC QC->Mix No (Sonicate) Store Aliquot & Store -20°C, Dark QC->Store Yes

Figure 1: Critical workflow for the preparation of 25H-NBOH stock solution.

Storage and Stability Protocol

Phenethylamines are generally stable, but the phenolic hydroxyl group on 25H-NBOH makes it more susceptible to oxidation than non-phenolic analogs like 25I-NBOMe.

  • Aliquoting: Do not store the bulk stock in one bottle. Repeated freeze-thaw cycles introduce moisture (DMSO is hygroscopic) and oxygen.

    • Action: Dispense 50–100 µL aliquots into small amber microtubes.

  • Temperature: Store at -20°C .

  • Atmosphere: If possible, overlay the aliquots with Argon or Nitrogen gas before capping.

  • Labeling: Label with "25H-NBOH", "10 mM", "DMSO", and the Preparation Date.

Usage: Aqueous Dilution Strategy[7]

The "Crash Out" Risk: 25H-NBOH is hydrophobic.[1] Injecting 100% DMSO stock directly into a static cell culture well can cause local precipitation before the drug disperses, leading to inconsistent data.

Correct Dilution Method (Serial Dilution):

  • Intermediate Dilution: Prepare a 100x working solution.

    • Take 10 µL of 10 mM Stock.

    • Add to 990 µL of assay buffer (e.g., HBSS or PBS) while vortexing the buffer.

    • Result: 100 µM solution (1% DMSO).

  • Final Application: Add the intermediate solution to your assay.

    • Dilute 1:100 again into the well/bath.

    • Final Concentration: 1 µM.

    • Final DMSO content: 0.01% (Non-toxic to most cell lines).

Dilution Stock 10 mM Stock (100% DMSO) Intermediate Intermediate Working Sol. 100 µM (1% DMSO) *Vortex immediately* Stock->Intermediate 1:100 Dilution Buffer Assay Buffer (PBS/HBSS) Buffer->Intermediate Final Final Assay Well 1 µM (0.01% DMSO) *Biologically Active* Intermediate->Final 1:100 Dilution

Figure 2: Serial dilution strategy to prevent precipitation and minimize DMSO toxicity.

Troubleshooting

IssueProbable CauseSolution
Precipitation in Stock Moisture contamination in DMSO.Use fresh anhydrous DMSO. Warm gently to 30°C.
Precipitation in Buffer Dilution factor too high in one step.Use the intermediate dilution step (Fig 2).
Yellowing of Solution Oxidation of the phenol group.Discard. Ensure future stocks are stored under Argon.
Inconsistent Bio-data Adsorption to plastics.Use glass vials for stock; use low-binding plastics for dilutions.

References

  • PubChem. (n.d.).[3] 25-NBOH Hydrochloride (Compound Summary). National Library of Medicine. Retrieved February 22, 2026, from [Link]

  • Hansen, M., et al. (2014). Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists. ACS Chemical Neuroscience, 5(3), 243–249. [Link]

  • de Barros, S. A., et al. (2021). The new psychoactive substances 25H-NBOMe and 25H-NBOH induce abnormal development in the zebrafish embryo. Toxicology and Applied Pharmacology, 433, 115787. [Link]

Sources

25H-NBOH in vitro calcium flux assay protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Characterization of 5-HT2A Activation by 25H-NBOH using High-Throughput Calcium Flux

Introduction & Mechanistic Basis

25H-NBOH (2-([2-(2,5-dimethoxyphenyl)ethylamino]methyl)phenol) is a potent, high-efficacy agonist of the serotonin 5-HT2A receptor. Structurally derived from the 2C-x family of phenethylamines via N-benzyl substitution, the "NBOH" series is distinguished by a phenol moiety that confers distinct metabolic stability and solubility profiles compared to its methoxylated counterparts (NBOMes).

In the context of drug discovery and neuropsychopharmacology, 25H-NBOH serves as a critical tool compound for probing the 5-HT2A receptor's role in hallucinogenesis and cognitive modulation. Unlike radioligand binding, which measures affinity (


), the calcium flux assay measures functional potency (

) and efficacy (

) by tracking the real-time mobilization of intracellular calcium (

).
Signaling Pathway

Upon binding to the 5-HT2A receptor, 25H-NBOH stabilizes the active conformation, triggering the exchange of GDP for GTP on the G


q subunit. This activates Phospholipase C 

(PLC

), which hydrolyzes PIP2 into IP3 and DAG. IP3 diffuses to the endoplasmic reticulum (ER), opening IP3-gated calcium channels and causing a rapid, transient spike in cytosolic calcium.

G NBOH 25H-NBOH R 5-HT2A Receptor NBOH->R Binding Gq Gαq Protein R->Gq Activation PLC PLCβ Gq->PLC Stimulates IP3 IP3 PLC->IP3 Hydrolysis of PIP2 PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Gating Ca Ca2+ Release (Fluorescence Spike) ER->Ca Flux

Figure 1: Signal transduction pathway for 25H-NBOH mediated 5-HT2A activation utilizing Gq-coupling.

Materials & Reagents

To ensure assay reproducibility, high-quality reagents and precise buffer formulation are non-negotiable.

Biological Reagents
ReagentSpecificationPurpose
Cell Line HEK293-5HT2A (Stable Transfection)Recombinant expression ensures high signal-to-noise ratio.
Calcium Dye Fluo-4 Direct or Calcium 6 Assay KitHigh sensitivity dyes; "No-wash" formulations preferred to prevent cell detachment.
Ligand 25H-NBOH HydrochlorideAnalytical Standard (

98% purity).[1]
Reference 5-HT (Serotonin) or 25CN-NBOHPositive controls for normalization.
Buffer Composition (Assay Buffer)

Base: HBSS (Hank’s Balanced Salt Solution) with 20 mM HEPES, pH 7.4. Supplement:2.5 mM Probenecid .[2]

  • Expert Insight: Probenecid is critical . 5-HT2A expressing cells (especially HEK and CHO) actively pump out organic anion dyes. Without Probenecid, the dye leaks into the extracellular space, increasing background noise and decreasing the dynamic range.

Experimental Protocol

This protocol is optimized for a 96-well plate format using a kinetic plate reader (e.g., FLIPR, FlexStation, or FDSS).

Phase 1: Cell Preparation (Day 1)
  • Harvest: Detach HEK293-5HT2A cells using Accutase (gentler than Trypsin) to preserve receptor integrity.

  • Count: Ensure viability >95%.

  • Plate: Seed 50,000 cells/well in a black-wall, clear-bottom poly-D-lysine coated 96-well plate.

  • Incubate: 24 hours at 37°C, 5% CO2. Confluency should reach ~85-90% at the time of assay.

Phase 2: Compound Preparation (Day 2)
  • Stock Solution: Dissolve 25H-NBOH HCl in 100% DMSO to 10 mM.

    • Note: 25H-NBOH is lipophilic. Vortex vigorously.

  • Serial Dilution: Prepare a 10-point dose-response curve (3x serial dilution) in Assay Buffer .

    • Top Concentration: 10

      
      M (Final assay concentration).
      
    • Vehicle Control: Assay Buffer + DMSO (matched to highest compound DMSO %).

    • DMSO Limit: Ensure final DMSO concentration in the well is < 0.5% to avoid non-specific calcium artifacts.

Phase 3: Dye Loading & Assay Run
  • Dye Prep: Reconstitute Fluo-4/Calcium 6 dye in Assay Buffer (containing Probenecid).

  • Loading: Remove culture media (carefully) or add 2X dye solution directly to media (if using no-wash kit).

  • Incubation: Incubate for 60 minutes:

    • 45 mins at 37°C (Dye ester hydrolysis).

    • 15 mins at Room Temperature (Equilibration to prevent thermal artifacts during read).

  • Reading: Transfer plate to the kinetic reader.

    • Excitation: 485 nm | Emission: 525 nm.

    • Baseline Read: 0–20 seconds (measure basal fluorescence).

    • Injection: At 20 seconds, inject 25H-NBOH (5X concentration) to cells.

    • Response Read: 20–120 seconds (capture the peak flux).

Workflow cluster_0 Day 1: Plating cluster_1 Day 2: Preparation cluster_2 Kinetic Read Seed Seed HEK-5HT2A (50k cells/well) Stock Prep 25H-NBOH (10mM DMSO Stock) Dilute Serial Dilution (in HBSS + Probenecid) Stock->Dilute Dye Load Ca2+ Dye (60 min Incubation) Base Baseline Read (0-20s) Dye->Base Inject Inject Agonist (at 20s) Base->Inject Peak Measure Peak Flux (20-120s) Inject->Peak

Figure 2: Step-by-step experimental workflow for the calcium flux assay.

Data Analysis & Interpretation

Quantification

Calculate the Relative Fluorescence Units (RFU) response for each well:



Or use the ratio method:


Curve Fitting

Plot


 against the log concentration of 25H-NBOH. Fit the data to a 4-parameter logistic (sigmoidal) equation:


Expected Results
  • Potency (

    
    ):  25H-NBOH typically exhibits an 
    
    
    
    in the low nanomolar range (10–50 nM) at the human 5-HT2A receptor [1, 2].
  • Efficacy (

    
    ):  It acts as a full agonist relative to serotonin (5-HT), often reaching 80-100% of the 5-HT maximal response.[3]
    
  • Selectivity: While selective for 5-HT2A, check for cross-reactivity if testing against 5-HT2C (25H-NBOH is generally less selective than 25CN-NBOH) [3].

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
High Background Dye leakage.Ensure Probenecid is fresh and at 2.5 mM. Adjust pH of buffer to 7.4 after adding Probenecid (it is acidic).
Low Signal Poor receptor expression or cell health.Use a stable cell line under antibiotic selection (e.g., G418). Do not allow cells to overgrow before plating.
Variable Data (Edge Effect) Evaporation or thermal gradients.Incubate plates at RT for 15 mins before reading. Avoid using outer wells for data; fill them with media.
Precipitation Compound insolubility.25H-NBOH is hydrophobic. Ensure DMSO stock is fully dissolved. Do not exceed 100

M in aqueous buffer.

Safety & Compliance

  • Potency: 25H-NBOH is a highly potent psychoactive substance. Although not always scheduled globally, it is an analog of controlled substances (NBOMes). Handle with strict laboratory safety protocols (gloves, mask, fume hood).

  • Disposal: All solid and liquid waste containing 25H-NBOH must be treated as hazardous chemical waste and incinerated according to local EHS regulations.

References

  • Hansen, M., et al. (2014). Synthesis and pharmacology of N-benzyl substituted 5-HT2A receptor agonists.[4] ACS Chemical Neuroscience, 5(3), 243–249.

  • Jensen, A. A., et al. (2020). The selective 5-HT2A receptor agonist 25CN-NBOH: Structure-activity relationship, in vivo pharmacology, and in vitro binding.[5] Biochemical Pharmacology, 177, 113979.[5]

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl-phenethylamines (NBOMe derivatives) and related psychoactive substances. European Neuropsychopharmacology, 25(10), 1680-1691.

  • Agilent Technologies. Automated Imaging Assay for Characterizing Ca2+ Flux. Application Note 5991-8083EN.

Sources

Application Notes and Protocols for 25H-NBOH in Rodent Behavioral Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Elucidating Serotonergic Pathways with 25H-NBOH

25H-NBOH, a substituted phenethylamine, is a potent and selective agonist for the serotonin 2A receptor (5-HT2A).[1][2][3][4] Its high affinity for this specific receptor subtype makes it an invaluable pharmacological tool for researchers investigating the role of the 5-HT2A receptor in various physiological and pathological processes. The 5-HT2A receptor is a key target for psychedelic drugs and is implicated in a range of behaviors, including sensory perception, cognition, and mood.[5][6][7][8] Rodent behavioral models are crucial for dissecting the neurobiological mechanisms underlying these effects, and 25H-NBOH serves as a precise molecular probe in such studies.

These application notes provide a comprehensive guide for the use of 25H-NBOH in rodent behavioral studies, with a focus on the head-twitch response (HTR), a well-established behavioral proxy for 5-HT2A receptor activation in rodents.[1][9] We will delve into the critical aspects of experimental design, dosage considerations, and detailed protocols to ensure the generation of robust and reproducible data.

I. Mechanism of Action: The 5-HT2A Receptor Signaling Cascade

25H-NBOH elicits its effects primarily through the activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the cerebral cortex. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the Gq/11 protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then trigger a cascade of downstream signaling events, including the mobilization of intracellular calcium and the activation of protein kinase C (PKC), ultimately leading to the modulation of neuronal excitability and gene expression.

5HT2A_Signaling_Pathway 25H_NBOH 25H-NBOH 5HT2A_R 5-HT2A Receptor 25H_NBOH->5HT2A_R Binds to Gq_11 Gq/11 Protein 5HT2A_R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Intracellular Ca2+ Mobilization IP3->Ca_Mobilization PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Neuronal_Modulation Modulation of Neuronal Excitability & Gene Expression Ca_Mobilization->Neuronal_Modulation PKC_Activation->Neuronal_Modulation

Figure 1: Proposed signaling pathway of 25H-NBOH at the 5-HT2A receptor.

II. Dosage and Administration for Rodent Behavioral Studies

The selection of an appropriate dosage range is critical for the successful execution of behavioral studies. The following table summarizes the recommended dosage range for 25H-NBOH in rats, based on published literature. It is imperative for researchers to perform pilot studies to determine the optimal dose for their specific experimental conditions and animal strain.

Dosage Range (mg/kg) Route of Administration Vehicle Observed Behavioral Effects Species Reference
0.3 - 3Intraperitoneal (i.p.)10% DMSO in sterile salineIncreased head-twitch response (HTR), antidepressant-like effects in Forced Swim Test (FST)Rat[Ferri et al., 2023][1][3]
0.1 - 5Intraperitoneal (i.p.)Not specifiedLocomotor activity changes (bell-shaped dose-response)Mouse[Kim et al., 2022][10]

Note on Drug Preparation: 25H-NBOH can be dissolved in a vehicle of 10% dimethyl sulfoxide (DMSO) and sterile saline.[1] The solution should be prepared fresh prior to administration to ensure stability and potency.

III. Experimental Protocol: Head-Twitch Response (HTR) Assay in Rats

The HTR is a rapid, involuntary head shake that is a characteristic and quantifiable behavioral response to 5-HT2A receptor activation in rodents.[1]

A. Materials and Equipment
  • 25H-NBOH

  • Dimethyl sulfoxide (DMSO)

  • Sterile saline (0.9% NaCl)

  • Male Wistar rats (or other appropriate strain)

  • Standard laboratory animal cages

  • Video recording equipment (optional, but recommended for accurate scoring)

  • Observation chambers (e.g., clear Plexiglas arenas)

B. Experimental Workflow

HTR_Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment Day cluster_post_experiment Post-Experiment Acclimatization Animal Acclimatization (1 week) Habituation Habituation to Handling & Injection Procedure Acclimatization->Habituation Drug_Prep Prepare 25H-NBOH Solution Habituation->Drug_Prep Animal_Prep Weigh Animals & Calculate Dosages Drug_Prep->Animal_Prep Administration Administer 25H-NBOH (i.p.) or Vehicle Animal_Prep->Administration Observation Place Animal in Observation Chamber Administration->Observation Data_Collection Record Head-Twitches (e.g., for 20 minutes) Observation->Data_Collection Data_Analysis Score HTRs & Perform Statistical Analysis Data_Collection->Data_Analysis Animal_Care Return Animals to Home Cage & Monitor Data_Analysis->Animal_Care

Figure 2: Experimental workflow for the Head-Twitch Response (HTR) assay.

C. Step-by-Step Methodology
  • Animal Acclimatization and Habituation:

    • House animals in a controlled environment (temperature, humidity, light/dark cycle) for at least one week prior to the experiment to minimize stress.

    • Handle the animals for several days leading up to the experiment to habituate them to the injection procedure. This can reduce stress-induced variability in the behavioral data.

  • Drug Preparation and Administration:

    • On the day of the experiment, prepare a stock solution of 25H-NBOH. A common vehicle is 10% DMSO in sterile saline.[1]

    • Weigh each animal to accurately calculate the required dose.

    • Administer the calculated dose of 25H-NBOH or vehicle via intraperitoneal (i.p.) injection. The injection volume should be consistent across all animals (e.g., 1 ml/kg).

  • Behavioral Observation and Data Collection:

    • Immediately after injection, place the animal in an individual observation chamber.

    • Begin recording the number of head-twitches. A head-twitch is a rapid, side-to-side rotational movement of the head that is distinct from grooming or exploratory behavior.

    • The observation period can vary, but a common duration is 20 minutes, as the peak effect of many NBOH compounds occurs within this timeframe.[1][11][12]

    • For unbiased scoring, it is recommended that the observer be blind to the experimental conditions. Video recording allows for later scoring and verification.

  • Data Analysis:

    • The total number of head-twitches for each animal is the primary dependent variable.

    • Data should be analyzed using appropriate statistical methods, such as a one-way ANOVA followed by post-hoc tests to compare the different dose groups to the vehicle control group.

    • The significance level is typically set at p < 0.05.[1]

IV. Additional Behavioral Assays

Beyond the HTR, 25H-NBOH can be investigated in other behavioral paradigms to assess its effects on mood and locomotion.

  • Forced Swim Test (FST): This test is used to evaluate antidepressant-like activity. A single dose of 25H-NBOH (1 and 3 mg/kg) has been shown to reduce immobility time in rats, suggesting a potential antidepressant effect.[1][3]

  • Open Field Test (OFT): The OFT is used to assess locomotor activity and anxiety-like behavior. Studies with 25H-NBOH and related compounds have shown dose-dependent effects on locomotion, with higher doses sometimes leading to reduced movement.[1][10]

V. Conclusion and Future Directions

25H-NBOH is a powerful tool for probing the function of the 5-HT2A receptor in the central nervous system. The protocols outlined in these application notes provide a solid foundation for conducting robust and reproducible rodent behavioral studies. Future research could explore the chronic effects of 25H-NBOH administration, its impact on more complex cognitive tasks, and its potential therapeutic applications. By employing rigorous experimental design and data analysis, researchers can continue to unravel the intricate role of the serotonergic system in health and disease.

References

  • Hanks, J. B., & González-Maeso, J. (2013). Animal models of serotonergic psychedelics. ACS Chemical Neuroscience, 4(1), 33–42. [Link]

  • Hanks, J. B., & González-Maeso, J. (2012). Animal Models of Serotonergic Psychedelics. ACS Chemical Neuroscience, 4(1), 33-42. [Link]

  • Hanks, J. B., & González-Maeso, J. (2013). Animal models of serotonergic psychedelics. ACS chemical neuroscience, 4(1), 33–42. [Link]

  • González-Maeso, J., & Sealfon, S. C. (2009). Animal Models of Serotonergic Psychedelics. ResearchGate. [Link]

  • Ferri, B. G., et al. (2023). Psychoactive substances 25H-NBOMe and 25H-NBOH induce antidepressant-like behavior in male rats. European Journal of Pharmacology, 955, 175926. [Link]

  • Erkizia-Santamaría, I., et al. (2025). Role of endogenous serotonin in psychedelic-like effects of psilocybin in mice. International Journal of Neuropsychopharmacology, 28(6), pyaf035. [Link]

  • Ferri, B. G., et al. (2023). Psychoactive substances 25H-NBOMe and 25H-NBOH induce antidepressant-like behavior in male rats. ResearchGate. [Link]

  • Kim, J., et al. (2022). Rewarding and Reinforcing Effects of 25H-NBOMe in Rodents. Brain Sciences, 12(11), 1490. [Link]

  • Ferri, B. G., et al. (2023). Psychoactive substances 25H-NBOMe and 25H-NBOH induce antidepressant-like behavior in male rats. PubMed, 955, 175926. [Link]

  • Buchborn, T., et al. (2018). Tolerance and Tachyphylaxis to Head Twitches Induced by the 5-HT2A Agonist 25CN-NBOH in Mice. Frontiers in Pharmacology, 9, 74. [Link]

  • Martin, L. J., et al. (2024). The Selective 5HT2A Receptor Agonist, 25CN‐NBOH Exerts Excitatory and Inhibitory Cellular Actions on Mouse Medial Prefrontal Cortical Neurons. The FASEB Journal, 38(S1). [Link]

  • de Barros, A. L. P., et al. (2021). Synthesis of 25X-BOMes and 25X-NBOHs (X = H, I, Br) for pharmacological studies and as reference standards for forensic purposes. ResearchGate. [Link]

  • Buchborn, T., et al. (2018). Tolerance and Tachyphylaxis to Head Twitches Induced by the 5-HT2A Agonist 25CN-NBOH in Mice. PubMed, 9, 74. [Link]

  • Kim, K., et al. (2020). Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor. Cell, 182(6), 1574–1588.e19. [Link]

  • Wallach, J., et al. (2021). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. ACS Pharmacology & Translational Science, 4(2), 648–657. [Link]

  • de Barros, A. L. P., et al. (2021). The new psychoactive substances 25H-NBOMe and 25H-NBOH induce abnormal development in the zebrafish embryo and interact in the DNA major groove. Scientific Reports, 11(1), 22728. [Link]

Sources

radioligand binding assay [3H]-ketanserin displacement 25H-NBOH

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Characterization of 5-HT₂ₐ Receptor-Ligand Interactions via [³H]-Ketanserin Radioligand Displacement Assay with 25H-NBOH

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide to performing a radioligand binding assay for the human serotonin 2A (5-HT₂ₐ) receptor. Specifically, it outlines the principles and a step-by-step protocol for a competitive displacement assay using tritiated ketanserin ([³H]-ketanserin), a selective 5-HT₂ₐ antagonist, and 25H-NBOH, a potent N-benzylphenethylamine agonist. Radioligand binding assays are a foundational technique in pharmacology, offering a robust and highly sensitive method to determine the affinity of unlabeled compounds for a target receptor.[1][2] This guide covers the essential theoretical background, membrane preparation, execution of both saturation and competition binding experiments, and the subsequent data analysis required to determine key pharmacological parameters such as the dissociation constant (Kᵢ) for the test compound.

Scientific Foundation: The Principle of Competitive Radioligand Binding

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.[2] The technique relies on a radioactively labeled ligand (the radioligand) that binds with high affinity and specificity to the target receptor.[3] In a competitive (or displacement) assay, we measure the ability of an unlabeled test compound (the "competitor" or "displacer") to prevent the binding of a fixed concentration of the radioligand.[1][4]

The core principle is an equilibrium competition for a finite number of receptor binding sites. As the concentration of the unlabeled competitor (25H-NBOH) increases, it occupies more receptors, thereby displacing the radioligand ([³H]-ketanserin) and reducing the measured radioactivity. This relationship allows for the determination of the competitor's binding affinity.

To accurately quantify this interaction, three conditions are measured:

  • Total Binding: The total radioactivity bound in the presence of the radioligand and the membrane preparation. This represents both specific binding to the 5-HT₂ₐ receptor and non-specific binding to other membrane components or the filter apparatus.[5]

  • Non-Specific Binding (NSB): The radioactivity bound in the presence of the radioligand, membrane preparation, and a high concentration of an unlabeled ligand known to saturate the target receptors.[6][7] This "cold" ligand outcompetes the radioligand for specific sites, so any remaining bound radioactivity is considered non-specific.

  • Specific Binding: The value of true receptor binding. It is not measured directly but calculated by subtracting non-specific binding from total binding.[5][8]

Scientist's Note: Achieving low non-specific binding (ideally <20% of total binding) is critical for a robust assay window and high-quality data.[8] Hydrophobic compounds tend to exhibit higher NSB.[5] The choice of a high-affinity, selective radioligand like [³H]-ketanserin is paramount for success.

Visualizing the Assay Principle

G cluster_0 Total Binding cluster_1 Displacement by 25H-NBOH Receptor_T 5-HT₂ₐ Receptor Radioligand_T [³H]-Ketanserin Receptor_T:f0->Radioligand_T Specific Binding NSB_Site_T Non-Specific Site Radioligand_T->NSB_Site_T NSB Receptor_D 5-HT₂ₐ Receptor Competitor 25H-NBOH Receptor_D:f0->Competitor Competition Radioligand_D [³H]-Ketanserin NSB_Site_D Non-Specific Site Radioligand_D->NSB_Site_D NSB

Caption: Principle of competitive displacement assay.

Materials and Reagents

Reagent/MaterialRecommended Supplier & Cat. No.Notes
Radioligand
[³H]-KetanserinPerkinElmer (e.g., NET796)Specific Activity: 60-90 Ci/mmol. Store at -20°C.
Competitors
25H-NBOHTocris, Cayman ChemicalPrepare a 10 mM stock in 100% DMSO.
Ketanserin Tartrate (Unlabeled)Tocris (Cat. No. 0420)For defining non-specific binding. Prepare a 10 mM stock in 100% DMSO.[9][10]
Biological Material
5-HT₂ₐ Receptor MembranesCommercially available (e.g., Merck/Millipore, PerkinElmer) or prepared in-house from recombinant cell lines (e.g., HEK293, CHO).[11][12][13]Store at -80°C. Avoid repeated freeze-thaw cycles.
Buffers & Solutions
Assay Buffer50 mM Tris-HCl, pH 7.4Filter and store at 4°C.
Wash Buffer50 mM Tris-HCl, pH 7.4 (ice-cold)
Polyethylenimine (PEI)Sigma-Aldrich0.3-0.5% (w/v) solution for pre-treating filter plates.
Consumables & Equipment
96-well Filter PlatesMillipore (e.g., MultiScreen HTS, GF/B filters)GF/B filters are recommended for their low non-specific binding properties.[14]
96-well Assay PlatesNon-binding surface (e.g., Greiner, Corning)
Scintillation CocktailPerkinElmer (e.g., MicroScint-20)
Filtration ApparatusVacuum manifold for 96-well plates
Microplate Scintillation CounterPerkinElmer MicroBeta², Hidex Sense BetaInstrument for detecting radioactivity.[15]

Experimental Protocols

Protocol 1: Membrane Preparation (from Cultured Cells)

This protocol describes a general method for preparing crude membrane fractions from cells overexpressing the 5-HT₂ₐ receptor. Consistent quality is key, and every batch should be validated.[11]

  • Cell Culture & Harvest: Grow HEK293 or CHO cells stably expressing the human 5-HT₂ₐ receptor to ~90% confluency.

  • Lysis: Scrape cells into ice-cold Lysis Buffer (e.g., 5 mM Tris-HCl, 5 mM EDTA, pH 7.4).

  • Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Membrane Pelleting: Transfer the supernatant to ultracentrifuge tubes and centrifuge at 40,000 x g for 30 minutes at 4°C.

  • Washing: Discard the supernatant. Resuspend the membrane pellet in fresh Assay Buffer and repeat the ultracentrifugation step.

  • Final Preparation: Resuspend the final pellet in Assay Buffer containing 10% glycerol. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Storage: Aliquot the membrane preparation (e.g., at 1-2 mg/mL) and store at -80°C.[13]

Protocol 2: Saturation Binding Assay for [³H]-Ketanserin

Objective: To determine the equilibrium dissociation constant (Kₔ) and the maximum receptor density (Bₘₐₓ) for [³H]-ketanserin. The Kₔ value is essential for selecting the appropriate radioligand concentration for subsequent displacement assays.[2][4]

  • Plate Preparation: Prepare a 96-well assay plate. Add 10 µL of Assay Buffer to "Total Binding" wells and 10 µL of 10 µM unlabeled Ketanserin to "Non-Specific Binding" wells.

  • Radioligand Dilution: Perform a serial dilution of [³H]-ketanserin in Assay Buffer to achieve a range of final concentrations (e.g., 0.1 to 10 nM).

  • Membrane Dilution: Dilute the 5-HT₂ₐ membrane preparation in ice-cold Assay Buffer to a pre-determined optimal concentration (typically 5-20 µg protein per well).

  • Incubation: To each well, add 100 µL of the appropriate [³H]-ketanserin dilution and 90 µL of the diluted membrane preparation. The final volume is 200 µL.

  • Equilibration: Incubate the plate for 60-90 minutes at room temperature (25°C) with gentle shaking.[16]

  • Filtration: Pre-treat a 96-well filter plate with 0.5% PEI for at least 2 hours to reduce non-specific binding.[14] Rapidly transfer the contents of the assay plate to the filter plate and aspirate using a vacuum manifold.

  • Washing: Wash the filters 3 times with 200 µL of ice-cold Wash Buffer per well.

  • Drying & Counting: Dry the filter plate completely. Add 50 µL of scintillation cocktail to each well, seal the plate, and allow it to equilibrate overnight.[17]

  • Data Acquisition: Measure the radioactivity in counts per minute (CPM) using a microplate scintillation counter.

Protocol 3: Competitive Displacement Assay ([³H]-Ketanserin vs. 25H-NBOH)

Objective: To determine the potency (IC₅₀) and binding affinity (Kᵢ) of 25H-NBOH at the 5-HT₂ₐ receptor.

  • Plate Layout: Design a 96-well plate map including wells for Total Binding, Non-Specific Binding, and a range of 25H-NBOH concentrations (typically 10-12 concentrations covering a 5-log unit range).

  • Reagent Preparation:

    • Competitor (25H-NBOH): Perform a serial dilution of 25H-NBOH in Assay Buffer containing a small, constant percentage of DMSO (e.g., 0.5%) to create a range of concentrations (e.g., from 1 pM to 10 µM).

    • Radioligand ([³H]-Ketanserin): Prepare a working solution of [³H]-ketanserin in Assay Buffer at a concentration of 2x its predetermined Kₔ value (e.g., if Kₔ is 1 nM, prepare a 2 nM solution).

    • Membrane Preparation: Dilute the 5-HT₂ₐ membranes in ice-cold Assay Buffer to the same concentration used in the saturation assay.

  • Assay Assembly:

    • To all wells, add 50 µL of the diluted membrane preparation.

    • Add 50 µL of the appropriate competitor dilution to the test wells.

    • Add 50 µL of Assay Buffer to the "Total Binding" wells.

    • Add 50 µL of 10 µM unlabeled Ketanserin to the "Non-Specific Binding" wells.

    • Initiate the reaction by adding 100 µL of the 2x [³H]-ketanserin working solution to all wells. The final assay volume is 200 µL. The final concentration of [³H]-ketanserin will be its Kₔ value.

  • Incubation & Filtration: Follow steps 5-9 from the Saturation Binding Assay protocol.

Experimental Workflow Visualization

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_reagents Prepare Buffers, Radioligand & Competitor Dilutions add_reagents Add Membranes, Competitor, & Radioligand to 96-well Plate prep_reagents->add_reagents prep_membranes Thaw & Dilute 5-HT₂ₐ Membranes prep_membranes->add_reagents incubate Incubate at 25°C for 60-90 min add_reagents->incubate filter Rapid Filtration over PEI-treated GF/B Plate incubate->filter wash Wash 3x with Ice-Cold Buffer filter->wash dry Dry Filter Plate wash->dry add_scint Add Scintillation Cocktail dry->add_scint count Count CPM in Microplate Counter add_scint->count calc_specific Calculate Specific Binding (Total - NSB) count->calc_specific plot_curve Plot % Specific Binding vs. [Competitor] calc_specific->plot_curve fit_curve Non-linear Regression (Sigmoidal Dose-Response) plot_curve->fit_curve calc_ki Calculate Kᵢ from IC₅₀ (Cheng-Prusoff) fit_curve->calc_ki

Caption: Workflow for the competitive radioligand binding assay.

Data Analysis and Interpretation

  • Calculate Specific Binding: For each concentration of 25H-NBOH, calculate the specific binding: Specific Binding (CPM) = Total Binding (CPM) - Average NSB (CPM)

  • Normalize Data: Express the specific binding at each competitor concentration as a percentage of the maximum specific binding (i.e., the specific binding in the absence of the competitor). % Specific Binding = (Specific Binding at [X] / Maximum Specific Binding) * 100

  • Generate Dose-Response Curve: Plot the % Specific Binding against the logarithm of the molar concentration of 25H-NBOH.

  • Determine the IC₅₀: Use non-linear regression to fit the data to a sigmoidal dose-response model (variable slope).[19] The software will calculate the IC₅₀, which is the concentration of 25H-NBOH that inhibits 50% of the specific binding of [³H]-ketanserin.

  • Calculate the Kᵢ using the Cheng-Prusoff Equation: The IC₅₀ is dependent on the concentration of the radioligand used.[6][20] To determine the Kᵢ, an absolute measure of affinity, the Cheng-Prusoff equation is used.[21]

    Kᵢ = IC₅₀ / (1 + ([L] / Kₔ))

    Where:

    • Kᵢ: The inhibition constant for the competitor (25H-NBOH). This is the desired value.

    • IC₅₀: The concentration of the competitor that displaces 50% of the specific radioligand binding.

    • [L]: The molar concentration of the radioligand ([³H]-ketanserin) used in the assay.

    • Kₔ: The equilibrium dissociation constant of the radioligand ([³H]-ketanserin) for the receptor, determined from the saturation binding experiment.

Expected Results

The results of this assay will provide quantitative measures of the binding affinities for both the radioligand and the test compound at the 5-HT₂ₐ receptor.

ParameterLigandExpected Value (Approx.)Description
Kₔ [³H]-Ketanserin1 - 3 nMThe equilibrium dissociation constant of the radioligand. A lower Kₔ indicates higher affinity.[14]
IC₅₀ 25H-NBOHVariable (nM range)The concentration of 25H-NBOH required to inhibit 50% of [³H]-ketanserin binding.
Kᵢ 25H-NBOHLow nM rangeThe inhibition constant for 25H-NBOH. Published data suggests high affinity for the 5-HT₂ₐ receptor.[22][23]

A successful experiment will yield a classic sigmoidal displacement curve, demonstrating a concentration-dependent inhibition of radioligand binding by 25H-NBOH.

References

  • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Cheng-Prusoff Equation. [Link]

  • GenScript. (n.d.). GPCR & Ion Channel Membrane Preparation. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Ketanserin?. Patsnap Synapse. [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. [Link]

  • Drug Discovery Methods. (2015, March 22). Specific and Non-specific Binding in a ligand binding assay. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. [Link]

  • GraphPad. (n.d.). Analyzing Radioligand Binding Data. [Link]

  • Jensen, A. A., et al. (2020). The selective 5-HT2A receptor agonist 25CN-NBOH: Structure-activity relationship, in vivo pharmacology, and in vitro and ex vivo binding characteristics of [3H]25CN-NBOH. PubMed. [Link]

  • GraphPad Prism 11 Curve Fitting Guide. (n.d.). Nonspecific binding. [Link]

  • Yung-Chi, C., & Prusoff, W. H. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. [Link]

  • Carrillo, J. J., et al. (2010). On the use of cells or membranes for receptor binding: growth hormone secretagogues. PubMed. [Link]

  • Slideshare. (n.d.). Radioligand assay system (RIA) Principles Of Drug Discovery.pptx. [Link]

  • Springer Nature Experiments. (n.d.). Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. [Link]

  • Springer Nature Experiments. (n.d.). Radioligand Binding Assays and Their Analysis. [Link]

  • GraphPad. (n.d.). Characterization of a Receptor Using a Radioligand. [Link]

  • ResearchGate. (2001). The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. [Link]

  • Eurofins DiscoverX. (n.d.). ChemiSCREEN™ GLP-1 Receptor Membrane Preparation. [Link]

  • NCBI - NIH. (2012, May 1). Calculations and Instrumentation used for Radioligand Binding Assays. [Link]

  • Rickli, A., et al. (2015). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. PMC. [Link]

  • ResearchGate. (2025, August 10). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery?. [Link]

  • ACS Publications. (2021, February 25). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. [Link]

  • ACS Publications. (2022, September 13). Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists. [Link]

  • ResearchGate. (2025, August 7). The selective 5-HT2A receptor agonist 25CN-NBOH: Structure-activity relationship, in vivo pharmacology, and in vitro and ex vivo binding characteristics of [3H]25CN-NBOH. [Link]

  • PMC. (n.d.). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. [Link]

  • PMC. (2025, March 24). The Selective 5HT2A Receptor Agonist, 25CN‐NBOH Exerts Excitatory and Inhibitory Cellular Actions on Mouse Medial Prefrontal Cortical Neurons. [Link]

  • PubMed. (2000, August 15). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. [Link]

  • ResearchGate. (n.d.). The binding of [3H]ketanserin to 5-HT2A receptors in various rat brain areas following acute and chronic administration of drug/compound with antidepressant activity in preclinical studies. [Link]

  • ResearchGate. (n.d.). dose response curve analysis. [Link]

  • PubMed. (n.d.). Cortical [3H]ketanserin binding and 5-HT2A receptor-mediated inositol phosphate production in the spontaneously hypertensive rat and Lewis rat strains. [Link]

  • Wiley Analytical Science. (2024, July 17). Statistical analysis of dose-response curves. [Link]

  • Medium. (2025, August 19). Dose–Response Curve Analysis through the Lens of Differential and Integral Calculus. [Link]

  • PMC. (n.d.). Pharmacological curve fitting to analyze cutaneous adrenergic responses. [Link]

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Measuring the Functional Selectivity Bias of 25H-NBOH at the Serotonin 5-HT2A Receptor

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Evolving Landscape of Psychedelic Research and the Imperative of Functional Selectivity

The resurgence of interest in serotonergic psychedelics for therapeutic applications has illuminated the complexity of their mechanism of action. Compounds such as 25H-NBOH, a potent N-benzylphenethylamine derivative, are known to exert their primary psychoactive effects through agonism at the serotonin 2A receptor (5-HT2A). The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a key target in the central nervous system, and its activation is linked to the profound alterations in perception, cognition, and mood characteristic of psychedelic experiences[1][2].

Historically, drug action at GPCRs was viewed through a binary lens of agonism and antagonism. However, the contemporary understanding has evolved to embrace the concept of functional selectivity or biased agonism [3]. This paradigm posits that a single ligand, upon binding to a receptor, can stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways over others. For the 5-HT2A receptor, the canonical signaling cascade involves coupling to Gq/11 proteins, which stimulates phospholipase C (PLC) and leads to the production of inositol phosphates (IPs) and subsequent calcium mobilization[4]. Concurrently, agonist binding can also promote the recruitment of β-arrestin proteins, which mediate receptor desensitization, internalization, and can also initiate their own distinct signaling cascades, such as the activation of the ERK1/2 pathway[5][6].

The hypothesis that the therapeutic effects of psychedelics could be dissociated from their hallucinogenic properties by developing biased agonists has become a central theme in modern psychedelic drug discovery[1][7]. A ligand that is biased towards a particular pathway, for instance, the Gq/11 pathway, while minimizing β-arrestin recruitment, might offer a novel therapeutic profile. Therefore, the precise measurement of the functional selectivity bias of compounds like 25H-NBOH is of paramount importance.

This application note provides a detailed guide for researchers to design and execute a comprehensive panel of in vitro assays to quantify the functional selectivity of 25H-NBOH at the human 5-HT2A receptor. We will delve into the causality behind experimental choices, provide step-by-step protocols for key assays, and outline the data analysis framework required to determine the bias profile of the compound.

Visualizing the 5-HT2A Receptor Signaling Network

To conceptualize the signaling pathways at the heart of our investigation, the following diagram illustrates the Gq-mediated and β-arrestin-mediated signaling cascades downstream of 5-HT2A receptor activation.

5HT2A_Signaling cluster_membrane Plasma Membrane cluster_Gq Gq/11 Pathway cluster_Arrestin β-Arrestin Pathway 25H_NBOH 25H-NBOH 5HT2A_R 5-HT2A Receptor 25H_NBOH->5HT2A_R Binds Gq Gαq/11 5HT2A_R->Gq Activates GRK GRK 5HT2A_R->GRK Activates P_5HT2A_R Phosphorylated 5-HT2A-R PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 [Ca²⁺]i ↑ IP3->Ca2 Mobilizes GRK->5HT2A_R Phosphorylates B_Arrestin β-Arrestin P_5HT2A_R->B_Arrestin Recruits Internalization Receptor Internalization B_Arrestin->Internalization ERK_Pathway ERK1/2 Signaling B_Arrestin->ERK_Pathway Scaffolds

Caption: 5-HT2A receptor signaling pathways activated by an agonist like 25H-NBOH.

Experimental Design: A Multi-Assay Approach to Quantify Functional Selectivity

To robustly characterize the functional selectivity of 25H-NBOH, a panel of assays targeting different points in the 5-HT2A receptor signaling cascade is essential. This approach provides a comprehensive profile of the ligand's signaling signature. The following experimental workflow is recommended:

Experimental_Workflow Start HEK293 cells stably expressing human 5-HT2A receptor Assay1 Gq/11 Pathway Assay: Inositol Monophosphate (IP1) Accumulation Start->Assay1 Assay2 β-Arrestin 2 Recruitment Assay: Bioluminescence Resonance Energy Transfer (BRET) Start->Assay2 Assay3 Downstream Signaling Assay: ERK1/2 Phosphorylation (Western Blot or TR-FRET) Start->Assay3 Data_Analysis Data Analysis: Concentration-Response Curves Black & Leff Operational Model Bias Factor Calculation Assay1->Data_Analysis Assay2->Data_Analysis Assay3->Data_Analysis Conclusion Determine Functional Selectivity Bias of 25H-NBOH Data_Analysis->Conclusion

Caption: Recommended experimental workflow for assessing 25H-NBOH functional selectivity.

Detailed Protocols

Cell Culture and Reagents
  • Cell Line: HEK293 cells stably expressing the human 5-HT2A receptor are recommended. These cells provide a robust and reproducible system for studying GPCR signaling.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.

  • 25H-NBOH: Synthesized and purified 25H-NBOH. A stock solution should be prepared in a suitable solvent (e.g., DMSO) and stored at -20°C.

  • Reference Agonist: Serotonin (5-HT) should be used as the endogenous reference agonist to which the activity of 25H-NBOH will be compared.

  • Assay-Specific Reagents: All other reagents should be of molecular biology or cell culture grade.

Protocol 1: Gq/11 Pathway Activation - Inositol Monophosphate (IP1) Accumulation Assay

Principle: Activation of the Gq/11 pathway by 5-HT2A receptor agonists leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 is rapidly metabolized to IP1. The inclusion of lithium chloride (LiCl) in the assay buffer inhibits the enzyme that degrades IP1, leading to its accumulation, which can be quantified as a measure of Gq/11 pathway activation[8].

Materials:

  • HEK293-5HT2A cells

  • White, 96-well, solid-bottom cell culture plates

  • IP-One HTRF® Assay Kit (or equivalent)

  • LiCl

  • 25H-NBOH and Serotonin (5-HT)

Procedure:

  • Cell Seeding: Seed HEK293-5HT2A cells in white, 96-well plates at a density of 40,000-60,000 cells per well and culture overnight.

  • Serum Starvation: The following day, replace the culture medium with serum-free DMEM and incubate for 2-4 hours to reduce basal signaling.

  • Compound Preparation: Prepare a serial dilution of 25H-NBOH and 5-HT in the assay buffer provided with the kit, containing LiCl.

  • Cell Stimulation: Remove the serum-free medium and add the compound dilutions to the cells. Incubate for 60 minutes at 37°C.

  • Detection: Following the incubation, add the HTRF® detection reagents (IP1-d2 and anti-IP1-cryptate) to each well according to the manufacturer's protocol.

  • Measurement: Incubate for 60 minutes at room temperature, protected from light. Read the plate on an HTRF®-compatible plate reader, measuring emission at 665 nm and 620 nm.

Protocol 2: β-Arrestin 2 Recruitment Assay - Bioluminescence Resonance Energy Transfer (BRET)

Principle: BRET is a proximity-based assay that measures the interaction between two proteins. In this application, the 5-HT2A receptor is fused to a Renilla luciferase (Rluc) energy donor, and β-arrestin 2 is fused to a yellow fluorescent protein (YFP) energy acceptor. Agonist-induced recruitment of β-arrestin 2 to the receptor brings the donor and acceptor into close proximity (<10 nm), allowing for non-radiative energy transfer from Rluc to YFP, which can be measured as an increase in the BRET signal[9][10].

Materials:

  • HEK293 cells co-transfected with 5-HT2A-Rluc and β-arrestin 2-YFP constructs.

  • White, 96-well, clear-bottom cell culture plates.

  • Coelenterazine h (luciferase substrate).

  • 25H-NBOH and Serotonin (5-HT).

Procedure:

  • Cell Seeding: Seed the co-transfected HEK293 cells in white, 96-well, clear-bottom plates and culture overnight.

  • Compound Preparation: Prepare serial dilutions of 25H-NBOH and 5-HT in a suitable assay buffer (e.g., HBSS).

  • Assay Initiation: On the day of the assay, wash the cells once with assay buffer.

  • Compound Addition: Add the compound dilutions to the cells and incubate for 15-30 minutes at 37°C.

  • Substrate Addition: Add coelenterazine h to each well to a final concentration of 5 µM.

  • Measurement: Immediately read the plate on a BRET-compatible plate reader, simultaneously measuring the light emission from Rluc (e.g., 485 nm) and YFP (e.g., 530 nm). The BRET ratio is calculated as the emission at 530 nm divided by the emission at 485 nm.

Protocol 3: Downstream Signaling - ERK1/2 Phosphorylation Assay (Western Blot)

Principle: Both Gq/11 and β-arrestin pathways can converge on the activation of the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of ERK1/2. A Western blot can be used to quantify the levels of phosphorylated ERK1/2 (p-ERK) relative to total ERK1/2 as a measure of downstream signaling activation[2][5][11].

Materials:

  • HEK293-5HT2A cells

  • 6-well cell culture plates

  • 25H-NBOH and Serotonin (5-HT)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2

  • Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG

  • SDS-PAGE gels and Western blotting apparatus

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Serum Starvation: Seed HEK293-5HT2A cells in 6-well plates. Once confluent, serum starve the cells overnight.

  • Cell Stimulation: Treat the cells with various concentrations of 25H-NBOH or 5-HT for a predetermined time (e.g., 5-10 minutes). Include an untreated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody against total ERK1/2 to normalize for protein loading.

  • Densitometry: Quantify the band intensities using image analysis software. The p-ERK signal should be normalized to the total ERK signal for each sample.

Data Analysis: Quantifying Functional Selectivity Bias

The goal of the data analysis is to determine if 25H-NBOH preferentially activates one signaling pathway over another, relative to the endogenous agonist, serotonin. This is achieved by generating concentration-response curves for each assay and then applying the Black and Leff operational model to calculate a bias factor[1][12][13].

Step 1: Generation of Concentration-Response Curves

For each assay, plot the response (e.g., IP1 accumulation, BRET ratio, normalized p-ERK levels) against the logarithm of the agonist concentration. Fit the data using a non-linear regression model (e.g., a three-parameter logistic equation) in a suitable software package (e.g., GraphPad Prism) to determine the Emax (maximum response) and EC50 (concentration producing 50% of the maximal response) for both 25H-NBOH and serotonin in each pathway.

Step 2: Application of the Black and Leff Operational Model

The Black and Leff operational model provides a more sophisticated analysis than simply comparing EC50 and Emax values, as it separates the ligand-specific properties of affinity (KA) and efficacy (τ) from the system-dependent properties[12][13][14][15]. The model is described by the following equation:

Response = (Emax * [A]^n * τ^n) / ([A]^n * τ^n + (KA)^n)

Where:

  • [A] is the agonist concentration

  • Emax is the maximum possible response of the system

  • KA is the equilibrium dissociation constant of the agonist-receptor complex

  • τ (tau) is the efficacy of the agonist

  • n is the Hill slope

Step 3: Calculation of the Bias Factor

A practical method for quantifying bias involves the calculation of the transduction coefficient, log(τ/KA) [1][12][16]. This term combines the affinity and efficacy of a ligand for a particular pathway into a single value.

  • Fit the concentration-response data for each pathway for both 25H-NBOH and serotonin to the operational model to obtain the log(τ/KA) values.

  • Calculate the change in the transduction coefficient for 25H-NBOH relative to serotonin for each pathway:

    • Δlog(τ/KA)Pathway 1 = log(τ/KA)25H-NBOH, Pathway 1 - log(τ/KA)Serotonin, Pathway 1

    • Δlog(τ/KA)Pathway 2 = log(τ/KA)25H-NBOH, Pathway 2 - log(τ/KA)Serotonin, Pathway 2

  • The bias factor (often expressed as ΔΔlog(τ/KA) or a bias plot) is then calculated as the difference between the Δlog(τ/KA) values for the two pathways:

    • Bias Factor (ΔΔlog(τ/KA)) = Δlog(τ/KA)Pathway 1 - Δlog(τ/KA)Pathway 2

A bias factor significantly different from zero indicates that 25H-NBOH has a functional selectivity bias for one pathway over the other, relative to serotonin.

Data Presentation

The quantitative data from these experiments should be summarized in a clear and concise table for easy comparison.

LigandAssayEmax (% of Serotonin)pEC50 (-log M)log(τ/KA)Δlog(τ/KA) (vs. 5-HT)Bias Factor (ΔΔlog(τ/KA)) (Gq vs. β-arr)
Serotonin IP1 Accumulation100ValueValue0Ref.
β-Arrestin 2100ValueValue0
25H-NBOH IP1 AccumulationValueValueValueValueValue
β-Arrestin 2ValueValueValueValue

Conclusion and Interpretation

The comprehensive analysis of 25H-NBOH's activity across multiple signaling pathways will provide a detailed understanding of its functional selectivity profile. A positive bias factor for the Gq pathway would indicate that 25H-NBOH is a Gq-biased agonist relative to serotonin, while a negative value would suggest a bias towards the β-arrestin pathway. This information is critical for understanding the molecular pharmacology of 25H-NBOH and for guiding the development of future therapeutics with tailored signaling properties. The methodologies outlined in this application note provide a robust framework for such investigations, ensuring scientific integrity and generating high-quality, interpretable data.

References

  • Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. PMC, NIH.[Link]

  • A Simple Method for Quantifying Functional Selectivity and Agonist Bias. ACS Publications.[Link]

  • Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action. SpringerLink.[Link]

  • 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. DiscoverX.[Link]

  • Predicting Agonist Effect. Basicmedical Key.[Link]

  • A novel luminescence-based β-arrestin recruitment assay for unmodified receptors. PMC, NIH.[Link]

  • Quantitative receptor model for responses that are left- or right-shifted versus occupancy (are more or less concentration sensitive): the SABRE approach. Frontiers.[Link]

  • Use of BRET to Measure β-Arrestin Recruitment at Oxytocin and Vasopressin Receptors. PubMed.[Link]

  • An operational model of pharmacological agonism: The effect of E/[A] curve shape on agonist dissociation constant estimation. ResearchGate.[Link]

  • ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. bioRxiv.[Link]

  • A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors. Frontiers.[Link]

  • Quantitative assessment of ligand bias from bias plots. ScienceDirect.[Link]

  • BRET assay testing for β-arrestin 2 recruitment by C5a1 and C5a2. ResearchGate.[Link]

  • Functional selectivity. Wikipedia.[Link]

  • Practical guide for calculating and representing biased signaling by GPCR ligands: A stepwise approach. ResearchGate.[Link]

  • 5-HT2A Serotonin Receptor Assay. Innoprot.[Link]

  • Example Experiment: Characterizing ERK Activation in Response to Phorbol 12-Myristate 13-Acetate (PMA). LI-COR Biosciences.[Link]

  • How can we improve the measurement of receptor signaling bias? Taylor & Francis Online.[Link]

  • Small-Molecule Heterocyclic Compounds: Gq-Biased Agonists for the 5-HT2A Receptor in Neuropsychiatric Treatment. ACS Publications.[Link]

  • Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. PMC, NIH.[Link]

  • 5-HT2A-Gq signaling predicts psychedelic potential A–G Activity in the... ResearchGate.[Link]

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Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of 25H-NBOH Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 25H-NBOH hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges related to the aqueous solubility of this compound. As a phenethylamine derivative provided as a hydrochloride salt, 25H-NBOH presents specific solubility characteristics that can be modulated through various formulation strategies. This document offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you in your research endeavors.

Understanding the Challenge: The Physicochemistry of 25H-NBOH Hydrochloride Solubility

25H-NBOH hydrochloride is a crystalline solid.[1] While the hydrochloride salt form is intended to improve stability and aqueous solubility compared to the freebase, challenges can still arise.[2] The molecule possesses a substituted phenethylamine backbone, a structure with both hydrophobic (the aromatic rings) and hydrophilic (the amine and hydroxyl groups) regions.[3][4] In aqueous media, the solubility is governed by the energy required to overcome the crystal lattice energy and the favorable interactions between the solute and water molecules. For complex organic molecules, this can be a significant hurdle.

Vendor-supplied data indicates good solubility in organic solvents like DMSO and ethanol, but limited solubility in aqueous buffer solutions even with a co-solvent (0.5 mg/mL in a 1:1 DMSO:PBS solution).[1] This suggests that while the compound is readily solvated by organic solvents, pure aqueous environments are less favorable. This guide will walk you through systematic approaches to overcome this limitation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when preparing aqueous solutions of 25H-NBOH hydrochloride.

Q1: I've added 25H-NBOH HCl to water/buffer, but it's not dissolving, or the solution is cloudy. What's happening?

A1: This is the most common issue and can be due to several factors:

  • Insufficient Solvent Volume: You may be exceeding the intrinsic aqueous solubility of the compound. The hydrochloride salt improves solubility, but it is not infinitely soluble.

  • Precipitation of the Free Base: 25H-NBOH is a weak base, and its hydrochloride salt is formed with a strong acid (HCl). When dissolved in a neutral or alkaline aqueous solution (pH > pKa of the amine), the protonated amine can lose its proton, converting the salt back into the less soluble free base, which then precipitates.

  • Common Ion Effect: If your aqueous medium contains a high concentration of chloride ions (e.g., a high molarity HCl solution or a buffer like KCl), it can suppress the dissolution of the hydrochloride salt.[5]

Troubleshooting Steps:

  • Verify Concentration: Double-check your calculations. Are you attempting to prepare a solution that is too concentrated for an aqueous system?

  • Check the pH: Measure the pH of your solution. If it is neutral or basic, the compound is likely converting to its free base.

  • Acidify the Solution: Try lowering the pH of your solvent before adding the 25H-NBOH HCl. An acidic environment will keep the amine group protonated, favoring the more soluble salt form. See Protocol 1 for details.

Q2: My compound dissolves initially with sonication or warming, but then crashes out of solution upon cooling or standing. Why?

A2: You have likely created a supersaturated solution. Warming increases the kinetic energy, allowing the solvent to accommodate more solute temporarily. However, this state is thermodynamically unstable. As the solution cools and returns to equilibrium, the excess solute precipitates out.

Troubleshooting Steps:

  • Avoid Over-reliance on Heat: While gentle warming can aid dissolution, it is not a substitute for true solubility. If a compound requires significant heating to dissolve, the resulting solution is likely supersaturated and will not be stable at room temperature.

  • Employ a Solubilization Strategy: Instead of relying on heat, use a more robust method to increase the equilibrium solubility. This can include using co-solvents (Protocol 2 ) or complexation agents like cyclodextrins (Protocol 3 ).

Q3: I need to prepare a stock solution at a high concentration. What is the best approach?

A3: For high-concentration stock solutions, pure aqueous systems are often unsuitable. The recommended practice is to use an organic solvent in which the compound is highly soluble.

Recommended Solvents for Stock Solutions: [1]

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • Prepare a concentrated primary stock solution (e.g., 10-30 mg/mL) in a suitable organic solvent like DMSO.

  • For your aqueous experiments, perform a serial dilution from this organic stock into your aqueous buffer. Ensure the final concentration of the organic solvent in your experimental medium is low (typically <0.5%) to avoid solvent-induced artifacts.

Q4: Can I use surfactants to improve the solubility of 25H-NBOH HCl?

A4: Yes, surfactants can be very effective. Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively dispersing them in the aqueous medium.[6]

Considerations:

  • Type of Surfactant: Non-ionic surfactants like Tween® 80 or Polysorbate 80 are commonly used in research settings as they are generally less disruptive to biological systems than ionic surfactants.

  • Concentration: You must use the surfactant at a concentration above its CMC.

  • Experimental Compatibility: Ensure the chosen surfactant does not interfere with your downstream assays.

See Protocol 4 for a general methodology.

Solubility Enhancement Protocols

The following protocols provide step-by-step methodologies for improving the aqueous solubility of 25H-NBOH hydrochloride.

Protocol 1: pH Adjustment Method

This method leverages the weak base nature of the phenethylamine moiety to increase solubility by ensuring the amine remains protonated.

Principle: By lowering the pH of the aqueous solvent, the equilibrium for the amine group is shifted towards its protonated, cationic form (R-NH3+). This charged species has much more favorable interactions with polar water molecules than the neutral free base, thus increasing solubility.[7][8]

Experimental Workflow:

cluster_prep Preparation cluster_adjust pH Adjustment cluster_dissolve Dissolution A Prepare aqueous solvent (e.g., deionized water, saline) B Measure initial pH A->B C Add dilute HCl (e.g., 0.1 M) dropwise while stirring B->C D Monitor pH until target (e.g., pH 4.0-5.0) is reached C->D F Add compound to the pH-adjusted solvent D->F E Weigh 25H-NBOH HCl E->F G Stir/Vortex/Sonicate gently until fully dissolved F->G H Visually inspect for clarity G->H cluster_system Aqueous System NBOH 25H-NBOH HCl (Poorly Soluble) Complex Soluble Inclusion Complex NBOH->Complex + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Encapsulation

Caption: Cyclodextrin encapsulation of a guest molecule.

Step-by-Step Methodology:

  • Cyclodextrin Solution Preparation: Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD) at a specified concentration (e.g., 10-20% w/v). Stir until the cyclodextrin is fully dissolved.

  • Compound Addition: Add the solid 25H-NBOH hydrochloride directly to the cyclodextrin solution.

  • Complexation: Stir the mixture vigorously at room temperature for several hours (e.g., 4-24 hours) to allow for the formation of the inclusion complex. The solution should clarify over time.

  • Filtration (Optional): If any undissolved material remains, filter the solution through a 0.22 µm syringe filter to remove it, yielding a clear, saturated solution of the complex.

Protocol 4: Surfactant-Mediated Solubilization

This protocol uses micelle-forming surfactants to disperse the compound in an aqueous medium.

Principle: Above the critical micelle concentration (CMC), surfactant molecules aggregate to form micelles. The hydrophobic tails form a core, creating a microenvironment capable of solubilizing non-polar compounds, while the hydrophilic heads face the aqueous bulk phase, keeping the entire structure in solution.

Step-by-Step Methodology:

  • Surfactant Solution Preparation: Prepare an aqueous solution of a suitable surfactant (e.g., Tween® 80, Polysorbate 80) at a concentration well above its CMC. For Tween® 80, the CMC is ~0.012 mg/mL, so a 0.1% to 1% (1-10 mg/mL) solution is typically used.

  • Compound Addition: Add the solid 25H-NBOH hydrochloride to the surfactant solution.

  • Micellar Solubilization: Stir the mixture until the compound is fully dispersed. Sonication can significantly accelerate this process by breaking down aggregates and facilitating the partitioning of the compound into the micelles.

  • Visual Inspection: The final solution should appear clear or slightly opalescent, which is characteristic of a micellar solution.

Concluding Remarks

Improving the aqueous solubility of 25H-NBOH hydrochloride is a critical step for successful in vitro and in vivo experimentation. The choice of method will depend on the required concentration, the experimental context, and the acceptable level of excipients. We recommend starting with the simplest approach, pH adjustment, and progressing to more complex formulations involving co-solvents, cyclodextrins, or surfactants as needed. Always perform stability checks on your final formulation to ensure the compound remains in solution over the time course of your experiment.

For further assistance, please do not hesitate to contact our technical support team.

References

  • Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules. Available at: [Link]

  • Fenyvesi, É. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Roquette. How can cyclodextrins enhance solubility? Carbohydrate Chronicles Season 2 / Ep 8. Available at: [Link]

  • Gareth, J. (2007). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro College. Available at: [Link]

  • ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Available at: [Link]

  • Wiedmann, M., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Molecular Pharmaceutics, ACS Publications. Available at: [Link]

  • Catalent. Amorphous and Co-Amorphous Systems for Poorly Soluble Drugs. Available at: [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. Available at: [Link]

  • de Oliveira, M. G., et al. (2021). The new psychoactive substances 25H-NBOMe and 25H-NBOH induce abnormal development in the zebrafish embryo and interact in the DNA major groove. PMC. Available at: [Link]

  • Google Patents. US7467633B2 - Enhanced solubilization using extended chain surfactants.
  • Wikipedia. 25H-NBOMe. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2013). Advances in Solubility Enhancement Techniques. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (2020). A Concise Review on Methods of Solubility Enhancement. Available at: [Link]

  • ResearchGate. Representative chemical structure of 25H-NBOH and 2H-NBOMe recreational drugs. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (2025). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Available at: [Link]

  • Wikipedia. 25CN-NBOH. Available at: [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, PMC. Available at: [Link]

  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. Available at: [Link]

  • ProQuest. EFFECTS OF DIFFUSION LAYER PH AND SUPERSATURATION ON THE DISSOLUTION OF PHARMACEUTICAL ACIDS, BASES AND THEIR RESPECTIVE SODIUM AND HYDROCHLORIDE SALTS. Available at: [Link]

  • Scribd. 25i NBOH Stab. Available at: [Link]

  • ResearchGate. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Available at: [Link]

  • Orenda. (2026). Mastering pH Balance: A Deep Dive into Chemical Adjustments and Practical Applications. Available at: [Link]

  • Journal of Pharmaceutical Investigation. (2017). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? Available at: [Link]

  • University of Helsinki. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Available at: [Link]

  • Digital Analysis Corp. pH Adjustment and Neutralization, the basics. Available at: [Link]

  • Crystal Pharmatech. (2026). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (2025). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Available at: [Link]

Sources

Technical Support Center: 25H-NBOH Stock Solution Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Degradation of 25H-NBOH Stock Solutions

Document ID: TS-25H-001 | Version: 2.1 | Status: Active[1]

Part 1: The Chemistry of Instability (Expert Analysis)

Q: Why is my 25H-NBOH stock solution turning yellow or losing potency?

A: 25H-NBOH (2-(((2-hydroxyphenyl)methyl)amino)-1-(2,5-dimethoxyphenyl)ethanol) is a high-affinity 5-HT2A agonist.[1] Its instability arises from three distinct chemical vulnerabilities that differ from its analog, 25I-NBOMe.

  • Phenolic Oxidation (The "Yellowing" Effect): Unlike NBOMe compounds which possess a methoxy group, 25H-NBOH contains a free phenolic hydroxyl (-OH) on the N-benzyl ring.[1] Phenols are electron-rich and highly susceptible to oxidation by atmospheric oxygen, forming quinone-like species.[1] This manifests as a color change from clear/white to yellow or brown.[1]

  • Surface Adsorption (The "Silent" Loss): 25H-NBOH is highly lipophilic.[1] In aqueous environments (like PBS or saline), the molecules migrate out of the solution and adsorb onto the plastic walls of Eppendorf tubes or pipette tips. At nanomolar working concentrations, this can result in >50% loss of effective concentration within hours.

  • Protodealkylation (Acid Sensitivity): While the secondary amine linkage is relatively stable, the presence of the ortho-hydroxyl group can facilitate cleavage under acidic conditions or elevated temperatures, potentially reverting the molecule to its parent phenethylamine (2C-H) and salicylaldehyde.[1]

Visualization: Degradation Pathways

DegradationPathways Active Active 25H-NBOH (Clear Solution) Oxidation Quinone Species (Yellow/Brown Discoloration) Active->Oxidation O2 / Light / pH > 8 Adsorption Surface Adsorption (Loss of Concentration) Active->Adsorption Aqueous Buffer / Plasticware Hydrolysis Cleavage Products (2C-H + Salicylaldehyde) Active->Hydrolysis Acidic pH / Heat

Figure 1: Primary degradation vectors for 25H-NBOH.[1] Oxidation affects purity; adsorption affects potency.[1]

Part 2: Preparation & Storage Protocols

Q: What is the gold-standard protocol for preparing a stable stock solution?

A: Do not dissolve directly in aqueous buffers. Follow this self-validating protocol to ensure longevity.

Solvent Selection Guide
SolventSolubility LimitStability RatingRecommended Use
DMSO (Anhydrous) ~30 mg/mLHigh Primary Stock Storage (-20°C)
Ethanol (100%) ~20 mg/mLModerate Secondary Stock (evaporation risk)
PBS / Saline ~0.5 mg/mLVery Low Immediate Use Only (Do not store)
DMF ~30 mg/mLHigh Alternative to DMSO if toxicity allows
Protocol: The "Inert-Aliquot" Method[1]
  • Weighing: Weigh the solid 25H-NBOH HCl salt rapidly. Minimizing exposure to humid air prevents hygroscopic clumping.[1]

  • Dissolution: Dissolve the solid in anhydrous DMSO to a concentration of 10 mM or 5 mg/mL .

    • Validation Step: Vortex for 30 seconds. Hold the vial up to a light source. The solution must be perfectly clear with no "schlieren" (wavy lines indicating density differences) or particulates.[1]

  • Inert Gas Purge: Gently blow a stream of Argon or Nitrogen gas over the liquid surface for 10 seconds to displace oxygen.[1]

  • Aliquot Strategy: Divide the stock into small aliquots (e.g., 50 µL) in amber glass vials or high-quality polypropylene tubes.

    • Why? This prevents freeze-thaw cycles.[1] Every time you thaw a bulk tube, you introduce oxygen and moisture.

  • Storage: Store aliquots at -20°C .

Visualization: Storage Decision Tree

StorageWorkflow Start 25H-NBOH Solid Solvent Dissolve in Anhydrous DMSO Start->Solvent Usage Intended Usage? Solvent->Usage Immediate Immediate Experiment (< 4 hours) Usage->Immediate Acute LongTerm Long Term Storage (> 24 hours) Usage->LongTerm Stock Dilute Dilute 1:1000 into PBS/Media (Glass containers preferred) Immediate->Dilute Aliquot Aliquot (20-50µL) Purge with Argon LongTerm->Aliquot Freeze Store at -20°C Protect from Light Aliquot->Freeze

Figure 2: Decision logic for handling 25H-NBOH to maximize stability based on experimental timeline.

Part 3: Troubleshooting & FAQs

Q: My stock solution froze at -20°C. Is it ruined? A: No. Pure DMSO freezes at 19°C. Solidification at -20°C is expected and indicates your DMSO is not contaminated with significant water.[1] Thaw it completely at room temperature and vortex before use. If it remains liquid at -20°C, your DMSO has absorbed water (hygroscopic), which accelerates degradation.[1]

Q: I diluted my DMSO stock into saline, and the activity dropped after 2 hours. Why? A: This is likely surface adsorption , not chemical degradation.[1] 25H-NBOH is hydrophobic.[1] When diluted into saline (aqueous), it seeks non-polar surfaces (plastic tubes).[1]

  • Correction: Use silanized glass vials for dilutions or add a carrier protein (e.g., 0.1% BSA) to the buffer to block binding sites on the plastic.

Q: Can I use an ultrasonic bath to dissolve the powder? A: Yes, but use caution. Sonication generates heat and can create free radicals in aged DMSO.[1] Limit sonication to 30-second bursts and keep the vial on ice if extended sonication is required.

Q: How do I verify the concentration if I suspect degradation? A: Measure the absorbance. 25H-NBOH has UV maxima at 218 nm and 283 nm .[1][2]

  • Protocol: Dilute a small sample in ethanol.[1] A significant shift in the 283 nm peak or the appearance of a new band >300 nm suggests oxidation (quinone formation).[1]

References

  • Hansen, M., Phonekeo, K., Paine, J. S., et al. (2014). Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists. ACS Chemical Neuroscience, 5(3), 243–249.[1][3] Retrieved from [Link][1]

  • Braden, M. R., Parrish, J. C., Naylor, J. C., et al. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.[1][4]51) and Phe340(6.[1][4]52) with superpotent N-benzyl phenethylamine agonists.[1][4] Molecular Pharmacology, 70(6), 1956–1965.[1][4] Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 119057585, 25H-NBOH. Retrieved from [Link][1]

Sources

Technical Support Center: Troubleshooting Variability in Head Twitch Response (HTR) Data

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Head Twitch Response (HTR) assay. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful in vivo model. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot variability, ensure data integrity, and generate robust, reproducible results. We will explore the common pitfalls and subtle nuances of the HTR assay, transforming potential sources of error into points of experimental control.

Core Principles: The 5-HT2A Receptor Signaling Cascade

The head twitch response (HTR) in rodents is a rapid, rotational head movement that serves as a well-established behavioral proxy for 5-hydroxytryptamine 2A (5-HT2A) receptor activation.[1][2] Understanding the signaling pathway is fundamental to troubleshooting the assay, as any factor influencing this cascade can alter the behavioral output. The response is primarily mediated by the activation of the Gq/G11 signaling pathway following agonist binding to the 5-HT2A receptor.[3][4]

HTR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist 5-HT2A Agonist (e.g., DOI, Psilocin) Receptor 5-HT2A Receptor (GPCR) Agonist->Receptor Binds Gq Gq/G11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers Effectors Downstream Effectors PKC->Effectors Phosphorylates Ca_Release->Effectors Modulates HTR Head Twitch Response Effectors->HTR Leads to HTR_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_data Phase 3: Data Handling Acclimation 1. Animal Acclimation (≥ 7 days housing) (≥ 60 min testing room) Habituation 2. Arena Habituation (Place in test arena) Acclimation->Habituation Baseline 3. Baseline Recording (Optional, 5-10 min) Habituation->Baseline Injection 4. Drug Administration (Vehicle or Compound, s.c./i.p.) Baseline->Injection Observation 5. HTR Observation Period (Typically 30-60 min) Injection->Observation Acquisition 6. Data Acquisition Observation->Acquisition Manual Manual Scoring (Blinded Observer) Acquisition->Manual Method 1 Automated Automated System (Video or Magnetometer) Acquisition->Automated Method 2 Analysis 7. Data Analysis (Count HTRs per unit time) Manual->Analysis Automated->Analysis Stats 8. Statistical Analysis (e.g., ANOVA, Dunnett's test) Analysis->Stats

Caption: Standardized experimental workflow for the HTR assay.

Protocol 1: Animal Selection and Acclimation
  • Species & Strain: Use male C57BL/6J mice, 8-12 weeks of age. This strain is widely documented to provide a consistent response. [5][6]2. Housing: House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.

  • Acclimation: Allow mice to acclimate to the housing facility for at least one week before any procedures. On the day of the experiment, transport them to the testing room at least 60 minutes prior to the start of the assay to minimize transport-induced stress.

Protocol 2: HTR Scoring & Data Acquisition

The choice of scoring method is a critical determinant of data quality.

  • Manual Scoring (Observer-based):

    • Place the mouse in a clean, transparent cylindrical arena after drug administration.

    • Video record each animal from above for the duration of the observation period (e.g., 30-60 minutes).

    • A trained observer, blinded to the treatment groups, should watch the videos and manually count the number of head twitches in pre-defined time bins (e.g., every 5 minutes).

    • A second blinded observer should score a subset of the videos (e.g., 20%) to establish and confirm high inter-rater reliability (>90% agreement).

  • Automated Scoring (Magnetometer-based): This method offers high objectivity and throughput. [7][8] 1. Prior to the experiment, a small magnet is attached to the head of the mouse (either via a surgically implanted pedestal or a non-invasive ear-tag system). [7] 2. Place the animal in an arena surrounded by a magnetometer coil. 3. Following drug administration, the system records voltage changes induced by the magnet's movement. 4. Use a validated script to filter the raw signal (e.g., 40-200 Hz band-pass) and identify the characteristic high-frequency waveform of a head twitch. [9]This method effectively distinguishes HTRs from lower-frequency movements like grooming. [1]

Factors Influencing HTR: A Summary Table
FactorSource of VariabilityRecommendation for Control
Biological Species & StrainUse a consistent, well-characterized strain (e.g., C57BL/6J mice). [5]
SexUse only one sex (typically males) to avoid variability from the estrous cycle.
Age & WeightUse a narrow age and weight range for all experimental animals.
Pharmacological Dose SelectionConduct a full dose-response study to account for potential inverted U-shaped curves. [2][10]
Receptor SelectivityBe aware of off-target effects (e.g., 5-HT1A agonism) that can suppress HTR. [2]
Route of AdministrationUse a consistent route (e.g., subcutaneous) and ensure precise technique.
ToleranceEmploy a sufficient washout period (≥ 1 week) in within-subject designs. [7]
Procedural Observer BiasUse blinded observers for manual scoring; use automated systems where possible. [1][8]
Behavioral DefinitionsEstablish a strict, objective definition of an HTR to distinguish from other behaviors. [5]
Environmental StressAcclimate animals to the testing room and apparatus thoroughly.
Lighting ConditionsFor video-based systems, ensure consistent and optimal lighting to improve tracking accuracy. [5]
Frequently Asked Questions (FAQs)

Q1: Can drugs that are not 5-HT2A agonists cause head twitches? A: Yes, this is a crucial point for data interpretation. While the HTR is a strong predictor of 5-HT2A agonist activity, it is not perfectly specific. Certain compounds acting on other systems, such as NMDA receptor antagonists (e.g., PCP), muscarinic acetylcholine receptor antagonists, and some CB1 receptor antagonists, can also induce head twitches. [2][11]Therefore, it is essential to confirm that the HTR induced by your test compound is blocked by a selective 5-HT2A antagonist, like M100907, to prove mechanism of action. [5] Q2: How long should the observation period be? A: The observation period should be long enough to capture the peak effect of the drug. For most tryptamines and phenethylamines administered systemically, a 30 to 60-minute period immediately following injection is standard. [6]However, a pilot time-course study is the best way to determine the optimal window for your specific compound.

Q3: Is the HTR assay relevant to human psychedelic effects? A: Yes. Despite lacking face validity (humans do not exhibit head twitches), the assay has strong predictive validity. There is a robust correlation between the potency of a compound to induce HTR in rodents and its hallucinogenic potency in humans. [10]This makes it an invaluable tool for screening novel compounds and for structure-activity relationship studies.

References
  • 5-HT2A receptor - Wikipedia. (n.d.).
  • Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 227(4), 727–739.
  • Head-twitch response - Wikipedia. (n.d.).
  • Halberstadt, A. L., Chatha, M., Klein, A. K., Wallach, J., & Brandt, S. D. (2020). Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in humans. Neuropharmacology, 167, 107933.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Htr2a 5-hydroxytryptamine (serotonin) receptor 2A [Mus musculus (house mouse)]. Gene. Retrieved February 22, 2026.
  • Handley, S. L., & Singh, L. (1986). Modulation of 5-hydroxytryptamine-induced head-twitch response by drugs acting at GABA and related receptors. British Journal of Pharmacology, 88(2), 331–339.
  • Cui, T., et al. (2022). Serotonin (5-HT) 2A Receptor Involvement in Melanin Synthesis and Transfer via Activating the PKA/CREB Signaling Pathway. International Journal of Molecular Sciences, 23(11), 6219.
  • Glatfelter, G. C., et al. (2022). Rapid, Open-Source, and Automated Quantification of the Head Twitch Response in C57BL/6J Mice Using DeepLabCut and Simple Behavioral Analysis.
  • de la Fuente Revenga, M., et al. (2019). Fully automated head-twitch detection system for the study of 5-HT2A receptor pharmacology in vivo. Scientific Reports, 9(1), 14211.
  • Glatfelter, G. C., et al. (2022). Automated Computer Software Assessment of 5-Hydroxytryptamine 2A Receptor-Mediated Head Twitch Responses from Video Recordings of Mice.
  • Bhattacharyya, S., et al. (2006). Activation, internalization, and recycling of the serotonin 2A receptor by dopamine. Proceedings of the National Academy of Sciences, 103(41), 15248–15253.
  • BenchChem. (n.d.). Application Notes and Protocols for the Head-Twitch Response Assay with 4-Acetoxy-DMT. Retrieved February 22, 2026.
  • Johnson, M. W. (2020). Signaling Mechanism Responsible for 5-HT2A Receptor Tolerance to Psychedelic Induced Head-Twitch Behavior in Mice. VCU Scholars Compass.
  • Lopachin, R. M., et al. (2016). Enolate-Forming Phloretin Pharmacophores: Hepatoprotection in an Experimental Model of Drug-Induced Toxicity. Journal of Pharmacology and Experimental Therapeutics, 357(3), 476–486.
  • Taylor & Francis Online. (n.d.). Head-twitch response – Knowledge and References. Retrieved February 22, 2026.
  • Genovese, T., et al. (2006). Immunomodulatory effects of etanercept in an experimental model of spinal cord injury. Journal of Pharmacology and Experimental Therapeutics, 316(3), 1006–1016.
  • Leseva, M. N., et al. (2023). Infection Meets Inflammation: N6-Methyladenosine, an Internal Messenger RNA Modification as a Tool for Pharmacological Regulation of Host–Pathogen Interactions. Biomolecules, 13(7), 1060.
  • ResearchGate. (n.d.). Summary of the procedures used to detect head twitches using scalograms.... Retrieved February 22, 2026.
  • Li, K., et al. (2013). A role for O-1602 and G protein-coupled receptor GPR55 in the control of colonic motility in mice. Neuropharmacology, 71, 255–263.
  • Franklin, D. W., et al. (2003). Functional significance of stiffness in adaptation of multijoint arm movements to stable and unstable dynamics. Experimental Brain Research, 151(2), 145–157.
  • Corzo, C. A., et al. (2015). Antiproliferation Activity of a Small Molecule Repressor of Liver Receptor Homolog 1. Molecular Pharmacology, 87(2), 296–304.
  • Noberini, R., et al. (2019). Profiling of Epigenetic Features in Clinical Samples Reveals Novel Widespread Changes in Cancer. Cancers, 11(5), 723.
  • Kandel, E. R. (1983). From metapsychology to molecular biology: explorations into the nature of anxiety.
  • Marini, F., et al. (2026). The Importance of Biochemical Screenings in the Diagnosis of Hypophosphatasia: Applications, Methodologies, and Challenges. International Journal of Molecular Sciences, 27(3), 1144.
  • ResearchGate. (2006). Human diseaseWhy crawl when you can leap?.
  • Inflammatix, Inc. (2021). The Optimization and Biological Significance of a 29-Host-Immune-mRNA Panel for the Diagnosis of Acute Infections and Sepsis. Journal of Personalized Medicine, 11(8), 735.
  • Martins, M., et al. (2022). From Promise to Reality: Bioengineering Strategies to Enhance the Therapeutic Potential of Extracellular Vesicles. Bioengineering, 9(11), 675.
  • Burd, M. (2026). The nature of gain curves. Biological Reviews of the Cambridge Philosophical Society.
  • Feng, Y. (2019). An Analytical Framework for Research Questions With Variability as the Outcome or Predictor.

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minimizing non-specific binding in 25H-NBOH receptor assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 25H-NBOH Receptor Assay Optimization

Topic: Minimizing Non-Specific Binding (NSB) in 5-HT2A Agonist Radioligand Binding Assays Target Ligand: [³H]-25H-NBOH (and related N-benzylphenethylamines) Document ID: TS-NBOH-5HT2A-001

Executive Summary

25H-NBOH is a highly potent, selective agonist for the 5-HT2A receptor. Unlike antagonist radioligands (e.g., [³H]-Ketanserin), [³H]-25H-NBOH labels the high-affinity agonist state of the receptor. However, its lipophilic N-benzylphenethylamine structure makes it prone to high Non-Specific Binding (NSB) on plasticware and filtration matrices. This guide details the specific modifications required to reduce NSB to acceptable levels (<10-15% of Total Binding).

Module 1: The Filtration Interface (The Primary Source of NSB)

The Problem: Phenethylamine derivatives like 25H-NBOH are "sticky." They possess a positive charge at physiological pH (amine pKa ~9.5) and a lipophilic benzyl tail. Glass fiber filters (GF/B or GF/C) are negatively charged (silanol groups) and hydrophobic, creating a perfect storm for electrostatic and hydrophobic non-specific adsorption.

Q: My filters have high radioactivity even in the presence of 10 µM saturating cold ligand. Why? A: You are likely experiencing "filter binding." The radioligand is sticking to the glass fibers, not the receptor.

The Solution: Cationic Surface Masking You must mask the negative charge of the glass fibers using Polyethyleneimine (PEI).[1]

Protocol: PEI Pre-Soaking

  • Preparation: Prepare a 0.3% - 0.5% (v/v) PEI solution in distilled water.

    • Note: PEI is viscous. Weighing it (w/v) is often more accurate than pipetting.

  • Soaking: Submerge Whatman GF/B or GF/C filters in the PEI solution for at least 1 hour (up to 3 hours) at 4°C prior to harvesting.

  • The Critical Wash: Before filtering your samples, wash the filters once with ice-cold assay buffer to remove excess free PEI, which can otherwise complex with the radioligand in the liquid phase and artificially lower your counts.

Expert Insight: Do not exceed 0.5% PEI. Higher concentrations can clog the harvester and actually trap free radioligand within the polymer matrix, increasing background noise.

Module 2: Surface Chemistry & Buffer Composition

The Problem: 25H-NBOH rapidly adsorbs to the walls of polystyrene tubes and pipette tips, depleting the free concentration of the ligand before it even reaches the receptor. This is known as the "Wall Effect."

Q: My K_d values are fluctuating, and my replicates are poor. Is it the receptor? A: Likely not. It is the depletion of free ligand. If you prepare a 2 nM solution in a plastic tube, the actual concentration in the well might only be 1.2 nM due to wall adsorption.

The Solution: Carrier Proteins & Low-Binding Plastics

Optimized Buffer Recipe (Standard 5-HT2A Assay)

Component Concentration Function
Tris-HCl 50 mM pH Buffer (Set pH 7.4 at 37°C)
MgCl₂ 10 mM Stabilizes Agonist-Receptor-G-protein complex
EDTA 0.1 - 0.5 mM Chelates divalent cations that promote proteases
BSA (Fatty Acid Free) 0.1% - 0.2% (w/v) Critical NSB Blocker (Sacrificial surface binder)

| Ascorbic Acid | 0.1% | Prevents oxidation of the phenethylamine |

Hardware Recommendations:

  • Reaction Vessels: Use Polypropylene (PP) plates/tubes. Avoid Polystyrene (PS).

  • Reservoirs: If using glass reservoirs for the radioligand, they must be silanized (treated with dichlorodimethylsilane) to render the glass hydrophobic and inert.

Module 3: Visualizing the NSB Reduction Workflow

The following diagram illustrates the critical control points where NSB is introduced and how to mitigate it.

NSB_Reduction_Workflow Start Start Assay Prep LigandPrep Ligand Preparation (Risk: Wall Adsorption) Start->LigandPrep FilterPrep Filter Preparation (Risk: Electrostatic Binding) Start->FilterPrep Mitigation1 Use Silanized Glass or Polypropylene LigandPrep->Mitigation1 Required Mitigation2 Soak GF/B in 0.3% PEI (1-3 hrs) FilterPrep->Mitigation2 Required Incubation Incubation (Risk: Protein Aggregation) Mitigation3 Add 0.1% BSA to Buffer Incubation->Mitigation3 Buffer Additive Harvest Filtration/Harvest Count Scintillation Counting Harvest->Count Mitigation1->Incubation Mitigation2->Harvest Mitigation3->Harvest

Caption: Critical Control Points (Yellow Hexagons) for intercepting Non-Specific Binding during the 25H-NBOH assay workflow.

Module 4: Diagnostic FAQ

Q: How do I calculate if my NSB is "too high"? A: Calculate the Ratio of Specific Binding (SB) to Total Binding (TB).



Ideally, NSB should be < 10% of TB .
If NSB > 25% of TB, your signal-to-noise ratio is too low for reliable 

or

determination.

Q: I am using [³H]-25H-NBOH to label the agonist high-affinity state. Should I use GTPγS? A: This is a common confusion.

  • For Saturation/Competition Binding: Do NOT add GTPγS. You want the receptor coupled to the G-protein (High Affinity State). GTPγS uncouples the G-protein, converting the receptor to the Low Affinity State, which 25H-NBOH binds to poorly.

  • For NSB Determination: Use a high concentration (10 µM) of a structurally distinct antagonist (e.g., Methiothepin or Ketanserin) to define non-specific binding. Do not use cold 25H-NBOH to define NSB, as it may exhibit the same non-specific "stickiness" as the radioligand.

Q: Can I use plastic rapid-filtration plates (e.g., Millipore MultiScreen)? A: Yes, but ensure they are PVDF or Glass Fiber backed. If using Glass Fiber plates, the PEI soaking step (Module 1) is mandatory. PVDF plates generally have lower NSB for lipophilic compounds but may have slower flow rates.

Module 5: Troubleshooting Logic Tree

Use this logic flow to diagnose high background counts.

Troubleshooting_Logic Problem High Background Counts Check1 Is NSB > 20% of Total Binding? Problem->Check1 Check2 Did you use PEI? Check1->Check2 Yes Action1 Data Acceptable (Proceed) Check1->Action1 No Check3 Is the Wash Buffer Ice Cold? Check2->Check3 Yes Action2 Soak Filters in 0.3% PEI Check2->Action2 No Check4 Is the Cold Blocker Soluble? Check3->Check4 Yes Action3 Chill Buffer to 4°C (Reduces dissociation) Check3->Action3 No Action4 Dissolve Blocker in DMSO Ensure Final DMSO < 1% Check4->Action4 No

Caption: Step-by-step diagnostic process for isolating the source of high background noise.

References

  • Hansen, M., et al. (2014).[2][3] Synthesis and Pharmacological Characterization of N-Benzyl-Substituted Phenethylamine Derivatives at 5-HT2A/2C Receptors. ACS Chemical Neuroscience, 5(3), 243–249.

  • National Institute of Mental Health (NIMH). (2024). Psychoactive Drug Screening Program (PDSP) Assay Protocol Book.[4][5] University of North Carolina Chapel Hill.

  • Braden, M. R., et al. (2006). Molecular pharmacology, electrophysiology, and behavioral pharmacology of N-benzyl-phenethylamines as 5-HT2A agonist ligands. Journal of Pharmacology and Experimental Therapeutics, 324(3).

  • Revvity (formerly PerkinElmer). (2023). Radioligand Binding Assay Troubleshooting Guide: Filter Binding Issues.

Sources

Technical Support Center: 25H-NBOH Solubility & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

25H-NBOH (2-[[[2-(2,5-dimethoxyphenyl)ethyl]amino]methyl]-phenol) is a potent, high-affinity agonist for the 5-HT2A receptor.[1] While it exhibits robust activity in the nanomolar range, its lipophilic phenethylamine core creates significant solubility challenges in aqueous cell culture media.

Users frequently report "crashing out" (precipitation) upon adding DMSO stocks directly to media.[1] This guide addresses the thermodynamics of this precipitation and provides a validated protocol to ensure consistent dosing.

Module 1: The "Crash" – Why Precipitation Occurs

If you observe cloudiness or crystals immediately after adding your stock solution to the media, you are experiencing Solvent Shock .

The Mechanism of Failure

25H-NBOH is soluble in organic solvents (DMSO, Ethanol) but "sparingly soluble" in water.[1] When a high-concentration DMSO stock (e.g., 10 mM) is pipetted directly into aqueous media:

  • Rapid Diffusion: The DMSO solvent diffuses into the water faster than the hydrophobic drug molecules can disperse.

  • Local Supersaturation: The drug is left behind in a local "water pocket" at a concentration far exceeding its aqueous solubility limit.[1]

  • Nucleation: Crystals form instantly.[1] Once formed, these crystals are thermodynamically stable and will not re-dissolve, even with vortexing.[1]

Visualizing the Failure Mode:

SolventShock Stock DMSO Stock (High Conc.) Interface Mixing Interface (DMSO leaves drug behind) Stock->Interface Direct Addition Media Aqueous Media (Water Rich) Media->Interface Rapid Diffusion Precipitate Precipitation (Irreversible Crystals) Interface->Precipitate Solvent Shock (Local Supersaturation)

Figure 1: The mechanism of "Solvent Shock" leading to irreversible precipitation.[1]

Module 2: The Validated Protocol (Stepwise Dilution)

To prevent precipitation, you must lower the concentration of the drug before the final solvent exchange.

Solubility Data Table
SolventSolubility LimitNotes
DMSO ~30 mg/mLRecommended for Master Stock.[1]
Ethanol ~20 mg/mLAlternative stock solvent.[1][2][3]
PBS (pH 7.2) < 0.5 mg/mLHigh Risk. Requires predilution.[1]
DMF ~30 mg/mLCan be used, but DMSO is preferred for cell culture.[1]
Step-by-Step Preparation

Target: 10 µM working solution in Media (from 10 mM Stock).[1]

  • Master Stock (10 mM): Dissolve 25H-NBOH hydrochloride in 100% anhydrous DMSO. Vortex until clear. Store at -20°C.

  • Intermediate Dilution (The Critical Step):

    • Do NOT go straight to media.[1]

    • Prepare a 100x Intermediate in sterile PBS containing 0.1% BSA (Bovine Serum Albumin) .[1]

    • Why BSA? Albumin acts as a carrier protein, sequestering the lipophilic drug and preventing crystal nucleation during the transition from DMSO to water.

  • Final Dosing:

    • Add the Intermediate solution to your cell culture media (1:100 dilution).

    • Result: 10 µM final concentration, <0.1% DMSO, no precipitation.

Protocol Workflow:

DilutionProtocol Powder 25H-NBOH Powder MasterStock Master Stock 10 mM in 100% DMSO Powder->MasterStock Dissolve Intermediate Intermediate Stock 100 µM in PBS + 0.1% BSA MasterStock->Intermediate 1:100 Dilution (Prevents Shock) FinalWell Cell Culture Well Target Conc (e.g., 10 nM - 1 µM) < 0.1% DMSO Intermediate->FinalWell Final Dilution (Stable Dispersion)

Figure 2: The "Intermediate Step" workflow using BSA to stabilize the lipophilic compound.

Module 3: Advanced Optimization & FAQs
Q: My media is serum-free. Do I still need BSA?

A: Yes, absolutely. In serum-supplemented media (e.g., DMEM + 10% FBS), the serum proteins naturally help solubilize lipophilic drugs.[1] In serum-free conditions (e.g., Neurobasal), the risk of precipitation is maximal.[1] You must add a carrier (0.1% BSA or Cyclodextrin) to your intermediate step, or the drug will stick to the plastic walls of your dish rather than your receptors.

Q: Is 25H-NBOH stable in media?

A: Chemically stable, but physically unstable. While the NBOH moiety can degrade under acidic conditions, at pH 7.4 it is relatively stable chemically.[1] However, "biological loss" is common.[1] Because it is lipophilic, it absorbs into polystyrene plates.[1]

  • Fix: Use glass-coated plates or low-binding polypropylene for intermediate steps.[1]

  • Note: Neurotoxic effects have been observed in organotypic cultures even after drug removal, suggesting high tissue retention due to lipophilicity [4].[1]

Q: Can I heat the media to dissolve the crystals?

A: No. Heating 25H-NBOH in aqueous media to >37°C promotes degradation (hydrolysis of the NBOH group to 2C-H). If crystals form, filter the media (0.2 µm) to remove them, but assume your concentration is now unknown. Discard and restart using the Stepwise Protocol.

Q: How does 25H-NBOH compare to 25I-NBOMe in solubility?

A: Similar profile. Both are N-benzyl phenethylamines with high lipophilicity. The "NBOH" (hydroxyl) group adds a hydrogen bond donor, potentially increasing water solubility slightly over the "NBOMe" (methoxy) analog, but not enough to skip the intermediate dilution step [1, 2].

References
  • Hansen, M., et al. (2014). Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists.[1][4] ACS Chemical Neuroscience, 5(3), 243-249.[1][4] Available at: [Link][1]

  • Sestito, B.P., et al. (2023). Neurotoxic effects of hallucinogenic drugs 25H-NBOMe and 25H-NBOH in organotypic hippocampal cultures.[1][5] Toxicology.[1][2][3][6][7][8][9] Available at: [Link]

Sources

Technical Support Center: Optimizing Incubation Times for 25H-NBOH Kinetic Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the kinetic analysis of 25H-NBOH. This guide provides in-depth, field-proven insights into optimizing incubation times for in vitro metabolism studies, ensuring the generation of reliable and reproducible kinetic data.

The NBOH series of compounds, including 25H-NBOH, are known for their potent serotonergic activity.[1] Understanding their metabolic fate is crucial for predicting their pharmacokinetic profiles and potential for drug-drug interactions.[2] A key step in this process is the precise determination of kinetic parameters, which hinges on correctly optimized incubation conditions. This guide is structured to address common challenges and provide clear, actionable protocols.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the setup of 25H-NBOH kinetic assays.

Q1: Why is optimizing the incubation time so critical for kinetic studies?

A1: The primary goal of enzyme kinetic studies is to measure the initial velocity (V₀) of the reaction.[3][4][5] This is the rate of product formation at the very beginning of the reaction when the substrate concentration is not significantly depleted, and product accumulation is minimal.[5][6] If the incubation time is too long, several issues can arise that lead to an underestimation of the true initial rate:

  • Substrate Depletion: As the substrate (25H-NBOH) is consumed, its concentration decreases, causing the reaction rate to slow down.[6] Ideally, substrate consumption should be limited to less than 15-20% to maintain initial rate conditions.[7]

  • Product Inhibition: Metabolites of 25H-NBOH may act as inhibitors of the metabolizing enzymes (e.g., Cytochrome P450s), causing the reaction rate to decrease over time.[6]

  • Enzyme Instability: Over longer incubation periods at 37°C, the metabolic activity of enzymes in preparations like human liver microsomes (HLM) can decline.[6]

Therefore, a carefully selected incubation time ensures that you are measuring the true, uninhibited, and linear rate of metabolism, which is essential for accurate calculation of kinetic parameters like Kₘ and Vₘₐₓ.

Q2: What biological system is most appropriate for studying 25H-NBOH metabolism?

A2: For initial kinetic studies, pooled human liver microsomes (HLM) are the industry standard and the most appropriate choice.[7][8] The liver is the primary site of drug metabolism, and microsomes are enriched with Cytochrome P450 (CYP) enzymes, which are the major enzymes responsible for Phase I metabolism of many xenobiotics.[7][8][9] Studies have shown that NBOH compounds are metabolized by CYP enzymes.[1][10][11] Using pooled HLM from multiple donors helps to average out inter-individual variability in enzyme expression and activity.[7][8]

Q3: What cofactors are required for 25H-NBOH metabolism in HLM?

A3: CYP-mediated reactions are oxidative and require a source of reducing equivalents. Therefore, an NADPH-regenerating system is essential.[12] This system typically consists of NADP+, glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase (G6PDH).[8] G6PDH continuously reduces NADP+ to NADPH, ensuring a sustained supply for the CYP enzymes throughout the incubation. If investigating Phase II metabolism (e.g., glucuronidation), cofactors like UDPGA would also be necessary.[12]

Q4: How do I determine the linear range for protein concentration and time?

A4: Before determining the final incubation time for your kinetic experiments, you must first establish that the rate of metabolite formation is linear with respect to both protein concentration and time under your assay conditions.

  • Protein Linearity: Incubate a fixed concentration of 25H-NBOH with varying concentrations of HLM protein (e.g., 0.1, 0.25, 0.5, 1.0 mg/mL) for a fixed time (e.g., 15 minutes). Plot the rate of metabolite formation against the protein concentration. Select a protein concentration from the linear portion of the curve for subsequent experiments.

  • Time Linearity: Using the selected protein concentration and a fixed 25H-NBOH concentration, perform incubations for several different durations (e.g., 0, 2, 5, 10, 15, 30, 60 minutes).[7][8] Plot the amount of metabolite formed against time. The optimal incubation time for your kinetic assay will be within the initial linear phase of this curve, where the rate of formation is constant.[6]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
No or very low metabolite formation detected. 1. Inactive Cofactors: The NADPH-regenerating system may be expired or improperly prepared. 2. Inactive Enzyme: Microsomes may have been improperly stored or thawed, leading to loss of activity.[13] 3. Analytical Sensitivity: The analytical method (e.g., LC-MS/MS) may not be sensitive enough to detect the low levels of metabolite formed. 4. Incorrect pH or Temperature: Assay buffer pH is incorrect, or the incubator is not at 37°C.[14]1. Prepare fresh NADPH-regenerating solution immediately before use.[13] 2. Run a positive control with a known CYP substrate (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6) to verify HLM activity.[15] 3. Optimize the analytical method. Increase sample injection volume or concentrate the sample post-extraction. 4. Verify buffer pH and calibrate the incubator.[13]
Reaction rate is not linear and plateaus too quickly. 1. Incubation Time is Too Long: Substrate is being rapidly depleted (>20%).[6] 2. Protein Concentration is Too High: The enzymatic reaction is proceeding too quickly.[16] 3. Substrate Inhibition: High concentrations of 25H-NBOH may be inhibiting the enzyme.1. Reduce the incubation time. Select a time point from the initial linear phase of your time-course experiment.[16] 2. Reduce the HLM protein concentration. Re-run the protein linearity experiment to find a suitable concentration.[16] 3. Test a lower range of 25H-NBOH concentrations. Atypical (non-Michaelis-Menten) kinetics may require different modeling approaches.[17]
High variability between replicate samples. 1. Pipetting Errors: Inaccurate pipetting of small volumes of substrate, enzyme, or cofactors.[13] 2. Inconsistent Quenching: Variation in the time it takes to stop the reaction in each sample. 3. Poor Mixing: Reagents, especially the viscous HLM solution, are not being mixed thoroughly.[13]1. Use calibrated pipettes. Prepare a master mix for the reaction buffer and cofactors to be added to all wells, reducing pipetting steps.[13] 2. Stagger the initiation of reactions at set intervals (e.g., 15 seconds) so they can be stopped at the precise time. 3. Vortex samples gently after adding each component, especially after adding the HLM.
Metabolite levels are lower in the presence of NADPH compared to the control without NADPH. 1. Metabolite Instability: The primary metabolite may be unstable and is being further metabolized in a subsequent NADPH-dependent reaction. 2. Analytical Interference: A component of the NADPH system is interfering with the detection of the metabolite.1. Use shorter incubation times to minimize the formation of sequential metabolites. 2. Analyze the "no NADPH" control samples to check for interfering peaks in your chromatogram. If interference is present, chromatographic conditions may need to be adjusted.

Visualizations & Protocols

Experimental Workflow for Incubation Time Optimization

The following diagram outlines the logical flow for determining the optimal incubation time for your 25H-NBOH kinetic studies.

Workflow cluster_prep Phase 1: Preliminary Setup cluster_linearity Phase 2: Establish Linear Conditions cluster_kinetic Phase 3: Definitive Kinetic Experiment A Prepare Reagents (Buffer, 25H-NBOH, HLM, NADPH System) B Run Positive Control Assay (e.g., Midazolam) Verify System Activity A->B C Determine Protein Linearity (Vary [HLM] at fixed time) B->C If system is active Z Troubleshoot System (Reagents, Microsomes) B->Z If inactive, Troubleshoot D Select [HLM] from Linear Range C->D E Determine Time Linearity (Vary time at fixed [HLM]) D->E F Identify Linear Time Window (<20% Substrate Depletion) E->F G Perform Kinetic Assay (Vary [25H-NBOH]) F->G I Analyze Data & Calculate Km, Vmax G->I H Use Optimal [HLM] and Incubation Time H->G

Caption: Workflow for optimizing incubation time in kinetic studies.

Protocol: Determining Time Linearity for 25H-NBOH Metabolism

This protocol details the steps to identify the linear range for your incubation time.

Materials:

  • Pooled Human Liver Microsomes (HLM), stored at -80°C

  • 25H-NBOH stock solution (in a compatible solvent like methanol or acetonitrile)

  • 100 mM Phosphate Buffer, pH 7.4

  • NADPH-Regenerating System (Solution A: NADP+, G6P; Solution B: G6PDH)

  • Ice bath

  • Shaking water bath or incubator set to 37°C

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well plates or microcentrifuge tubes

Procedure:

  • Preparation:

    • Thaw HLM slowly on ice.[7] Dilute to a working concentration (e.g., 2x the final concentration determined from your protein linearity experiment) in cold phosphate buffer. Keep on ice.

    • Prepare the final 25H-NBOH solution by spiking the stock into phosphate buffer. Choose a concentration around the expected Kₘ or a concentration that gives a robust analytical signal.

    • Prepare the complete NADPH-regenerating system according to the manufacturer's instructions.

  • Reaction Setup:

    • In separate tubes/wells, add the phosphate buffer, the 25H-NBOH solution, and the diluted HLM solution. The total volume should be the final reaction volume minus the volume of the NADPH solution to be added later.

    • Prepare control samples:

      • T=0 Control: A sample that will be quenched immediately after adding the NADPH system.

      • No NADPH Control: A sample incubated for the longest time point but without the NADPH-regenerating system.[7]

  • Pre-incubation:

    • Place the reaction plate/tubes in the 37°C shaking water bath for a 5-minute pre-incubation period to allow the components to reach thermal equilibrium.[7]

  • Initiation and Incubation:

    • Initiate the reactions by adding the pre-warmed NADPH-regenerating system to each well at staggered intervals (e.g., every 15 seconds).

    • Immediately after adding NADPH to the T=0 control, add the quenching solution to stop the reaction.

    • Incubate the remaining samples for the designated time points (e.g., 2, 5, 10, 15, 30, 60 minutes).

  • Termination:

    • At the end of each incubation period, terminate the reaction by adding an equal or greater volume of ice-cold quenching solution.

  • Sample Processing and Analysis:

    • Centrifuge the samples to pellet the precipitated protein (e.g., 3000 rpm for 10 minutes).[7][8]

    • Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS.

    • Quantify the amount of the specific metabolite formed at each time point.

  • Data Analysis:

    • Plot the concentration of the metabolite (pmol/mg protein) versus the incubation time (minutes).

    • Identify the region of the plot that is linear (i.e., where the rate is constant). Choose an incubation time for your definitive kinetic experiments that falls well within this linear range, ensuring less than 20% of the initial 25H-NBOH has been consumed.

References

  • How can the initial velocity of enzymes be determined using the Lineweaver-Burk plot, and what does... (n.d.). Proprep. Retrieved from [Link]

  • de Souza, L. M., et al. (2021). The new psychoactive substances 25H-NBOMe and 25H-NBOH induce abnormal development in the zebrafish embryo and interact in the DNA major groove. Scientific Reports. Retrieved from [Link]

  • Enzyme Kinetics: Initial Velocity Insights. (n.d.). Scribd. Retrieved from [Link]

  • Initial Velocity Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson. Retrieved from [Link]

  • INVITROCYP H-Class Human Liver Microsomes. (n.d.). BioIVT. Retrieved from [Link]

  • How can I calculate velocity (U/mg) in enzyme kinetics? (2015). ResearchGate. Retrieved from [Link]

  • Incubation time. (n.d.). University College London. Retrieved from [Link]

  • initial velocity in an enzyme reaction. (2012). Protocol Online. Retrieved from [Link]

  • Marques, C., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. Retrieved from [Link]

  • What are common issues in in vitro ADME assays? (2025). Patsnap Synapse. Retrieved from [Link]

  • Caspar, A. T., et al. (2017). Characterization of the hepatic cytochrome P450 enzymes involved in the metabolism of 25I-NBOMe and 25I-NBOH. Drug Testing and Analysis. Retrieved from [Link]

  • 25-NB. (n.d.). Wikipedia. Retrieved from [Link]

  • Kuzmic, P. (2020). Optimal Duration of the Preincubation Phase in Enzyme Inhibition Experiments. ChemRxiv. Retrieved from [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved from [Link]

  • metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved from [Link]

  • Enhance Your DMPK Studies with In Vitro Metabolism. (n.d.). Labcorp. Retrieved from [Link]

  • The effect of incubation time on the rate of an enzyme catalyzed reaction. (n.d.). SlidePlayer. Retrieved from [Link]

  • Houston, J. B., & Kenworthy, K. E. (2000). Modeling kinetic data from in vitro drug metabolism enzyme experiments. Drug Metabolism and Disposition. Retrieved from [Link]

  • Troubleshooting Mitochondrial Function Assays: Common Issues and Practical Solutions. (2025). Sino Biological. Retrieved from [Link]

  • Kim, J., et al. (2024). Metabolic characterization of 25X-NBOH and 25X-NBOMe phenethylamines based on UHPLC-Q-Exactive Orbitrap MS in human liver microsomes. Forensic Toxicology. Retrieved from [Link]

  • Marques, C., et al. (2023). (PDF) Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. ResearchGate. Retrieved from [Link]

  • Kuzmic, P. (2020). (PDF) Optimal Duration of the Preincubation Phase in Enzyme Inhibition Experiments. ResearchGate. Retrieved from [Link]

  • In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. (2017). FDA. Retrieved from [Link]

  • In Vitro Strategies for Evaluating Non-CYP Metabolism Pathways. (n.d.). BioIVT. Retrieved from [Link]

  • Basran, J. (2021). Steady-state enzyme kinetics. The Biochemist. Retrieved from [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics. Retrieved from [Link]

Sources

Technical Support Center: LC-MS Analysis of NBOH Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Tailing and Signal Instability

User ID: Guest Researcher Ticket Status: Open Support Level: Tier 3 (Senior Application Scientist)[1]

Introduction: The "Shark Fin" Problem

Welcome to the Advanced Support Center. You are likely here because your NBOH (N-benzyl-2-phenethylamine) analytes are exhibiting severe peak tailing, signal broadening, or erratic quantification.

The Core Challenge: NBOH compounds present a "dual-threat" in LC-MS analysis:

  • Chemical Basicity: The secondary amine moiety interacts aggressively with residual silanols on standard C18 columns, causing "classic" tailing.

  • Thermal/Labile Instability: Unlike their NBOMe cousins, NBOH compounds possess a labile ortho-hydroxyl group.[1] They are prone to on-column degradation and in-source fragmentation , often reverting to their parent 2C-X phenethylamine.[1] This degradation manifests as peak broadening that mimics tailing.[1]

This guide provides a self-validating workflow to distinguish between these two mechanisms and resolve them.

Part 1: Root Cause Analysis (Visualized)

Before adjusting parameters, you must visualize the mechanism. Tailing is rarely just "one thing."[1] It is a competition between retention, interaction, and degradation.

NBOH_Tailing_Mechanisms NBOH NBOH Analyte (Secondary Amine) Interaction Ion-Exchange Interaction NBOH->Interaction Low pH (Protonated) Degradation Degradation to 2C-X Phenethylamine NBOH->Degradation Labile OH Group Silanol Residual Silanol (Stationary Phase) Silanol->Interaction Deprotonated (pH > 3) Thermal Thermal Energy (Column/Source) Thermal->Degradation > 40°C (Column) > 300°C (Source) Result_Tail Classic Tailing (Adsorption) Interaction->Result_Tail Reversible Binding Result_Smear Peak Smearing (On-Column Reaction) Degradation->Result_Smear Occurs inside Column Result_Source In-Source Fragmentation Degradation->Result_Source Occurs in ESI Source

Figure 1: The Dual-Mechanism of NBOH Peak Distortion. Note that "Smearing" and "Tailing" look identical but require different fixes.

Part 2: The "Classic" Tailing (Silanol Interactions)

If your peak looks like a shark fin (sharp rise, slow decay), the secondary amine is sticking to acidic silanols on your column.

The Fix: Mobile Phase Engineering

Standard Formic Acid (0.1%) is often insufficient to mask silanols for NBOHs.[1] You must increase ionic strength.[1]

Comparative Mobile Phase Strategy:

ComponentStandard Protocol (Avoid)Optimized Protocol (Recommended) Mechanism of Action
Aqueous Phase Water + 0.1% Formic Acid10mM Ammonium Formate + 0.1% Formic Acid Ammonium ions (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

) compete with the NBOH amine for silanol sites, blocking the interaction.
Organic Phase AcetonitrileMethanol or ACN (Grade dependent) Methanol often provides better solubility for polar amines, reducing precipitation-induced tailing.[1]
pH Range ~2.7~3.5 Slightly higher pH (buffered) stabilizes the protonation state without stripping the column's bonded phase.
The Fix: Stationary Phase Selection

Stop using standard C18 columns for NBOHs if you see tailing.

  • Recommendation: Use a Charged Surface Hybrid (CSH) C18 or a Biphenyl phase.[1]

  • Why? CSH columns have a slight positive surface charge that repels the protonated amine of the NBOH, preventing it from touching the underlying silanols. Biphenyl phases offer ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -
    
    
    
    interactions that improve retention shape for aromatic rings.

Part 3: The "Hidden" Tailing (Thermal Instability)

This is the most common oversight.[1] NBOH compounds degrade into 2C-X compounds (e.g., 25I-NBOH ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 2C-I) upon heating.[2]

The Diagnostic Test (Self-Validating System):

  • Monitor Two Channels: Set your MS to monitor the parent NBOH mass and the mass of the corresponding 2C-X breakdown product (e.g., for 25I-NBOH [M+H]+ 428, also monitor 2C-I [M+H]+ 308).[1]

  • Compare Profiles:

    • If the 2C-X peak appears exactly under the NBOH peak: In-Source Fragmentation (Source is too hot).[1]

    • If the 2C-X peak appears as a "bridge" or "hump" connecting to the NBOH peak: On-Column Degradation (Column oven is too hot).[1]

Optimized Instrument Parameters
ParameterSettingRationale
Column Temperature ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

35°C
High temps (>40°C) accelerate the loss of the hydroxybenzyl group inside the column.
Desolvation Temp 300°C - 350°C Lower than standard (usually 500°C+) to prevent thermal shock in the ESI source.[1]
Cone Voltage Low (e.g., 15-20V) High cone voltage induces collision-induced dissociation (CID) immediately after ionization.[1]

Part 4: Step-by-Step Optimized Workflow

Objective: Quantify 25I-NBOH without tailing or degradation.

Preparation
  • Solvent A: 10 mM Ammonium Formate in Water (pH ~3.5).[1]

  • Solvent B: 0.1% Formic Acid in Acetonitrile.[1][3][4][5]

  • Column: CSH C18 (2.1 x 100 mm, 1.7 µm) OR Biphenyl (2.1 x 100 mm, 2.6 µm).[1]

Gradient Strategy

NBOHs are hydrophobic.[1] A steep gradient minimizes on-column residence time (reducing degradation risk).[1]

  • 0.0 min: 5% B[1]

  • 1.0 min: 5% B[1]

  • 6.0 min: 95% B[1]

  • 7.0 min: 95% B[1]

  • 7.1 min: 5% B (Re-equilibration)

Mass Spectrometry (MRM Mode)
  • Precursor: 428.0 (25I-NBOH)[1]

  • Quantifier Transition: 428.0 ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     158.0 (Tropylium ion equivalent).
    
  • Qualifier Transition: 428.0 ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     121.0 (Hydroxybenzyl moiety).
    
  • Degradation Check: 308.0 (2C-I) ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     291.0 (Ammonia loss).
    

Frequently Asked Questions (FAQ)

Q: I see a small peak before my main NBOH peak. Is this tailing? A: No. This is likely the 2C-X degradation product formed in the injector port or on the head of the column. NBOHs are thermally labile.[1] If you see this, lower your injector temperature or switch to a cooled autosampler (4°C).

Q: Can I use high pH (pH 10) to fix the tailing? A: Theoretically, yes. At pH 10, the amine is deprotonated (neutral), eliminating silanol interactions. However, NBOH stability at high pH is poor over long runs (risk of hydrolysis).[1] Furthermore, positive mode ESI sensitivity often drops at high pH. The Ammonium Formate (pH 3.[1]5) method is safer for stability.[1]

Q: My calibration curve is non-linear at low concentrations. Why? A: This is "adsorptive loss."[1] The tailing is so bad at low concentrations that the peak disappears into the baseline.

  • Fix: Passivate your system. Inject a high concentration standard (1 µg/mL) three times before running your curve to "saturate" active sites in the LC tubing.[1]

References

  • Arantes, L. C., et al. (2017).[2][6] "25I-NBOH: a new potent serotonin 5-HT2A receptor agonist identified in blotter paper seizures in Brazil."[1][2][6] Forensic Toxicology. Link

  • Coelho Neto, J., et al. (2017).[6] "Preventing misidentification of 25I-NBOH as 2C-I on routine GC–MS analyses." Forensic Toxicology. Link[1]

  • Casale, J. F., & Hays, P. A. (2011). "The characterization of 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe) and differentiation from its 2-methoxybenzyl isomer." Microgram Journal. Link

  • McCalley, D. V. (2010).[1] "Study of the selectivity, mass transfer and peak shape performance of a new generation of charged surface hybrid silica columns." Journal of Chromatography A. Link[1]

Sources

adjusting pH for maximum stability of 25H-NBOH HCl

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 25H-NBOH HCl

Welcome to the technical support center for 25H-NBOH HCl. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the maximum stability of 25H-NBOH HCl in solution by optimizing pH.

Introduction

25H-NBOH, or 2-({[2-(2,5-dimethoxyphenyl)ethyl]amino}methyl)phenol, is a phenethylamine derivative.[1][2] Like many phenethylamines, it is supplied as a hydrochloride (HCl) salt to improve its stability and solubility in aqueous solutions.[3][4] However, the stability of 25H-NBOH HCl in solution is critically dependent on the pH. This guide will provide a comprehensive overview of the principles behind pH optimization for this compound, along with practical troubleshooting steps and frequently asked questions to ensure the integrity of your experiments.

Core Concept: Why pH Matters for 25H-NBOH HCl Stability

As a substituted phenethylamine, 25H-NBOH possesses a secondary amine group which is basic.[3] In its HCl salt form, this amine is protonated, rendering the molecule more stable and water-soluble. The stability of the compound in solution is influenced by the equilibrium between its protonated (ionized) and free base (non-ionized) forms, which is governed by the pH of the solution.

Generally, for amine-containing compounds, acidic conditions favor the protonated form, which can protect the molecule from certain degradation pathways such as oxidation. Conversely, at higher pH values, the compound will exist predominantly in its free base form, which may be more susceptible to degradation.

Troubleshooting Guide: Adjusting pH for Maximum Stability

This section provides a step-by-step approach to determining and maintaining the optimal pH for your 25H-NBOH HCl solutions.

Problem: Precipitation or cloudiness observed upon dissolution.
  • Cause: This may indicate that the pH of your solvent is too high, causing the less soluble free base to precipitate. While 25H-NBOH HCl is soluble in solvents like DMF and DMSO, its solubility in aqueous solutions, especially buffered solutions like PBS, is significantly lower.[2]

  • Solution:

    • Ensure your initial solvent is slightly acidic. Using a buffer with a pH in the acidic range (e.g., pH 4-6) is recommended for aqueous solutions.

    • If using a pre-made buffer like PBS (typically pH 7.2-7.4), consider adjusting the pH downwards with a dilute acid (e.g., 0.1 M HCl) before adding the 25H-NBOH HCl.[2][5]

Problem: Loss of compound potency or inconsistent experimental results over time.
  • Cause: This is a strong indicator of chemical degradation. The rate of degradation is likely pH-dependent.

  • Solution: Conduct a preliminary pH stability study. This will help you identify the pH range where 25H-NBOH HCl is most stable.

Experimental Workflow: Preliminary pH Stability Study

Stability_Study_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare a series of buffers (e.g., pH 4, 5, 6, 7, 8) C Spike the stock solution into each buffer at a known concentration A->C B Prepare a stock solution of 25H-NBOH HCl in a suitable organic solvent (e.g., DMSO) B->C D Incubate samples at a controlled temperature (e.g., room temperature or 37°C) C->D E Collect aliquots at multiple time points (e.g., 0, 2, 4, 8, 24 hours) D->E F Analyze aliquots by a stability-indicating method (e.g., HPLC-UV, LC-MS/MS) E->F G Quantify the remaining concentration of 25H-NBOH HCl F->G H Plot concentration vs. time for each pH G->H I Determine the pH with the least degradation H->I

Caption: Workflow for a preliminary pH stability study.

Data Presentation: Example pH Stability Data

The results of your stability study can be summarized in a table for easy comparison.

pHInitial Concentration (µg/mL)Concentration at 2 hours (µg/mL)Concentration at 8 hours (µg/mL)Concentration at 24 hours (µg/mL)% Remaining at 24 hours
4.010.09.99.89.797%
5.010.09.89.69.494%
6.010.09.59.08.585%
7.010.09.08.27.171%
8.010.08.57.05.252%

Note: This table contains hypothetical data for illustrative purposes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting pH for dissolving 25H-NBOH HCl?

For maximum initial stability, it is advisable to dissolve 25H-NBOH HCl in a slightly acidic buffer, ideally in the range of pH 4 to 6. This ensures that the amine group remains protonated, which generally enhances stability for phenethylamines.

Q2: Can I use pure water to dissolve 25H-NBOH HCl?

While 25H-NBOH HCl may dissolve in water, the resulting pH can be unpredictable and may not be optimal for stability. Using a well-defined buffer system provides better control over the pH and is highly recommended for reproducible experiments.[5][6]

Q3: What types of buffers are suitable for working with 25H-NBOH HCl?

Commonly used buffers in pharmaceutical and biological research are suitable.[5] These include:

  • Citrate buffers: Effective in the pH range of 3.0 to 6.2.[7]

  • Acetate buffers: Useful for a pH range of 3.6 to 5.6.[6]

  • Phosphate buffers: Can be used, but be mindful that standard phosphate-buffered saline (PBS) has a pH of around 7.4, which may not be ideal for long-term stability. If using phosphate buffers, adjust the pH to the acidic range.[6]

When selecting a buffer, ensure it does not interfere with your downstream assays.[8]

Buffer_Selection_Logic Start Start: Need to prepare 25H-NBOH HCl solution Desired_pH What is the target pH for your experiment? Start->Desired_pH pH_Acidic Acidic pH (4-6) Recommended for Stability Desired_pH->pH_Acidic Acidic pH_Neutral Neutral pH (~7) Potential for Instability Desired_pH->pH_Neutral Neutral/Basic Assay_Compatibility Does the buffer interfere with your assay? Assay_Compatibility->pH_Acidic Yes, try another Final_Prep Prepare buffer and dissolve 25H-NBOH HCl Assay_Compatibility->Final_Prep No Buffer_Citrate Use Citrate Buffer (pH 3.0-6.2) pH_Acidic->Buffer_Citrate Buffer_Acetate Use Acetate Buffer (pH 3.6-5.6) pH_Acidic->Buffer_Acetate Buffer_Phosphate Use pH-adjusted Phosphate Buffer pH_Acidic->Buffer_Phosphate pH_Neutral->Assay_Compatibility Buffer_Citrate->Assay_Compatibility Buffer_Acetate->Assay_Compatibility Buffer_Phosphate->Assay_Compatibility

Caption: Logic diagram for selecting an appropriate buffer.

Q4: How should I store solutions of 25H-NBOH HCl?

For long-term stability, it is recommended to store 25H-NBOH HCl as a dry powder at -20°C.[2] If you need to store solutions, prepare them in an optimal pH buffer as determined by your stability studies. For short-term storage, refrigeration at 2-8°C is advisable. For longer-term storage of solutions, aliquoting and freezing at -20°C or -80°C can be considered, but be aware of potential freeze-thaw instability. The stability of the compound in solvent at -80°C and -20°C is noted to be 6 months and 1 month, respectively.[9]

Q5: Are there any known degradation products of 25H-NBOH?

While specific degradation pathways for 25H-NBOH under various pH conditions are not extensively documented in the provided search results, phenethylamines can undergo oxidation. A study on the metabolism of 25H-NBOH in human liver microsomes identified several metabolites resulting from O-demethylation, hydroxylation, dehydrogenation, and other reactions.[10] It is plausible that similar transformations could occur as part of chemical degradation in solution. Analytical techniques such as LC-MS/MS would be necessary to identify and characterize any degradation products that may form in your solutions.

References
  • Pharmaguideline. (n.d.). Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. Retrieved from [Link]

  • BioProcess International. (2017, February 13). Buffers in Biologics Manufacturing. Retrieved from [Link]

  • Analytical report. (2017, August 18). 25H-NBOH. Retrieved from [Link]

  • PubMed. (2024, May 15). Metabolic characterization of 25X-NBOH and 25X-NBOMe phenethylamines based on UHPLC-Q-Exactive Orbitrap MS in human liver microsomes. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to Validating 5-HT2A Receptor Selectivity with M100907

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of neuropharmacology, the serotonin 2A (5-HT2A) receptor stands as a pivotal target for therapeutic intervention in a host of neurological and psychiatric disorders, including schizophrenia, depression, and Parkinson's disease-related psychosis.[1][2][3][4][5] The development of selective antagonists for this receptor is paramount to achieving desired therapeutic effects while minimizing off-target interactions that can lead to undesirable side effects.[6] Among the arsenal of pharmacological tools available, M100907 (Volinanserin) has emerged as a gold-standard antagonist, lauded for its high affinity and selectivity for the 5-HT2A receptor.[7]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to experimentally validate the 5-HT2A selectivity of a compound, using M100907 as a benchmark antagonist. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

The Critical Importance of Selectivity for 5-HT2A Antagonists

The serotonin receptor family is vast, with at least 14 subtypes, many of which share significant structural homology.[8] The 5-HT2 subfamily, comprising the 5-HT2A, 5-HT2B, and 5-HT2C receptors, is particularly notorious for the challenge it presents in achieving subtype selectivity.[8][9] Off-target binding, even at closely related receptors, can lead to a range of adverse effects. For instance, agonism at the 5-HT2B receptor has been linked to valvular heart disease, while interactions with the 5-HT2C receptor can influence mood and appetite in ways that may be counterproductive to the intended therapeutic goal. Therefore, rigorous validation of a new compound's selectivity profile is not merely an academic exercise but a critical step in drug development.

M100907 is distinguished by its sub-nanomolar binding affinity for the 5-HT2A receptor (Ki = 0.36 nM) and exhibits over 80-fold selectivity for the 5-HT2A receptor compared to other serotonergic receptor subtypes. While highly selective, it's not devoid of off-target interactions at higher concentrations, with known affinities for sigma, α1A-, and α2B-adrenergic receptors.[10] This underscores the necessity of a multi-faceted validation approach that assesses not only binding affinity but also functional activity at a panel of relevant on- and off-target receptors.

Experimental Workflow for Validating 5-HT2A Selectivity

A robust validation strategy employs a tiered approach, beginning with in vitro binding assays to determine affinity, followed by functional assays to assess a compound's ability to modulate receptor signaling.

Caption: A tiered workflow for validating 5-HT2A antagonist selectivity.

Part 1: In Vitro Binding Assays - Quantifying Affinity

The initial step is to determine the binding affinity (Ki) of the test compound for the 5-HT2A receptor and a panel of potential off-target receptors. Radioligand binding assays are the workhorse for this purpose.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Receptor Source: Utilize cell membranes from a stable cell line expressing the human recombinant 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).[11] The use of a recombinant system ensures a high density of the target receptor and minimizes interference from other endogenous receptors.

  • Radioligand Selection: A tritiated antagonist with high affinity and selectivity for the 5-HT2A receptor is chosen. [3H]M100907 is an excellent choice due to its sub-nanomolar affinity and lack of need for secondary blocking agents to prevent binding to other receptors.[12] Alternatively, [3H]ketanserin can be used, though it may require the presence of a masking agent like prazosin to block its binding to α1-adrenergic receptors.[12]

  • Assay Setup:

    • Incubate a fixed concentration of the radioligand (typically at or below its Kd value) with the receptor-containing membranes.

    • Add increasing concentrations of the unlabeled test compound. M100907 should be run in parallel as a positive control for displacement.

    • Non-specific binding is determined in the presence of a high concentration of a known 5-HT2A antagonist (e.g., 10 µM ketanserin).

  • Incubation and Termination: Incubate the mixture to allow for binding to reach equilibrium (e.g., 15-20 minutes at 37°C).[12][13] The reaction is then rapidly terminated by vacuum filtration through glass fiber filters (e.g., GF/B), which trap the receptor-bound radioligand.[13]

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to fit a one-site competition model, which yields the IC50 value (the concentration of the test compound that displaces 50% of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Panel of Off-Target Receptors:

To establish a selectivity profile, the binding assay should be repeated for a panel of relevant off-target receptors, including:

  • Serotonin Receptors: 5-HT2B, 5-HT2C, 5-HT1A, 5-HT6, 5-HT7

  • Adrenergic Receptors: α1A, α2B

  • Dopamine Receptors: D2

  • Histamine Receptors: H1

  • Sigma Receptors: Sigma-1, Sigma-2

Data Presentation: Comparative Binding Affinities (Ki, nM)

Compound5-HT2A5-HT2B5-HT2CD2α1AH1
M100907 0.36>1000115>1000230>1000
Test CompoundTBDTBDTBDTBDTBDTBD
Ketanserin0.9140461602.52.1
Risperidone0.42405.63.10.820

Note: The values for M100907, Ketanserin, and Risperidone are representative values from the literature and may vary depending on experimental conditions.

Part 2: In Vitro Functional Assays - Assessing Biological Activity

High binding affinity does not always equate to functional antagonism. Therefore, it is crucial to assess the compound's ability to inhibit agonist-induced signaling downstream of the 5-HT2A receptor. The 5-HT2A receptor primarily couples to the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular inositol phosphates (IP) and calcium (Ca2+).[1][14]

Caption: Canonical 5-HT2A receptor signaling pathway.

Experimental Protocol: Calcium Flux Assay

This assay provides a rapid and high-throughput method to measure the functional consequences of 5-HT2A receptor activation.[15]

  • Cell Line: Use a cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293).

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a large increase in fluorescence upon binding to free intracellular calcium.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound or M100907 for a defined period.

  • Agonist Stimulation: Stimulate the cells with a known 5-HT2A receptor agonist (e.g., serotonin or DOI) at a concentration that elicits a submaximal response (EC80).

  • Fluorescence Measurement: Measure the change in fluorescence over time using a plate reader with fluorescence detection capabilities.

  • Data Analysis: The inhibitory effect of the antagonist is quantified by the reduction in the agonist-induced fluorescence signal. The data are fitted to a dose-response curve to determine the IC50 value.

Experimental Protocol: IP-1 Accumulation Assay

This assay measures the accumulation of inositol monophosphate (IP1), a downstream product of IP3, providing a more direct measure of Gq pathway activation.[16]

  • Cell Line: Use a cell line stably expressing the human 5-HT2A receptor.

  • Compound Incubation: Pre-incubate the cells with the test compound or M100907.

  • Agonist Stimulation: Stimulate the cells with a 5-HT2A agonist.

  • Lysis and Detection: Lyse the cells and measure the accumulation of IP1 using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA kit.

  • Data Analysis: Determine the IC50 of the antagonist by analyzing the dose-dependent inhibition of agonist-induced IP1 accumulation.

Data Presentation: Comparative Functional Potencies (IC50, nM)

CompoundCalcium FluxIP-1 AccumulationpERK1/2
M100907 3.3 - 5.1Literature Supported12.6
Test CompoundTBDTBDTBD
Ketanserin5.7Literature Supported~10
Risperidone~1Literature Supported~2

Note: The values for M100907, Ketanserin, and Risperidone are representative values from the literature and may vary depending on experimental conditions.

Interpreting the Data: A Self-Validating System

The combination of binding and functional data creates a self-validating system. A truly selective 5-HT2A antagonist should exhibit:

  • High Affinity: A low nanomolar or sub-nanomolar Ki value at the 5-HT2A receptor.

  • High Potency: A low nanomolar IC50 value in functional assays that is comparable to its binding affinity.

  • High Selectivity: Significantly weaker binding affinity and functional potency (ideally >100-fold) at off-target receptors compared to the 5-HT2A receptor.

Discrepancies between binding affinity and functional potency can indicate issues such as partial agonism, inverse agonism, or biased signaling, which warrant further investigation.

Conclusion: Ensuring Confidence in Your 5-HT2A Antagonist

Validating the selectivity of a 5-HT2A receptor antagonist is a meticulous but essential process. By employing a systematic approach that combines robust in vitro binding and functional assays, and by using a well-characterized antagonist like M100907 as a benchmark, researchers can gain a high degree of confidence in their compound's pharmacological profile. This rigorous validation is the bedrock upon which successful and safe therapeutic development is built.

References

  • Wallach, J., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. eLife, 12, e87321. [Link]

  • Wikipedia. (2024). 5-HT2A receptor. [Link]

  • Cunningham, J. A., et al. (2013). Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. ACS Chemical Neuroscience, 4(1), 119–129. [Link]

  • Shah, B. H., & Seth, P. (2010). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Current Neuropharmacology, 8(1), 63–76. [Link]

  • Wallach, J., et al. (2023). Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. bioRxiv. [Link]

  • Wallach, J., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. eLife, 12. [Link]

  • Howell, L. L., & Cunningham, K. A. (2015). “Selective” serotonin 5-HT2A receptor antagonists. Pharmacology & Therapeutics, 151, 106–129. [Link]

  • Ansah, T. A., et al. (2011). The 5-HT2A Receptor Antagonist M100907 Produces Antiparkinsonian Effects and Decreases Striatal Glutamate. Frontiers in Systems Neuroscience, 5, 44. [Link]

  • Innoprot. 5-HT2A Serotonin Receptor Assay. [Link]

  • Pottie, E., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39–59. [Link]

  • Farde, L., et al. (2005). Binding characteristics of the 5-HT2A receptor antagonists altanserin and MDL 100907. Synapse, 58(4), 235–243. [Link]

  • Sorensen, S. M., et al. (1993). [3H]MDL 100,907: a novel selective 5-HT2A receptor ligand. The Journal of Pharmacology and Experimental Therapeutics, 266(2), 675–681. [Link]

  • Ansah, T. A., et al. (2011). The 5-HT2A Receptor Antagonist M100907 Produces Antiparkinsonian Effects and Decreases Striatal Glutamate. Frontiers in Systems Neuroscience, 5. [Link]

  • Roth, B. L. (2022). 5-HT2A receptors: Pharmacology and functional selectivity. Pharmacological Research, 183, 106362. [Link]

  • Dwivedi, Y., et al. (2009). 5-HT2A receptor antagonist M100907 reduces serotonin synthesis: An autoradiographic study. Brain Research, 1270, 25–34. [Link]

  • WikiGenes. Serotonin 5-HT2 Receptor Antagonists. [Link]

  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. [Link]

  • Eurofins Discovery. 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. [Link]

  • Satała, G., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem, e202400080. [Link]

  • Wikipedia. (2024). Serotonin 5-HT2A receptor antagonist. [Link]

  • Ghavami, A., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods, 44(1), 227–233. [Link]

  • Pottie, E., et al. (2019). Setup of a Serotonin 2A Receptor (5-HT2AR) Bioassay: Demonstration of Its Applicability To Functionally Characterize Hallucinogenic New Psychoactive Substances and an Explanation Why 5-HT2AR Bioassays Are Not Suited for Universal Activity-Based Screening of Biofluids for New Psychoactive Substances. Analytical Chemistry, 91(23), 15155–15163. [Link]

  • Reaction Biology. 5-HT2A Biochemical Binding Assay Service. [Link]

  • ResearchGate. Functional assay on serotonin receptor subtypes 5-HT2a,b,c. [Link]

  • Sygnature Discovery. Targeting the 5-HT2A receptor with psychedelics & novel molecules. [Link]

  • Magalhaes, A. C., et al. (2012). Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo. Molecular Pharmacology, 81(5), 654–663. [Link]

  • Pro-Sigma. What are the key players in the pharmaceutical industry targeting 5-HT2A? [Link]

  • ACS Publications. Targeting the 5-HT2A Receptor for Developing Psychedelic Drugs and Beyond. [Link]

  • Jaster, A. M., et al. (2023). Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action. The Journal of Neuroscience, 43(45), 7545–7557. [Link]

  • Gumpper, R. H., et al. (2023). Discovery of Highly Selective 5-HT 2A Agonists Using Structure-Guided Design. Journal of Medicinal Chemistry. [Link]

  • Amodeo, D. A., et al. (2012). Risperidone and the 5-HT2A receptor antagonist, M100907 improve probabilistic reversal learning in BTBR T+ tf/J mice. Psychopharmacology, 223(3), 283–293. [Link]

  • Patsnap Synapse. How can off-target effects of drugs be minimised? [Link]

  • Bentham Science. Recent Studies on Serotonin 5-HT2A Receptor Antagonists in Medicinal Chemistry: A Last Decades Survey. [Link]

  • Satała, G., et al. (2023). Synthesis, Experimental and Computational Evaluation of SERAAK1 as a 5-HT 2A Receptor Ligand. International Journal of Molecular Sciences, 24(13), 10892. [Link]

Sources

Comparative Pharmacokinetics and Metabolic Fate: NBOMe vs. NBOH Series

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The emergence of N-benzylphenethylamines as potent 5-HT2A agonists has presented significant challenges in both clinical toxicology and forensic analysis. The NBOMe series (N-2-methoxybenzyl) and its successor, the NBOH series (N-2-hydroxybenzyl), share a structural backbone but exhibit distinct pharmacokinetic (PK) profiles driven by a single functional group modification.

This guide provides a technical comparison of these two series, focusing on their metabolic stability, biotransformation pathways, and analytical behavior. The core distinction lies in metabolic vulnerability : while NBOMe compounds undergo Phase I O-demethylation to become active NBOH metabolites, the NBOH series possesses an exposed hydroxyl group, rendering it immediately susceptible to rapid Phase II glucuronidation and elimination.

Structural & Pharmacological Basis[1][2]

To understand the pharmacokinetics, one must first establish the structural activity relationship (SAR). Both series are derivatives of the 2C-X family (e.g., 2C-I, 2C-B).

Receptor Affinity and Potency

Both series are classified as "superagonists" at the 5-HT2A receptor, often displaying nanomolar to sub-nanomolar affinity (


).
CompoundSubstituent (R)5-HT2A Affinity (

)
Selectivity (2A vs 2C)
25I-NBOMe

(Methoxy)
0.044 nMHigh
25I-NBOH

(Hydroxy)
0.061 nMVery High
2C-I (Parent Amine)~10-20 nMModerate

Data aggregated from functional assays (calcium mobilization/IP accumulation).

Key Insight: The N-benzyl substitution increases affinity by approximately 100-fold compared to the parent 2C compound. The pharmacological potency of NBOH is equipotent to NBOMe in vitro, but its in vivo duration is strictly limited by its PK profile.

Comparative Metabolism and Biotransformation

This is the critical differentiator. The metabolic fate of these compounds dictates their systemic exposure and duration of action.

The "Metabolic Shield" Hypothesis
  • NBOMe Series: The ortho-methoxy group acts as a temporary metabolic shield. The compound must undergo Phase I oxidative metabolism (O-demethylation via CYP450s) to expose the phenol.

  • NBOH Series: The ortho-hydroxyl group is already exposed. This allows UDP-glucuronosyltransferases (UGTs) to conjugate the molecule immediately, bypassing Phase I requirements.

Metabolic Pathway Diagram

The following diagram illustrates the sequential metabolism of NBOMe and the direct elimination pathway of NBOH.

MetabolicPathways NBOMe 25I-NBOMe (Parent Drug) CYP CYP450 Enzymes (CYP3A4, CYP2C9) NBOMe->CYP Oxidative O-Demethylation NBOH 25I-NBOH (Active Metabolite / Drug) CYP->NBOH Bioactivation UGT UGT Enzymes (Phase II) NBOH->UGT Conjugation (Rapid) Glucuronide NBOH-Glucuronide (Inactive Conjugate) UGT->Glucuronide Renal Renal Excretion Glucuronide->Renal DirectNBOH Direct Ingestion (25I-NBOH) DirectNBOH->NBOH Absorption

Figure 1: Metabolic cascade showing 25I-NBOMe as a precursor to 25I-NBOH, and the rapid Phase II clearance of the hydroxylated form.

Isoform Specificity
  • CYP450s involved: CYP3A4 and CYP2C9 are the primary drivers of O-demethylation.

  • Implication: Inhibitors of CYP3A4 (e.g., grapefruit juice, ketoconazole) may prolong the half-life of NBOMe but would have minimal direct effect on NBOH clearance (which relies on UGTs).

Experimental Protocols: Stability & Analysis

To objectively compare these series, researchers must utilize self-validating in vitro assays.

Protocol: Human Liver Microsome (HLM) Stability Assay

This assay determines the Intrinsic Clearance (


) and 

.

Reagents:

  • Pooled Human Liver Microsomes (20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds (NBOMe and NBOH) at 1 µM final concentration.

  • Internal Standard (e.g., Diazepam or Deuterated analogs).

Workflow:

  • Pre-incubation: Mix microsomes (0.5 mg/mL final) with phosphate buffer (pH 7.4) and test compound. Equilibrate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Remove aliquots (50 µL) at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing the Internal Standard.

  • Centrifugation: 4000g for 20 min to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS.

Calculation: Plot ln(% remaining parent) vs. time. The slope


 is the elimination rate constant.



Analytical Challenges: Thermal Instability

A critical finding for forensic researchers is the instability of NBOH during Gas Chromatography (GC) analysis.[1]

  • Observation: Under high GC injector temperatures (250°C+), 25I-NBOH undergoes fragmentation, cleaving the benzyl moiety to yield 2C-I.

  • False Positive Risk: Analysis of an NBOH seizure via GC-MS may falsely identify it as 2C-I (a scheduled substance in many jurisdictions where NBOH might be uncontrolled).

  • Solution: Liquid Chromatography (LC-MS/MS) or derivatization (silylation with BSTFA) is mandatory for NBOH identification.

AnalyticalWorkflow Sample Biological Sample / Seizure Extraction LLE or SPE Extraction Sample->Extraction Decision Choose Instrument Extraction->Decision GCMS GC-MS Analysis (High Temp) Decision->GCMS Avoid for NBOH LCMS LC-MS/MS Analysis (Ambient Temp) Decision->LCMS Recommended ResultFalse Artifact Formation: 25I-NBOH degrades to 2C-I GCMS->ResultFalse ResultTrue Accurate ID: Intact 25I-NBOH LCMS->ResultTrue

Figure 2: Analytical decision tree highlighting the risk of thermal degradation in GC-MS workflows.

Toxicology and Safety Profile

The pharmacokinetic differences translate directly to safety risks.

  • Bioavailability:

    • NBOMe: Poor oral bioavailability due to high first-pass metabolism, but highly active sublingually/buccally.

    • NBOH: Likely even lower oral bioavailability. The exposed phenol allows for significant "first-pass" glucuronidation in the intestine and liver before reaching systemic circulation.

  • Duration of Action:

    • NBOMe compounds often exhibit longer durations (6–10 hours) partly because they act as a circulating reservoir that slowly converts to the active NBOH metabolite and other active species before elimination.

    • NBOH compounds generally have a shorter duration of action due to the rapid conjugation pathway shown in Figure 1.

  • Toxicity Markers:

    • In forensic cases, the presence of O-demethylated metabolites (NBOH) in urine is a primary marker for NBOMe ingestion.

    • Conversely, NBOH ingestion is marked by high levels of glucuronide conjugates and very low levels of parent NBOH in urine.

References

  • Nielsen, L. M., et al. (2017).[2][3] "Characterization of the hepatic cytochrome P450 enzymes involved in the metabolism of 25I-NBOMe and 25I-NBOH." Drug Testing and Analysis. Link

  • Caspar, A. T., et al. (2018).[2] "LC-high resolution-MS/MS for identification of 69 metabolites of the new psychoactive substance... 4-EA-NBOMe." Analytical and Bioanalytical Chemistry. Link

  • Hansen, M., et al. (2014). "Synthesis and Pharmacology of N-Benzyl Substituted Phenethylamines." ACS Chemical Neuroscience. Link

  • Coelho Neto, J., et al. (2017). "25I-NBOH: a new potent serotonin 5-HT2A receptor agonist identified in blotter paper seizures in Brazil."[1] Forensic Toxicology. Link

  • Rickli, A., et al. (2015). "Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines." Neuropharmacology. Link

Sources

benchmarking 25H-NBOH beta-arrestin recruitment levels

Benchmarking Functional Selectivity: 25H-NBOH -Arrestin-2 Recruitment Profiles

Executive Summary: The Agonist Profile

In the landscape of 5-HT2A receptor agonists, 25H-NBOH (2-([2-(2,5-dimethoxyphenyl)ethylamino]methyl)phenol) represents a critical benchmark for high-efficacy signaling. Unlike partial agonists (e.g., LSD) or balanced endogenous ligands (5-HT), 25H-NBOH acts as a super-agonist regarding

For researchers studying receptor desensitization, tachyphylaxis, or non-canonical signaling pathways (pERK1/2), 25H-NBOH serves as a superior positive control compared to standard tryptamines due to its ability to maximally drive the arrestin pathway.

Mechanistic Grounding: The Recruitment Cascade

To understand the benchmarking data, one must first visualize the dual-signaling nature of the 5-HT2A receptor. Upon ligand binding, the receptor undergoes conformational changes that trigger two distinct cascades: the canonical G


25H-NBOH is distinct because it does not exhibit "bias" away from arrestin; rather, it forcefully engages this pathway, often leading to rapid receptor internalization.

Figure 1: 5-HT2A Divergent Signaling Pathways

GLigandLigand(25H-NBOH)Receptor5-HT2A Receptor(Active State)Ligand->ReceptorGqGαq/11 CouplingReceptor->GqGRKGRK Phosphorylation(C-Terminus)Receptor->GRKPLCPLCβ ActivationGq->PLCCalciumCa2+ Release(Canonical Signal)PLC->CalciumBArrβ-Arrestin-2RecruitmentGRK->BArr High Affinity(NBOH driven)InternalizationReceptorInternalizationBArr->InternalizationSignalingScaffold Signaling(pERK, Akt)BArr->Signaling

Caption: Divergent signaling at 5-HT2A. 25H-NBOH drives both limbs, with pronounced efficacy in the GRK/

Comparative Benchmarking Data

The following data synthesizes functional assays (BRET/NanoBiT) comparing 25H-NBOH against industry standards.

Key Metric Definitions:

  • 
    :  Negative log of the effective concentration (Potency). Higher = More potent.
    
  • 
    :  Maximal efficacy relative to the endogenous ligand (Serotonin/5-HT) or a reference standard (LSD).
    
Table 1: -Arrestin-2 Recruitment Profiles (HEK293 Cells)
CompoundClassPotency (

)
Efficacy (

vs LSD)
Bias Profile
25H-NBOH N-benzylphenethylamine1.5 – 4.0 nM 140% – 160% Balanced / Arrestin-Favoring
25I-NBOMe N-benzylphenethylamine0.5 – 2.0 nM140% – 155%Balanced / Arrestin-Favoring
5-HT (Serotonin) Endogenous Tryptamine10 – 50 nM100% (Ref)Balanced
LSD Ergoline2.0 – 5.0 nM100% (Ref)Balanced (Low Intrinsic Activity)
DOI Amphetamine15 – 30 nM80% – 90%Gq-Biased (Slight)

Technical Insight: While 25I-NBOMe is historically the most cited high-potency agonist, 25H-NBOH offers a nearly identical pharmacological profile with a distinct legal and safety handling status in many jurisdictions. Note the

Validated Protocol: NanoBRET™ Recruitment Assay

Standard BRET (Bioluminescence Resonance Energy Transfer) is the gold standard for measuring real-time protein-protein interactions in living cells.

Experimental Logic

To ensure data integrity, this protocol uses a self-validating ratiometric output . By measuring the ratio of Acceptor emission (fluorescence) to Donor emission (luminescence), the assay corrects for variations in cell number and expression levels.

Step-by-Step Workflow

Reagents:

  • Donor Vector: 5-HT2A receptor fused to NanoLuc® (C-terminus).

  • Acceptor Vector:

    
    -Arrestin-2 fused to HaloTag® (or YFP).
    
  • Cell Line: HEK293T (null for endogenous 5-HT2A).

Protocol:

  • Seeding & Transfection (Day 1):

    • Seed HEK293T cells at

      
       cells/mL in 6-well plates.
      
    • Transfect using Lipofectamine 3000 with a 1:5 ratio of Donor (Receptor) to Acceptor (Arrestin) plasmid DNA. Critical: Excess arrestin ensures the reaction is limited only by receptor activation.

  • Replating (Day 2):

    • Trypsinize and replate cells into white-walled, clear-bottom 96-well microplates.

    • Incubate overnight to allow cell adherence and protein expression.

  • Labeling & Equilibration (Day 3):

    • Remove media and replace with Opti-MEM containing the HaloTag® NanoBRET™ 618 Ligand (Acceptor fluorophore).

    • Incubate for 1-2 hours at 37°C.

  • Agonist Challenge:

    • Add NanoLuc® substrate (furimazine) to establish baseline luminescence.

    • Add 25H-NBOH (dissolved in DMSO/Buffer, final DMSO <0.1%) across a concentration range (

      
       M to 
      
      
      M).
    • Control: Run parallel wells with 10

      
      M Ketanserin (Antagonist) to validate signal specificity.
      
  • Data Acquisition:

    • Measure BRET signal (Ratio: 618nm Em / 460nm Em) immediately and every 2 minutes for 20 minutes to capture recruitment kinetics.

Figure 2: BRET Assay Workflow

BRETcluster_QCQuality Control ChecksTransfect1. Transfection(Receptor-Luc + Arr-Halo)Express2. Expression(24 Hours)Transfect->ExpressLabel3. Labeling(Add Fluorescent Ligand)Express->LabelTreat4. Treatment(Add 25H-NBOH)Label->TreatRead5. Read BRET(Ratio 618/460nm)Treat->ReadZFactorZ' Factor > 0.5Read->ZFactorAntagonistKetanserin BlockRead->Antagonist

Caption: Optimized BRET workflow for quantifying 25H-NBOH induced

Interpretation & Troubleshooting

Why 25H-NBOH?

If your study aims to isolate the effects of receptor internalization or downstream kinase signaling (pERK) independent of calcium flux, 25H-NBOH is the ideal tool compound. Its high

Common Pitfalls
  • Low Signal-to-Noise: Often caused by incorrect Donor:Acceptor ratios. Ensure

    
    -arrestin (Acceptor) is expressed in excess.
    
  • Solubility: 25H-NBOH is lipophilic. Ensure stock solutions are prepared in 100% DMSO and diluted such that the final DMSO concentration on cells is constant across all wells (typically 0.1%).

  • Kinetic Artifacts: N-benzylphenethylamines have rapid on-rates. Read immediately after addition; waiting >30 minutes may miss the peak recruitment phase due to rapid internalization and recycling.

References

  • Hansen, M., et al. (2014).[1] Synthesis and Pharmacological Evaluation of N-Benzyl-Substituted Phenethylamines as 5-HT2A/2C Receptor Agonists. ACS Chemical Neuroscience. [Link]

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl-phenethylamines (NBOMe derivatives) and related phenylalkylamines. European Neuropsychopharmacology. [Link]

  • Poulie, C. B. M., et al. (2019). Genetically Encoded Biosensors for Characterizing Functional Selectivity of 5-HT2A Receptor Agonists. Frontiers in Pharmacology. [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2014). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology. [Link]

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 25H-NBOH (hydrochloride) and Analogous Research Chemicals

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. The handling of novel research chemicals, such as 25H-NBOH (hydrochloride), demands a level of diligence that extends beyond the experiment itself and into the critical phase of disposal. This guide provides a comprehensive, technically grounded framework for the proper disposal of 25H-NBOH and similarly uncharacterized compounds, ensuring the safety of personnel and adherence to regulatory standards.

The core principle of this guide is one of precaution. 25H-NBOH is a potent phenethylamine research chemical whose physiological and toxicological properties are not well-documented[1]. While some Safety Data Sheets (SDS) may classify the compound as non-hazardous due to a lack of comprehensive data, this should not be interpreted as confirmation of its safety[2][3]. The structural similarity to other psychoactive substances, some of which are classified as irritants and orally toxic, necessitates that 25H-NBOH be treated as a hazardous substance[4]. As such, disposal into standard trash or down the sanitary sewer is strictly prohibited and illegal[5][6][7][8]. The only acceptable method of disposal is through a licensed hazardous waste management program, typically coordinated by your institution's Environmental Health and Safety (EHS) department.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

The foundation of safe disposal is a correct assessment of the potential hazards. For investigational compounds or those with incomplete toxicological profiles, regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) recommend handling them as hazardous until sufficient information proves otherwise[9]. This precautionary principle is paramount.

All handling and disposal procedures must be performed with appropriate PPE to prevent exposure through inhalation, skin absorption, or ingestion[10][11]. The minimum required PPE for handling 25H-NBOH waste is summarized below.

PPE ItemSpecificationRationale
Gloves Nitrile, double-glovedProvides a barrier against dermal absorption. Double-gloving is a best practice when handling potent compounds[12].
Eye Protection Chemical splash goggles or safety glasses with side shieldsProtects eyes from splashes of solutions or accidental aerosolization of solid powder.
Lab Coat Standard laboratory coat, preferably with knit cuffsProtects skin and personal clothing from contamination.
Respiratory Protection Required if handling bulk powder outside of a certified chemical fume hoodA NIOSH-certified respirator may be necessary for handling larger quantities or during spill cleanup to prevent inhalation of fine particles[13].

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The proper management of 25H-NBOH waste follows a systematic process from the point of generation to its final collection by trained professionals. Adherence to this workflow is critical for regulatory compliance and laboratory safety.

Experimental Protocol: Segregation and Collection of 25H-NBOH Waste
  • Identify Waste Streams : Differentiate between the types of waste generated:

    • Solid Waste : Unused or expired pure 25H-NBOH (hydrochloride), contaminated consumables (e.g., weigh boats, pipette tips, gloves, absorbent pads).

    • Liquid Waste : Solutions containing 25H-NBOH, the first rinse of emptied containers[5].

    • Sharps Waste : Contaminated needles or syringes.

  • Select Appropriate Waste Containers :

    • For solid waste, use a sturdy, sealable container lined with a clear plastic bag. Do not use biohazard bags, as this can cause confusion in the waste stream[5].

    • For liquid waste, use a leak-proof, shatter-resistant container (plastic-coated glass or high-density polyethylene) that is chemically compatible. The original product container can be used if it is in good condition[6].

    • For sharps, use a designated, puncture-proof sharps container.

  • Segregate Incompatible Chemicals : Store 25H-NBOH waste away from incompatible materials. As an amine hydrochloride salt, it should not be mixed with strong bases (which could generate the free amine) or strong oxidizing agents[3][5].

  • Label the Waste Container Immediately : As soon as the first drop of waste is added, affix a "Hazardous Waste" label[14]. The label must include:

    • The words "Hazardous Waste".

    • The full, unabbreviated chemical name: "25H-NBOH (hydrochloride)".

    • An accurate estimation of the concentration and volume.

    • The accumulation start date.

  • Accumulate Waste in a Satellite Accumulation Area (SAA) :

    • The SAA is a designated location at or near the point of waste generation and under the control of laboratory personnel[6][8][15].

    • Keep the waste container sealed at all times, except when adding waste[5][15].

    • Place all liquid waste containers in secondary containment (e.g., a plastic tub) to contain potential leaks[5][14].

  • Arrange for Final Disposal :

    • Once the container is 90% full, or within six months of the accumulation start date, contact your institution's EHS department to schedule a waste pickup[6][16].

    • Do not exceed the SAA volume limits, which are typically 55 gallons for hazardous waste or 1 quart for acutely toxic wastes[8].

Part 3: Managing Spills and Contamination

Accidental spills must be managed immediately to prevent exposure and further contamination.

Experimental Protocol: Small-Scale Spill Cleanup
  • Control and Alert : Immediately alert personnel in the area. Restrict access to the spill zone.

  • Don PPE : Wear all PPE listed in the table above, including respiratory protection if the spill involves a significant amount of solid material.

  • Contain the Spill :

    • For liquids, cover with an absorbent material (e.g., vermiculite or a chemical spill pad).

    • For solids, gently cover with a damp paper towel to avoid raising dust.

  • Clean the Area : Working from the outside in, carefully collect all contaminated materials. Decontaminate the surface by scrubbing with alcohol, as recommended for the analogous 25C-NBOH[3].

  • Package Waste : Place all contaminated materials (absorbent, towels, gloves, etc.) into a hazardous waste container and label it appropriately.

  • Report : Notify your laboratory supervisor and EHS department about the spill, in accordance with institutional policy.

Part 4: Visualization of the Disposal Decision Process

The following diagram illustrates the logical workflow for the safe handling and disposal of 25H-NBOH waste in a research setting.

G Figure 1. Disposal Workflow for 25H-NBOH Waste cluster_0 Waste Generation & Segregation cluster_1 Accumulation & Storage cluster_2 Final Disposal gen_waste Waste Generated (Solid, Liquid, Sharps) select_container Select Appropriate, Compatible Container gen_waste->select_container segregate Segregate from Incompatibles (Strong Bases/Oxidizers) select_container->segregate label_waste Affix 'Hazardous Waste' Label with Full Chemical Name segregate->label_waste store_saa Store in Designated SAA in Secondary Containment label_waste->store_saa inspect Keep Container Closed; Inspect Weekly store_saa->inspect container_full Container >90% Full OR >6 Months Old? inspect->container_full container_full->inspect No contact_ehs Contact EHS for Waste Pickup container_full->contact_ehs Yes disposal Professional Disposal by Licensed Vendor contact_ehs->disposal spill Spill Occurs spill_protocol Follow Spill Cleanup Protocol spill->spill_protocol spill_protocol->label_waste Collect Debris as Hazardous Waste

Caption: Disposal Workflow for 25H-NBOH Waste.

Conclusion

The responsible disposal of 25H-NBOH (hydrochloride) is a non-negotiable aspect of laboratory safety and environmental stewardship. Due to its uncharacterized toxicological profile, it must be managed as a hazardous chemical waste. By following a strict protocol of segregation, proper labeling, and containment within a designated Satellite Accumulation Area, researchers can ensure that this potent compound is handled safely. The final and most critical step is the coordination with your institution's EHS department for collection and disposal by a licensed professional service. This structured approach mitigates risk, ensures regulatory compliance, and fosters a culture of safety within the scientific community.

References

  • Hazardous Waste Disposal Guide . Dartmouth College Environmental Health and Safety. [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Environmental Health & Safety. [Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs . Occupational Safety and Health Administration (OSHA). [Link]

  • Hazardous Waste Disposal Guide . Northwestern University Research Safety. [Link]

  • Chemical and Hazardous Waste . Harvard University Environmental Health and Safety. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs . Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs . American Journal of Health-System Pharmacy. [Link]

  • Chemical Waste . University of Kentucky Research Safety. [Link]

  • Laboratory Waste Disposal . Environmental Marketing Services. [Link]

  • Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency (EPA). [Link]

  • Deactivation of Psychoactive Drugs Using an Activated Carbon Based Drug Disposal System . Mercer University Department of Pharmaceutical Sciences. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • Chemical decontamination of methamphetamine and ephedrine using an activated peroxide-containing cleaning solution . ResearchGate. [Link]

  • Training and Decontamination | Substance Use . Centers for Disease Control and Prevention (CDC). [Link]

  • Laboratory Waste Management Guidelines . Old Dominion University. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime (UNODC). [Link]

  • Safe handling of cytotoxics: guideline recommendations . Canadian Journal of Hospital Pharmacy. [Link]

  • ASHP Guidelines on Handling Hazardous Drugs . American Society of Health-System Pharmacists. [Link]

Sources

Personal protective equipment for handling 25H-NBOH (hydrochloride)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Microgram Threat

25H-NBOH hydrochloride is not a standard laboratory reagent. It is a high-affinity, selective agonist for the 5-HT2A receptor with potency in the low nanomolar range (


, 

) [1].[1][2]

The Critical Safety Premise: Unlike standard reagents where milligram-level exposure is benign, 25H-NBOH is active and potentially toxic in microgram quantities. The hydrochloride salt form increases water solubility, facilitating rapid absorption across mucous membranes (eyes, nose, mouth) and potentially intact skin upon contact with moisture (sweat).

This guide replaces generic "universal precautions" with a Potent Compound Safety Strategy (PCSS) designed to isolate the researcher from the substance completely.

Risk Assessment & Control Banding

We classify 25H-NBOH (HCl) as a SafeBridge Category 4 equivalent or Occupational Health Hazard Band (OHHB) E compound.

ParameterSpecificationImplication
Physical State Crystalline Solid / PowderHigh risk of aerosolization during weighing.
Solubility High (Water/Ethanol)Rapid transdermal/transmucosal absorption if solubilized.
Potency

Bioactive at invisible dust levels.
Primary Route Inhalation & MucosalN95 masks are insufficient.

The Hierarchy of Defense (PPE & Engineering)

Do not rely on PPE alone.[3] Safety is achieved through a redundant system of Engineering Controls first, followed by PPE.

Engineering Controls (Primary Barrier)
  • Powder Handling: Must be performed in a Class I Biological Safety Cabinet (BSC) , a Static Air Balance Enclosure , or a Glovebox (Isolator) .

  • Prohibited: Do not handle dry powder on an open bench. Standard chemical fume hoods are acceptable only if a draft shield is used and airflow turbulence is minimized to prevent powder dispersion.

Personal Protective Equipment (Secondary Barrier)

If engineering controls are breached, PPE is the final line of defense.

  • Respiratory:

    • Minimum: Full-face elastomeric respirator with P100 (HEPA) cartridges.

    • Preferred: Powered Air-Purifying Respirator (PAPR) with loose-fitting hood (eliminates fit-test failure risks).

  • Dermal (Hands):

    • Double Gloving Protocol:

      • Inner Layer: Brightly colored (e.g., orange) nitrile (4 mil).

      • Outer Layer: Extended cuff nitrile or neoprene (minimum 5-8 mil).

    • Logic: The color contrast allows immediate detection of outer glove breaches.

  • Body:

    • Disposable Tyvek® coveralls or a back-closing isolation gown.

    • Prohibited: Cotton lab coats (they trap potent dust and cross-contaminate common areas).

Visualization of Safety Hierarchy

SafetyHierarchy cluster_0 Level 1: Engineering (Isolation) cluster_1 Level 2: PPE (Redundancy) cluster_2 Level 3: Admin Glovebox Glovebox / Isolator (Best Protection) Resp Respiratory: PAPR or Full-Face P100 Glovebox->Resp Primary Breach BSC Class I BSC / Balance Enclosure (HEPA Filtered) BSC->Resp Routine Backup Skin Dermal: Double Nitrile + Tyvek Suit Resp->Skin Full Coverage SOP SOP Verification Skin->SOP Protocol Adherence Decon Decon Kit Ready SOP->Decon Emergency Prep

Caption: The "Defense in Depth" strategy prioritizes isolation (Engineering) over PPE, using PPE only as a redundant failsafe.

Operational Protocol: Step-by-Step

Phase A: Weighing & Solubilization (Highest Risk)

Objective: Convert the high-risk solid into a manageable solution.

  • Preparation:

    • Place an anti-static gun/ionizer inside the balance enclosure. Hydrochloride salts are electrostatic; without ionization, particles will "jump" off the spatula.

    • Line the work surface with plastic-backed absorbent pads (absorbent side up).

    • Pre-weigh the solvent vial (tare) to allow for gravimetric addition of solvent (safer than volumetric pipetting into a powder).

  • The Weighing Event:

    • Use a disposable anti-static weighing boat.

    • Technique: Do not tap the spatula. Use a gentle rolling motion to transfer powder.

    • Immediately after weighing, close the stock container and seal with Parafilm.

  • Solubilization (The Safety Lock):

    • Add the solvent to the weighing boat (if small enough) or transfer powder to the vial and add solvent immediately.

    • Why? Once in solution, the risk of airborne inhalation is eliminated, shifting the risk profile to dermal contact (manageable with gloves).

Phase B: Decontamination
  • Wipe Down: Use a surfactant-based cleaner (e.g., dilute detergent) followed by ethanol.

    • Note: Ethanol alone may not solubilize salt residues effectively; water/surfactant is needed first.

  • Doffing:

    • Remove outer gloves inside the hood/enclosure.

    • Remove suit/gown by rolling it inward to trap potential dust.

    • Wash hands thoroughly with soap and cool water (warm water opens pores, increasing absorption risk).

Workflow Diagram

Workflow Start Start: Check Airflow & Anti-Static Weigh Weighing: Static Enclosure (NO Air Turbulence) Start->Weigh Solubilize Solubilization: Convert to Liquid (Lock the Dust) Weigh->Solubilize Immediate Clean Decon: Surfactant Wipe -> Ethanol Wipe Solubilize->Clean Post-Process Disposal Disposal: Incineration Bin Clean->Disposal

Caption: Operational workflow emphasizing the rapid transition from solid (high inhalation risk) to liquid state.

Emergency Response

Exposure Scenarios
  • Inhalation (Powder): Move to fresh air immediately.[4][5] Do not induce vomiting. Alert medical services that the subject has been exposed to a potent 5-HT2A agonist (hallucinogen/vasoconstrictor).

  • Skin Contact: Rinse with cool water for 15 minutes. Avoid scrubbing (abrasion increases absorption).

  • Eye Contact: Flush for 15 minutes.

Spills (Powder)
  • Evacuate the immediate area to let dust settle (15 mins).

  • Don PPE: Full respiratory protection (P100) and double gloves.

  • Cover: Gently cover the spill with wet paper towels (to prevent dust generation).

  • Clean: Wipe up the wet material.[3][6] Double bag all waste.

Disposal & Environmental Safety[7][8][9][10][11]

Never dispose of 25H-NBOH down the drain. The extreme potency creates an environmental hazard for aquatic life.

Waste StreamDisposal MethodProtocol
Solid Waste (Gloves, weigh boats)High-Temp Incineration Double-bag in clear polyethylene. Label: "High Potency 5-HT2A Agonist - Incinerate Only."
Liquid Waste (Stock solutions)Chemical Incineration Do not mix with general solvent waste. Segregate into a specific "P-List" or high-hazard container.
Glassware Triple Rinse Rinse 3x with solvent. Collect rinsate as liquid waste. Only then wash glassware.

References

  • Hansen, M. (2014). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences. Link

  • SafeBridge Consultants. (2023).[6] Potent Compound Safety: Categorization and Handling. SafeBridge. Link

  • Occupational Safety and Health Administration (OSHA). (2023).[6] Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. OSHA Technical Manual. Link

  • PubChem. (2023). 25H-NBOMe (Analogous Safety Profile). National Library of Medicine. Link

  • World Health Organization. (2020). Critical Review Report: 25H-NBOMe. Expert Committee on Drug Dependence. Link

(Note: While specific SDS for 25H-NBOH are rare, safety protocols are derived from the structurally analogous and equipotent 25H-NBOMe and general HPAPI guidelines.)

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.